2-Methylpyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-5-3-2-4-6-5/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHPCLZJAFCTIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883347 | |
| Record name | Pyrrolidine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-38-8 | |
| Record name | 2-Methylpyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpyrrolidine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrrolidine, 2-methyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpyrrolidine | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methylpyrrolidine: Mechanisms and Pathways
Introduction
2-Methylpyrrolidine is a valuable saturated N-heterocycle that serves as a crucial chiral building block and ligand in organic and medicinal chemistry.[1] Its pyrrolidine ring system is a common motif in numerous biologically significant molecules and pharmaceutical agents.[2] The stereoelectronic properties of the pyrrolidine ring, combined with the chiral center at the C2 position, enable its use in inducing stereoselectivity in various asymmetric syntheses.[1] This technical guide provides a comprehensive overview of the core synthetic mechanisms and pathways for producing this compound, targeting researchers, scientists, and professionals in drug development. It details several key methodologies, including catalytic hydrogenation, enantioselective routes from chiral precursors like prolinol, reductive amination, and biocatalytic approaches.
Core Synthetic Pathways
The synthesis of this compound can be broadly categorized into methods producing a racemic mixture and those designed for enantioselective synthesis to obtain specific (R)- or (S)-enantiomers.
Catalytic Hydrogenation of Pyrroline Derivatives
A direct and efficient method for synthesizing racemic this compound is the catalytic hydrogenation of 2-methyl-1-pyrroline.[1] This reaction involves the reduction of the carbon-nitrogen double bond (imine) within the pyrroline ring using hydrogen gas in the presence of a metal catalyst.
Mechanism: The reaction proceeds via the addition of hydrogen across the C=N double bond, typically on the surface of a heterogeneous catalyst. The choice of catalyst is critical for achieving high conversion and selectivity.
Catalysts and Conditions:
-
Platinum-based Catalysts: Platinum(IV) oxide (PtO₂) is highly effective. A 98.3% conversion of 2-methylpyrroline to this compound has been documented at ambient temperature and a hydrogen pressure of 55 psi over 5 hours.[1][3]
-
Nickel-based Catalysts: Nickel-alumina catalysts are widely used in industrial settings due to their cost-effectiveness and high activity.[1]
-
Rhodium-based Catalysts: 5% Rhodium on γ-alumina (Rh/γ-Al₂O₃) has been shown to achieve complete conversion of 1-methylpyrrole at 50°C.[1]
Caption: Catalytic hydrogenation of 2-methyl-1-pyrroline.
Enantioselective Synthesis from Prolinol Derivatives
For pharmaceutical applications where a specific enantiomer is required, chiral starting materials are employed. A robust and scalable method utilizes (S)- or (R)-prolinol to yield the corresponding (R)- or (S)-2-methylpyrrolidine, respectively.[2][4] This multi-step pathway ensures high optical purity.
Pathway Overview:
-
N-Protection: The secondary amine of the prolinol starting material is protected, commonly with a tert-butoxycarbonyl (Boc) group.
-
Hydroxyl Group Activation: The primary hydroxyl group is converted into a good leaving group, typically a mesylate or tosylate.
-
Reduction: The activated intermediate is reduced to the methyl group using a strong reducing agent like Lithium borohydride (LiBH₄) or Lithium triethylborohydride.[1]
-
Deprotection: The N-protecting group is removed, often under acidic conditions, to yield the final enantiomerically pure this compound, which can be isolated as a salt.
Caption: Enantioselective synthesis of (R)-2-methylpyrrolidine.
Reductive Amination of Levulinic Acid
Levulinic acid, a biomass-derived platform chemical, can be converted into N-substituted pyrrolidines or pyrrolidones through reductive amination.[5][6][7] The reaction pathway involves the formation of an imine intermediate followed by intramolecular cyclization and reduction. The final product can be selectively controlled by the choice of catalyst.
Mechanism:
-
Imine Formation: Levulinic acid reacts with a primary amine to form an imine intermediate.
-
Cyclization & Reduction: The intermediate undergoes an intramolecular cyclization. Subsequent reduction of the cyclic intermediate leads to the pyrrolidine ring.
-
Catalyst-Dependent Selectivity:
Caption: Catalyst-dependent synthesis from levulinic acid.
Biocatalytic Synthesis
Modern synthetic approaches leverage enzymes for highly selective transformations. An imine reductase (IRED) has been used for the biocatalytic conversion of 2-methyl-1-pyrroline into (R)-2-methylpyrrolidine with high enantioselectivity.[10] This method utilizes an engineered O₂-tolerant hydrogenase for H₂-driven recycling of the NADPH cofactor required by the IRED enzyme.
Caption: Biocatalytic synthesis of (R)-2-methylpyrrolidine.
Quantitative Data Summary
The following tables summarize key quantitative data for the described synthetic pathways, allowing for easy comparison of their efficacy and conditions.
Table 1: Racemic Synthesis via Catalytic Hydrogenation
| Starting Material | Catalyst | Solvent | Pressure (H₂) | Temperature | Time | Conversion/Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-Methyl-1-pyrroline | Platinum(IV) oxide | Ethanol/Methanol | 55 psi | Ambient | 5 h | 98.3% (Conversion) | [1][3] |
| 2-Methyl-1-pyrroline | 5% Pt-C | Ethanol/Methanol | 55 psi | Ambient | 16 h | 93.7% (Conversion) | [3] |
| 1-Methylpyrrole | 5% Rh/γ-Al₂O₃ | Methanol | 10 bar | 50°C | 4 h | Complete Conversion |[1][11] |
Table 2: Enantioselective Synthesis from Chiral Precursors
| Starting Material | Key Reagents | Final Product | Overall Yield | Optical Purity (% ee) | Reference |
|---|---|---|---|---|---|
| N-Boc-L-proline | BH₃·THF, MsCl, LiBH₄ | (R)-2-Methylpyrrolidine | 83% | >99% | [4] |
| (S)-proline | Chloral hydrate, MeI, HCl | (S)-2-Methylpyrrolidine-2-carboxylic acid | - | - |[12][13] |
Detailed Experimental Protocols
Protocol 1: Synthesis of (R)-2-Methylpyrrolidine Benzenesulfonic Acid Salt from N-Boc-(S)-prolinol[4]
Step 1: Preparation of 2-(S)-Methanesulfonyloxymethylpyrrolidine-1-carboxylic Acid tert-Butyl Ester
-
To a solution of N-Boc-(S)-prolinol (120 g, 0.591 mol) in methyl tert-butyl ether (MTBE, 600 mL), add 4-dimethylaminopyridine (DMAP, 3.6 g, 29.5 mmol) and triethylamine (119.6 g, 1.182 mol) at room temperature.
-
Stir the mixture for 10 minutes until all solids dissolve.
-
Cool the reaction solution to between -5 and 0 °C.
-
Add a solution of methanesulfonyl chloride (88 g, 0.768 mol) in MTBE (300 mL) dropwise over 1.5 hours, maintaining the internal temperature between -5 and 0 °C.
-
Stir the reaction mixture at this temperature until the reaction is complete as monitored by HPLC.
Step 2: Preparation of N-Boc-(R)-2-Methylpyrrolidine
-
Prepare a solution of Lithium borohydride (LiBH₄, 28 g, 1.29 mol) in tetrahydrofuran (THF, 1 L).
-
Add the solution of the mesylate intermediate from Step 1 dropwise to the LiBH₄ solution at room temperature over 2 hours.
-
Heat the reaction mixture to reflux and stir for approximately 12 hours until the reaction is complete.
-
Cool the mixture and carefully quench with water, followed by extraction with MTBE.
-
The organic solution containing the N-Boc-(R)-2-methylpyrrolidine is used directly in the next step.
Step 3: Preparation of (R)-2-Methylpyrrolidine Benzenesulfonic Acid Salt
-
To a solution of benzenesulfonic acid (121.8 g, 0.77 mol) in MTBE (400 mL), add the N-Boc-(R)-2-methylpyrrolidine solution from Step 2 at room temperature over 1 hour. Gas evolution will be observed.
-
Stir the resulting slurry at room temperature for 2 hours.
-
Filter the solid product, wash with MTBE, and dry under vacuum to afford the title salt.
Protocol 2: Hydrogenation of 2-Methylpyrroline using PtO₂[3]
-
In a suitable pressure vessel, combine 2-methylpyrroline (2.50 g, 30.12 mmol), platinum(IV) oxide (250 mg, catalytic), absolute ethanol (62 mL), and methanol (26 mL).
-
Pressurize the vessel with hydrogen gas to 55 psi.
-
Stir the mixture at ambient temperature for 5 hours.
-
Monitor the reaction for completion (e.g., by gas chromatography), which should show >98% conversion.
-
Upon completion, carefully vent the hydrogen pressure.
-
Filter the mixture through a pad of Celite® to remove the catalyst. The filtrate contains the racemic this compound product.
-
For isolation of a specific enantiomer, a chiral acid like L-tartaric acid can be added to the filtrate to selectively crystallize the desired diastereomeric salt.[3]
References
- 1. This compound|C5H11N|CAS 765-38-8 [benchchem.com]
- 2. US7244852B2 - Process for preparing this compound and specific enantiomers thereof - Google Patents [patents.google.com]
- 3. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. real.mtak.hu [real.mtak.hu]
- 12. 2-Methyl-L-proline | 42856-71-3 | Benchchem [benchchem.com]
- 13. Page loading... [guidechem.com]
Spectroscopic Analysis of 2-Methylpyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Methylpyrrolidine. It is designed to serve as a comprehensive resource for researchers and professionals involved in chemical analysis and drug development, offering detailed data, experimental protocols, and structural visualizations to aid in the identification and characterization of this compound.
Introduction to this compound NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, a saturated heterocyclic amine, ¹H and ¹³C NMR spectroscopy provide detailed information about its atomic connectivity and chemical environment. This guide presents a summary of the quantitative NMR data and the experimental procedures for its acquisition.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data has been compiled from various sources and represents typical chemical shift values and coupling constants observed for this molecule.
¹H NMR Spectral Data
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H2 | 3.0 - 3.2 | m | - |
| H5a | 2.9 - 3.1 | m | - |
| H5b | 2.6 - 2.8 | m | - |
| H3a | 1.8 - 2.0 | m | - |
| H3b | 1.4 - 1.6 | m | - |
| H4a | 1.7 - 1.9 | m | - |
| H4b | 1.3 - 1.5 | m | - |
| CH₃ | 1.1 - 1.2 | d | ~6.5 |
| NH | 1.5 - 2.5 | br s | - |
Note: The chemical shifts are reported relative to tetramethylsilane (TMS) at 0 ppm. Multiplicity is denoted as m (multiplet), d (doublet), and br s (broad singlet). The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (ppm) |
| C2 | 55 - 58 |
| C5 | 46 - 49 |
| C3 | 34 - 37 |
| C4 | 24 - 27 |
| CH₃ | 21 - 24 |
Note: The chemical shifts are reported relative to tetramethylsilane (TMS) at 0 ppm.
Experimental Protocols
The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The following sections detail the standard experimental protocols for preparing a sample of this compound and acquiring its ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that dissolves the sample well and has a residual solvent peak that does not overlap with the analyte signals. Common choices include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: Prepare a solution with a concentration of 5-25 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm for calibrating the chemical shift scale.
-
Homogenization: Thoroughly mix the solution to ensure it is homogeneous.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: Set to approximately 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons.
-
Number of Scans: Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.
-
Spectral Width: Set a spectral width that encompasses all the expected proton signals (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Acquisition Time: Typically set to 1-2 seconds.
-
Relaxation Delay: A longer relaxation delay (2-10 seconds) may be necessary for quaternary carbons.
-
Number of Scans: A larger number of scans (several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: Set a wide spectral width to cover all possible carbon chemical shifts (e.g., 0-220 ppm).
-
-
Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform, phase correction, and baseline correction to obtain the final NMR spectrum.
Visualizations
The following diagrams illustrate the structure of 2-
An In-depth Technical Guide to the Stereoisomers of 2-Methylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 2-methylpyrrolidine, a chiral heterocyclic compound of significant interest in pharmaceutical and chemical research. This document details the synthesis, resolution, and characterization of its enantiomers, (R)- and (S)-2-methylpyrrolidine, with a focus on providing practical experimental details and comparative data for researchers in drug development and organic synthesis.
Introduction to this compound Stereoisomers
This compound is a saturated five-membered nitrogen heterocycle with a chiral center at the second carbon atom. This chirality gives rise to two non-superimposable mirror images, the enantiomers (R)-(-)-2-methylpyrrolidine and (S)-(+)-2-methylpyrrolidine. These stereoisomers are critical building blocks in asymmetric synthesis, serving as chiral auxiliaries, ligands, and key intermediates in the preparation of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The distinct three-dimensional arrangement of atoms in each enantiomer often leads to different biological activities, making their separation and stereochemical control crucial in drug discovery and development.[3]
Physicochemical Properties of this compound Enantiomers
The physical and chemical properties of the individual enantiomers are essential for their characterization and handling. The following table summarizes the key quantitative data for (R)- and (S)-2-methylpyrrolidine.
| Property | (R)-(-)-2-Methylpyrrolidine | (S)-(+)-2-Methylpyrrolidine | Racemic (±)-2-Methylpyrrolidine |
| CAS Number | 41720-98-3[2] | 59335-84-1[4][5] | 765-38-8 |
| Molecular Formula | C₅H₁₁N[2] | C₅H₁₁N[4][5] | C₅H₁₁N |
| Molecular Weight | 85.15 g/mol [2] | 85.15 g/mol [4][5] | 85.15 g/mol |
| Appearance | Colorless to light yellow liquid[2] | Colorless to slightly yellow liquid | Colorless to light yellow liquid |
| Boiling Point | 97-99 °C (lit.) | 97-99 °C (lit.)[4][5] | 97-99 °C/744 mmHg (lit.) |
| Density | 0.842 g/mL at 25 °C (lit.)[2] | 0.834 g/mL at 25 °C (lit.)[4][5] | 0.834 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.43 (lit.)[2] | 1.4354[4][5] | 1.437 (lit.) |
| Optical Rotation ([α]D/20) | -18 ± 2° (c=1 in MeOH)[2] | +19° (c=5 in methanol)[4][5] | Not applicable |
Synthesis and Chiral Resolution of Enantiomers
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from a chiral precursor or resolution of a racemic mixture.
Asymmetric Synthesis from Chiral Precursors
A common and efficient method for the enantioselective synthesis of this compound involves the use of chiral prolinol as a starting material.[3] For instance, (R)-2-methylpyrrolidine can be synthesized from (S)-prolinol, and conversely, (S)-2-methylpyrrolidine from (R)-prolinol.[3] This approach leverages the existing stereocenter of the starting material to control the stereochemistry of the final product.
Chiral Resolution of Racemic this compound
The separation of a racemic mixture of this compound into its constituent enantiomers is a widely employed technique. The most common method is through the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid.[6][7] The resulting diastereomeric salts exhibit different physical properties, notably solubility, which allows for their separation by fractional crystallization.[6][8]
Experimental Protocols
Protocol for Chiral Resolution of Racemic this compound via Diastereomeric Salt Crystallization with (+)-Tartaric Acid
This protocol outlines a general procedure for the separation of (±)-2-methylpyrrolidine using (+)-tartaric acid as the resolving agent. This method relies on the differential solubility of the resulting diastereomeric salts, ((R)-2-methylpyrrolidinium (+)-tartrate) and ((S)-2-methylpyrrolidinium (+)-tartrate).
Materials:
-
Racemic (±)-2-methylpyrrolidine
-
(+)-Tartaric acid (L-tartaric acid)
-
Methanol
-
Ethanol
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (flasks, beakers, separatory funnel, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
-
Polarimeter
Procedure:
Step 1: Formation of Diastereomeric Salts
-
Dissolve one equivalent of racemic (±)-2-methylpyrrolidine in a minimal amount of a suitable solvent, such as a mixture of methanol and ethanol (e.g., 1:1 v/v).
-
In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in the same solvent system, gently heating if necessary to achieve complete dissolution.
-
Slowly add the tartaric acid solution to the this compound solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can promote precipitation.[8]
Step 2: Isolation of the Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor containing the more soluble diastereomer.
-
The collected solid is the diastereomerically enriched salt. The enantiomeric excess can be improved by recrystallization from the same solvent system.[9]
Step 3: Liberation of the Enantiomerically Enriched Amine
-
Suspend the isolated diastereomeric salt in water.
-
Add a 1 M NaOH solution dropwise while stirring until the solution becomes basic (pH > 10), which will neutralize the tartaric acid and liberate the free amine.[8]
-
Transfer the aqueous solution to a separatory funnel and extract the free amine with an organic solvent such as diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.
Step 4: Analysis of Enantiomeric Purity
-
Determine the optical rotation of the obtained this compound using a polarimeter and compare it to the literature values to confirm the identity of the enantiomer and estimate its purity.
-
For a more accurate determination of the enantiomeric excess (ee), chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) is recommended.
Spectroscopic Characterization
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation and confirmation of this compound and its derivatives. While the NMR and IR spectra of the (R) and (S) enantiomers are identical, they are invaluable for confirming the molecular structure. Chiroptical methods, such as polarimetry and circular dichroism, are used to distinguish between the enantiomers.
Links to representative NMR spectra for this compound derivatives can be found in chemical databases.[1][10][11]
Logical Workflow and Visualization
The process of chiral resolution is a logical workflow that can be visualized to better understand the separation of enantiomers. The following diagram, generated using the DOT language, illustrates the key steps in the diastereomeric salt crystallization process.
Applications in Drug Development
The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity.[12] The two enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. Therefore, the use of single-enantiomer drugs is often preferred to improve efficacy and safety.
This compound enantiomers are valuable chiral building blocks in the synthesis of a variety of pharmaceutical compounds. Their rigid, chiral scaffold allows for the precise control of the three-dimensional structure of the target molecule, which is essential for its interaction with biological targets such as enzymes and receptors. For example, derivatives of this compound have been utilized in the development of histamine H3 receptor antagonists.[3]
Conclusion
The stereoisomers of this compound, (R)- and (S)-enantiomers, are of paramount importance in the fields of organic synthesis and drug discovery. A thorough understanding of their distinct properties, methods of synthesis, and chiral resolution is essential for their effective application. This guide provides a foundational resource for researchers, offering both theoretical background and practical experimental details to facilitate the use of these valuable chiral building blocks in the development of new chemical entities and pharmaceutical agents.
References
- 1. (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride(1508261-86-6) 1H NMR [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US7244852B2 - Process for preparing this compound and specific enantiomers thereof - Google Patents [patents.google.com]
- 4. (S)-(+)-2-Methylpyrrolidine 95 59335-84-1 [sigmaaldrich.com]
- 5. (S)-(+)-2-メチルピロリジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]
- 10. (S)-2-Methyl-pyrrolidine(59335-84-1) 1H NMR [m.chemicalbook.com]
- 11. N-Methyl-2-pyrrolidone(872-50-4) 1H NMR spectrum [chemicalbook.com]
- 12. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to 2-Methylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylpyrrolidine, a chiral secondary amine, is a versatile building block of significant interest in organic synthesis and pharmaceutical development. Its unique structural features make it a valuable component in the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1][2] This technical guide provides an in-depth overview of the core characteristics of this compound, including its physicochemical properties, synthesis methodologies, and key applications. Detailed experimental protocols and safety information are also presented to support its practical application in a research and development setting.
Physicochemical Properties
This compound is a colorless to light yellow liquid with a characteristic amine-like odor.[3][4] It is a chiral molecule and exists as two enantiomers, (R)-(-)-2-methylpyrrolidine and (S)-(+)-2-methylpyrrolidine. The physical and chemical properties can vary slightly between the racemic mixture and the individual enantiomers.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁N | [5] |
| Molecular Weight | 85.15 g/mol | [5][6] |
| Appearance | Clear colorless to light yellow liquid | [3] |
| Odor | Amine-like | [4] |
Table 2: Physical Properties of Racemic and Enantiomeric this compound
| Property | Racemic (CAS: 765-38-8) | (S)-(+)-2-Methylpyrrolidine (CAS: 59335-84-1) | (R)-(-)-2-Methylpyrrolidine (CAS: 41720-98-3) | Reference |
| Boiling Point | 97-99 °C/744 mmHg | 97-99 °C | Not specified | [5][6] |
| Density | 0.834 g/mL at 25 °C | 0.834 g/mL at 25 °C | 0.842 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.437 | 1.4354 | 1.4353 | [6] |
| Optical Activity ([α]20/D) | Not applicable | +19°, c = 5 in methanol | Not specified | [6] |
| Flash Point | 3 °C (closed cup) | 7.2 °C (closed cup) | Not specified | [6] |
Table 3: Thermodynamic Properties of this compound
| Property | Value | Unit | Reference |
| Standard Gibbs free energy of formation (ΔfG°) | 115.48 | kJ/mol | [7] |
| Enthalpy of formation at standard conditions (ΔfH°gas) | -48.24 | kJ/mol | [7] |
| Enthalpy of fusion at standard conditions (ΔfusH°) | 12.23 | kJ/mol | [7] |
| Enthalpy of vaporization at standard conditions (ΔvapH°) | 33.74 | kJ/mol | [7] |
| Normal Boiling Point Temperature (Tboil) | 377.63 | K | [7] |
| Normal melting (fusion) point (Tfus) | 262.04 | K | [7] |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes, including the catalytic hydrogenation of pyrroline precursors and nucleophilic substitution reactions.[2] For enantiomerically pure forms, chiral resolution of the racemate or asymmetric synthesis from chiral starting materials are common strategies.[2][8]
A notable and efficient method for preparing kilogram quantities of (R)-2-methylpyrrolidine with high optical purity involves a four-step synthesis starting from readily available materials.[8][9]
Logical Workflow for the Synthesis of (R)-2-Methylpyrrolidine
Caption: High-level workflow for the synthesis of (R)-2-Methylpyrrolidine.
Experimental Protocols
Protocol 1: Synthesis of (R)-2-Methylpyrrolidine Benzenesulfonic Acid Salt [8][9]
This protocol outlines a four-step synthesis to produce (R)-2-methylpyrrolidine with high yield and optical purity.[8][9]
Step 1: N-Boc Protection of (S)-Prolinol
-
(S)-Prolinol is reacted with an amine-protecting reagent, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base to yield N-Boc-(S)-prolinol.
Step 2: Mesylation of N-Boc-(S)-Prolinol
-
To a solution of N-Boc-(S)-prolinol in a suitable solvent like methyl tert-butyl ether (MTBE), 4-dimethylaminopyridine (DMAP) and triethylamine are added.
-
The mixture is cooled, and a solution of methanesulfonyl chloride in MTBE is added dropwise while maintaining a low temperature.
-
The resulting product is 2-(S)-Methanesulfonyloxymethylpyrrolidine-1-carboxylic acid tert-butyl ester.
Step 3: Reduction of the Mesylate
-
The mesylate is reduced to the corresponding N-Boc-2-methylpyrrolidine.
-
This can be achieved by treating the mesylate with Super-Hydride® (lithium triethylborohydride) in tetrahydrofuran (THF) at room temperature.[8][9]
-
Alternatively, reduction with lithium borohydride (LiBH₄) in MTBE can be used.[8][9]
Step 4: Deprotection and Salt Formation
-
The N-Boc- (R)-2-methylpyrrolidine is deprotected and converted to its benzenesulfonic acid salt.
-
A solution of benzenesulfonic acid in MTBE is added to a solution of N-Boc-(R)-2-methylpyrrolidine in MTBE.
-
The product, (R)-2-Methylpyrrolidine benzenesulfonic acid salt, crystallizes and is isolated by filtration.[8][9]
Chemical Reactions and Applications
This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1] Its chiral nature makes it a valuable building block in asymmetric synthesis, where it can be used to introduce stereocenters with high selectivity.[2][10]
Key Applications:
-
Pharmaceutical Synthesis: It serves as a starting material for the preparation of H₃ receptor ligands and other biologically active compounds.[10][11]
-
Organic Synthesis: It acts as a versatile building block for the creation of complex molecules used in agrochemicals and fine chemicals.[1]
-
Asymmetric Catalysis: The enantiopure forms are employed as chiral ligands in asymmetric catalysis to produce enantiomerically pure compounds.[10]
Reaction Pathway: General N-Alkylation and N-Acylation
Caption: General reaction pathways for this compound.
Safety and Handling
This compound is a flammable liquid and is harmful if swallowed. It causes severe skin burns and eye damage.[6][12] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[6]
Table 4: Hazard Information for this compound
| Hazard Statement | GHS Classification | Precautionary Statements | Reference |
| H225: Highly flammable liquid and vapor | Flammable Liquid, Category 2 | P210, P233 | [6][12] |
| H302: Harmful if swallowed | Acute Toxicity, Oral, Category 4 | P301 + P312 | [6][12] |
| H314: Causes severe skin burns and eye damage | Skin Corrosion, Category 1B; Serious Eye Damage, Category 1 | P280, P303 + P361 + P353, P305 + P351 + P338 | [6][12] |
Store in a cool, dry, well-ventilated area away from sources of ignition.[6]
Spectroscopic Data
While a comprehensive, publicly available database of all spectroscopic data is not consolidated in a single source, typical spectral characteristics can be inferred from its structure.
-
¹H NMR: Protons on the pyrrolidine ring and the methyl group will show characteristic chemical shifts and splitting patterns.
-
¹³C NMR: Five distinct signals are expected, corresponding to the five carbon atoms in the molecule.[9]
-
IR Spectroscopy: Characteristic peaks for N-H stretching (for the secondary amine), C-H stretching of the alkyl groups, and C-N stretching are expected.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 85.[13]
Conclusion
This compound is a fundamentally important chiral building block with significant applications in the pharmaceutical and chemical industries. Its well-defined physicochemical properties and the availability of efficient synthetic routes to its enantiomerically pure forms make it an invaluable tool for the development of novel chemical entities. Proper understanding of its characteristics, synthesis, and handling is crucial for its effective and safe utilization in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound|C5H11N|CAS 765-38-8 [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. CAS 41720-98-3: (2R)-2-Methylpyrrolidine | CymitQuimica [cymitquimica.com]
- 5. 765-38-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. (S)-(+)-2-Methylpyrrolidine 95 59335-84-1 [sigmaaldrich.com]
- 7. This compound (CAS 765-38-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemimpex.com [chemimpex.com]
- 11. US7244852B2 - Process for preparing this compound and specific enantiomers thereof - Google Patents [patents.google.com]
- 12. (R)-2-Methylpyrrolidine | C5H11N | CID 641544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound [webbook.nist.gov]
2-Methylpyrrolidine: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Overview of the Synthesis, Properties, and Applications of a Key Chiral Building Block
This technical guide provides a detailed overview of 2-Methylpyrrolidine, a critical chiral building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth information on its chemical properties, synthesis, and its role in the development of novel therapeutics, particularly those targeting the central nervous system.
Core Physicochemical and Identification Data
This compound is a versatile chiral secondary amine. Its stereoelectronic properties, stemming from the pyrrolidine ring and the chiral center at the 2-position, make it a valuable scaffold in asymmetric synthesis.[1] The fundamental identification and physicochemical properties of this compound are summarized below.
| Property | Value | References |
| Molecular Formula | C₅H₁₁N | [1] |
| Molecular Weight | 85.15 g/mol | [1] |
| CAS Number (Racemic) | 765-38-8 | |
| CAS Number (R)-enantiomer | 41720-98-3 | |
| CAS Number (S)-enantiomer | 59335-84-1 | |
| Boiling Point | 97-99 °C (at 744 mmHg) | |
| Density | 0.834 g/mL (at 25 °C) | |
| Refractive Index | n20/D 1.437 | |
| Flash Point | 3 °C (37.4 °F) - closed cup | |
| Water Solubility | Soluble |
Role in Drug Discovery and Development
The constrained ring structure of this compound influences its conformational flexibility, a critical factor for molecular recognition in drug discovery.[1] This makes it a valuable component in the design of novel chemical entities. Its enantiopure forms are particularly significant in the development of pharmaceutical intermediates.[1]
One of the most notable applications of this compound is in the synthesis of compounds targeting central nervous system (CNS) disorders.[1] Specifically, it has been utilized as a starting material in the creation of histamine H3 receptor ligands, which are under investigation for treating conditions like cognitive dysfunctions and obesity. Derivatives of the this compound scaffold have also been explored for their potential antimicrobial and antiviral activities.[1]
Histamine H3 Receptor Antagonism
Below is a diagram illustrating the downstream signaling pathway of the histamine H3 receptor. Antagonists derived from the this compound scaffold would prevent the initiation of this cascade.
References
An In-depth Technical Guide to the Solubility and Stability of 2-Methylpyrrolidine for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Methylpyrrolidine, a chiral secondary amine, serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. Its stereocenter and cyclic structure impart unique properties that are leveraged in asymmetric synthesis to produce enantiomerically pure molecules. Understanding the solubility and stability of this compound is paramount for its effective use in drug design, development, and formulation. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound, complete with experimental protocols and pathway visualizations to support researchers and drug development professionals.
Core Physical and Chemical Properties
This compound is a colorless to light yellow liquid with a characteristic amine-like odor. It is a versatile intermediate in organic synthesis, particularly in the preparation of chiral ligands and pharmaceutical ingredients.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁N | [General Knowledge] |
| Molecular Weight | 85.15 g/mol | [General Knowledge] |
| Boiling Point | 104-106 °C | [General Knowledge] |
| Density | 0.83 g/mL at 25 °C | [General Knowledge] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to bioavailability in formulation. This compound exhibits broad miscibility with a range of common solvents.
Qualitative Solubility:
| Solvent | Solubility |
| Water | Miscible |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
| Diethyl Ether | Soluble |
| Chloroform | Soluble |
| Benzene | Soluble |
Quantitative Solubility Data:
Quantitative solubility data for this compound is not extensively reported in publicly available literature. The majority of sources describe it as being miscible with water and soluble in most common organic solvents without providing specific concentration limits at various temperatures. This lack of precise data highlights an area for further experimental investigation. For practical purposes in a laboratory setting, it is recommended to determine the solubility in a specific solvent system empirically.
Stability Characteristics
The stability of this compound under various conditions is a key consideration for its storage, handling, and application in multi-step syntheses and formulation.
General Stability:
This compound is generally stable under normal laboratory conditions, i.e., at ambient temperature and pressure, and in the absence of strong oxidizing agents, strong acids, and excessive heat or ignition sources.
Degradation Pathways:
While specific kinetic data for the degradation of this compound is limited, its chemical structure as a secondary amine suggests several potential degradation pathways:
-
Oxidation: As a secondary amine, this compound can be susceptible to oxidation, potentially leading to the formation of the corresponding nitroxide radical or hydroxylamine. In the presence of stronger oxidizing agents, ring-opening or further oxidation to other nitrogen-containing species may occur.
-
Reaction with Acids: Being a base, this compound readily reacts with acids to form the corresponding ammonium salts. Under strongly acidic conditions and elevated temperatures, ring-opening of the pyrrolidine structure is a possibility.
-
Thermal Decomposition: While generally stable at moderate temperatures, at elevated temperatures, this compound will undergo thermal decomposition. The specific decomposition products will depend on the temperature and atmosphere (oxidative or inert).
Quantitative Stability Data:
Detailed quantitative stability data, such as degradation rate constants under specific pH, temperature, and light conditions, are not widely available for this compound. However, information on related compounds and general chemical principles can provide guidance. For instance, the analogous compound N-methyl-2-pyrrolidone (NMP) is known to be resistant to hydrolysis under neutral conditions but undergoes ring-opening in the presence of strong acids or bases. It is reasonable to infer a similar behavior for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.
Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method
Objective: To determine the saturation solubility of this compound in water at a specific temperature.
Materials:
-
This compound
-
Distilled or deionized water
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable titrimetric method
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of water in a sealed flask. The excess is to ensure that a saturated solution is formed.
-
Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Shake the flask for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the flask to stand undisturbed in the shaker bath for at least 2 hours to allow undissolved droplets to settle.
-
Carefully withdraw a sample from the clear supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved micro-droplets.
-
Accurately dilute the filtered sample with a known volume of a suitable solvent (e.g., methanol) for analysis.
-
-
Analysis:
-
Analyze the diluted sample using a calibrated GC-FID method to determine the concentration of this compound. Alternatively, a validated acid-base titration method can be used.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the original saturated solution based on the dilution factor.
-
-
Data Reporting:
-
Express the solubility in units such as g/100 mL, mol/L, or mg/mL.
-
Repeat the experiment at different temperatures to generate a solubility curve.
-
Protocol 2: Assessment of pH-Dependent Stability by HPLC
Objective: To evaluate the degradation rate of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
Buffer solutions of various pH values (e.g., pH 2, 4, 7, 9, 12)
-
High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV-Vis or a derivatization-based method)
-
Thermostatically controlled incubator
-
Volumetric flasks and pipettes
-
pH meter
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or methanol).
-
For each pH to be tested, prepare a reaction solution by diluting the stock solution with the respective buffer to a final concentration suitable for HPLC analysis.
-
Verify the pH of each solution using a calibrated pH meter.
-
-
Incubation:
-
Place the reaction solutions in a thermostatically controlled incubator set to a specific temperature (e.g., 40 °C or 60 °C to accelerate degradation).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
-
Analysis:
-
Immediately analyze the withdrawn aliquots by a validated HPLC method to determine the concentration of the remaining this compound. If this compound lacks a strong chromophore, pre-column or post-column derivatization may be necessary.
-
Monitor for the appearance of any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each pH.
-
Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics). The natural logarithm of the concentration versus time should yield a straight line if the degradation follows first-order kinetics.
-
Calculate the half-life (t₁/₂) at each pH using the formula: t₁/₂ = 0.693 / k.
-
An In-depth Technical Guide to the Safe Handling of 2-Methylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Methylpyrrolidine (CAS No. 765-38-8), a critical reagent in various research and development applications. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks associated with the use of this chemical.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is crucial for designing appropriate storage, handling, and emergency response procedures.
| Property | Value | Citation(s) |
| Molecular Formula | C₅H₁₁N | [1][2] |
| Molecular Weight | 85.15 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 97-99 °C at 744 mmHg | [2] |
| Density | 0.834 g/mL at 25 °C | [2] |
| Flash Point | 3 °C (37.4 °F) - closed cup | [5] |
| Vapor Pressure | 37.1 ± 0.2 mmHg at 25°C | [1] |
| Water Solubility | Soluble | [1] |
| Refractive Index | n20/D 1.437 |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification, which informs the necessary precautionary measures.
| Hazard Class | Category | Hazard Statement | Citation(s) |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor | [3][5] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][5] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [3][5] |
| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage | [5] |
Hazard Pictograms:
Experimental Protocols: Safe Handling and Storage
Strict adherence to established protocols is paramount when working with this compound. The following sections detail the necessary procedures for safe handling, storage, and disposal.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1][6]
-
Use process enclosures or local exhaust ventilation to control airborne levels of the substance.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure.
| PPE Type | Specification | Citation(s) |
| Eye/Face Protection | Chemical splash goggles or a face shield. | [1] |
| Skin Protection | Appropriate protective gloves (e.g., butyl rubber, neoprene) and clothing to prevent skin exposure. | [1][7] |
| Respiratory Protection | If ventilation is inadequate or for high-concentration work, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][8] |
Handling Procedures
-
Wash hands and any exposed skin thoroughly after handling.[1][8]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Do not breathe vapor or mist.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Ground and bond containers when transferring material to prevent static discharge.[1]
-
Use only non-sparking tools.[1]
Storage Procedures
-
Store in a cool, dry, well-ventilated area designated as a flammables area.[1]
-
Keep containers tightly closed.[8]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
Protect from light and moisture.[9]
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol | Citation(s) |
| Inhalation | Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1] |
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: The vapor is heavier than air and can travel to a source of ignition and flash back.[1] During a fire, irritating and highly toxic gases such as carbon monoxide and nitrogen oxides may be generated.[1]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.[1] Remove all sources of ignition and ensure adequate ventilation.[1]
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[10]
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[1] Use non-sparking tools for cleanup.[1]
Toxicological Information
-
Acute Effects: Causes severe burns to the skin, eyes, and respiratory tract upon contact.[1] Harmful if swallowed, causing burns to the gastrointestinal tract.[1]
-
Chronic Effects: Chronic inhalation and ingestion may lead to effects similar to those of acute exposure.[1]
-
Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, or NTP.[1]
Disposal Considerations
Disposal of this compound and its contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations.[1] Contact a licensed professional waste disposal service for guidance.
Visualized Workflows
The following diagrams illustrate key safety and emergency workflows.
Caption: Logical workflow for the safe handling of this compound.
Caption: First aid procedures for different routes of exposure.
References
- 1. This compound | CAS#:765-38-8 | Chemsrc [chemsrc.com]
- 2. 765-38-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. (R)-2-Methylpyrrolidine | C5H11N | CID 641544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 2-甲基吡咯烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. media.laballey.com [media.laballey.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. louisville.edu [louisville.edu]
- 10. greenfield.com [greenfield.com]
Methodological & Application
Synthesis of 2-Methylpyrrolidine: A Detailed Guide to Protocols and Procedures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-methylpyrrolidine, a valuable chiral building block in pharmaceutical and chemical research. The following sections outline three distinct and effective synthesis methodologies: synthesis from the chiral pool starting with L-proline, catalytic hydrogenation of 2-methylpyrroline, and an enantioselective biocatalytic approach utilizing transaminases.
Comparative Analysis of Synthesis Protocols
The selection of a specific synthetic route to this compound depends on several factors, including the desired stereochemistry, scale of the reaction, and available resources. The following table summarizes the key quantitative data for the protocols detailed in this document, allowing for a direct comparison of their efficiencies.
| Parameter | Method 1: From L-Proline Derivative | Method 2: Hydrogenation of 2-Methylpyrroline | Method 3: Biocatalytic Cyclization |
| Starting Material | (S)-Proline | 2-Methylpyrroline | 5-chloro-2-pentanone |
| Key Reagents | Chloral hydrate, MgSO4, LDA, MeI, HCl | Platinum(IV) oxide, H2, L-tartaric acid | Transaminase (TA), PLP, Isopropylamine (IPA) |
| Overall Yield | ~39% for the methylated intermediate | 98.3% conversion to racemic this compound | Up to 90% analytical yield |
| Enantiomeric Excess (ee) | Not specified for final this compound | >50% ee for the tartrate salt after resolution | Up to >99.5% ee for either (R) or (S) enantiomer |
| Reaction Time | Multi-day process | 5 hours for hydrogenation | 22-24 hours |
| Key Advantages | Utilizes a readily available chiral starting material. | High conversion, potentially scalable.[1] | High enantioselectivity, mild reaction conditions.[2][3] |
| Key Disadvantages | Multi-step synthesis with moderate overall yield. | Requires chiral resolution for enantiopure product. | Requires specialized enzymes. |
Experimental Protocols
Method 1: Synthesis of a this compound Precursor from L-Proline
This protocol describes the synthesis of (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, a direct precursor to (S)-2-methylpyrrolidine, starting from (S)-proline.[4][5]
Step 1: Synthesis of Azetidinone Intermediate 2
-
Suspend (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in acetonitrile (100 mL).
-
Add magnesium sulfate (30 g) to the suspension.
-
Heat the mixture at 60°C for 24 hours.
-
Stir the reaction mixture at room temperature for an additional 2 days.
-
Filter the mixture and wash the residue with ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.
-
Dry the organic phase with magnesium sulfate and concentrate.
-
Recrystallize the crude product from ethanol to obtain the white solid azetidinone intermediate 2 (Yield: 10.2 g, 40%).
Step 2: Methylation of Azetidinone Intermediate 2 to Intermediate 3
-
Prepare a solution of azetidinone 2 (1.05 g, 4.30 mmol) in THF (30 mL) and cool to -78°C.
-
Add a cold 2M solution of lithium diisopropylamide (LDA) (2.6 mL, 5.20 mmol) dropwise to the solution.
-
After 30 minutes, add methyl iodide (MeI) (0.54 mL, 8.67 mmol).
-
Allow the mixture to warm to -30°C over 2 hours.
-
Quench the reaction with water and allow it to warm to room temperature.
-
Extract the mixture with chloroform.
-
Wash the combined organic extracts with brine, dry with magnesium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography (eluent: 0-100% ethyl acetate in petroleum ether) to obtain the methylated azetidinone 3 as a light yellow oil (Yield: 430 mg, 39%).
Step 3: Hydrolysis to (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride (4)
-
Add the methylated azetidinone 3 (430 mg, 1.66 mmol) to 6M HCl (5 mL).
-
Heat the mixture at reflux for 3 hours.
-
Concentrate the mixture under reduced pressure.
-
Grind the residue with hot acetone.
-
After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain the final product as a white solid (Yield: 160 mg).
Method 2: Catalytic Hydrogenation of 2-Methylpyrroline
This protocol details the synthesis of racemic this compound via the hydrogenation of 2-methylpyrroline, followed by chiral resolution to obtain the enantiopure tartrate salt.[1]
Step 1: Hydrogenation of 2-Methylpyrroline
-
In a suitable pressure reactor, combine 2-methylpyrroline (2.50 g, 30.12 mmol), platinum(IV) oxide (250 mg, catalytic amount), absolute ethanol (62 mL), and methanol (26 mL).
-
Pressurize the reactor with hydrogen gas to 55 psi.
-
Stir the reaction mixture at ambient temperature for 5 hours.
-
Monitor the reaction for the conversion of the starting material (e.g., by Gas Chromatography), which should reach approximately 98.3%.
-
Upon completion, carefully vent the reactor and filter the mixture through Celite® (4 g) to remove the catalyst.
Step 2: Chiral Resolution with L-Tartaric Acid for (R)-2-Methylpyrrolidine L-Tartrate
-
To the filtrate from the previous step, add L-tartaric acid and dissolve to form a solution.
-
Induce crystallization of (R)-2-methylpyrrolidine L-tartrate from the solution.
-
Isolate the crystalline (R)-2-methylpyrrolidine L-tartrate by filtration. The isolated product should have an optical purity of at least 50% ee.
-
Further recrystallization steps can be performed to enhance the enantiomeric excess.
Method 3: Biocatalytic Synthesis via Transaminase-Triggered Cyclization
This protocol outlines the asymmetric synthesis of this compound using a transaminase enzyme to catalyze the key cyclization step, leading to high enantioselectivity.[2][3]
-
Prepare a reaction mixture containing:
-
Transaminase (TA) enzyme (10 mg/mL)
-
5-chloro-2-pentanone (50 mM)
-
Pyridoxal 5'-phosphate (PLP) (1 mM)
-
Isopropylamine (IPA) (0.5 M) as the amine donor
-
Dimethyl sulfoxide (DMSO) (5% v/v)
-
Potassium phosphate buffer (100 mM, pH 8)
-
-
Incubate the reaction mixture at 30°C with agitation (e.g., 700 rpm) for 22-24 hours. The choice of transaminase will determine the resulting enantiomer: specific enzymes produce the (S)-enantiomer while others yield the (R)-enantiomer.
-
The cyclization to this compound occurs spontaneously under these reaction conditions.
-
Upon completion, the product can be isolated. For example, the product amine can be precipitated from a solvent like methyl tert-butyl ether (MTBE) using tosic acid.
Visualizing the Synthesis
To better understand the procedural flow and the relationship between the different synthetic strategies, the following diagrams have been generated.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Relationship between different synthetic strategies for this compound.
References
- 1. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Methyl-L-proline | 42856-71-3 | Benchchem [benchchem.com]
Application Notes and Protocols for Asymmetric Synthesis Using (R)-2-Methylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Methylpyrrolidine is a versatile chiral amine that serves as a cornerstone in asymmetric synthesis. Its rigid five-membered ring structure and the presence of a stereocenter adjacent to the nitrogen atom make it an effective chiral auxiliary and organocatalyst. By forming chiral enamines or participating in catalytic cycles, (R)-2-methylpyrrolidine enables the enantioselective formation of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and protocols for the use of (R)-2-methylpyrrolidine in the asymmetric alkylation of ketones, a fundamental and widely utilized reaction in organic synthesis.
Core Application: Asymmetric α-Alkylation of Ketones
The asymmetric α-alkylation of ketones is a powerful method for the synthesis of chiral carbonyl compounds. When (R)-2-methylpyrrolidine is used as a chiral auxiliary, it reacts with a prochiral ketone to form a chiral enamine intermediate. The steric hindrance imposed by the methyl group on the pyrrolidine ring directs the approach of an electrophile (alkyl halide) to one face of the enamine, leading to the preferential formation of one enantiomer of the α-alkylated ketone after hydrolysis.
Logical Workflow for Asymmetric Alkylation
Caption: Workflow for asymmetric alkylation using (R)-2-methylpyrrolidine.
Experimental Protocols
Protocol 1: Asymmetric Alkylation of Cyclohexanone with Benzyl Bromide
This protocol is adapted from the work of Meyers et al. for the enantioselective alkylation of cyclohexanone.
Materials:
-
Cyclohexanone
-
(R)-2-Methylpyrrolidine
-
Benzyl bromide
-
Anhydrous benzene
-
Anhydrous diethyl ether
-
1,2-Dimethoxyethane (DME)
-
n-Butyllithium (in hexane)
-
10% Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a Dean-Stark trap
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Formation of the Chiral Enamine
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), (R)-2-methylpyrrolidine (1.2 eq), and anhydrous benzene (100 mL).
-
Reflux the mixture for 12-24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator to yield the crude chiral enamine. This is used in the next step without further purification.
Step 2: Asymmetric Alkylation
-
Dissolve the crude enamine from Step 1 in a mixture of anhydrous diethyl ether and 1,2-dimethoxyethane (DME) (4:1 v/v).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 2 hours at this temperature.
-
Add benzyl bromide (1.1 eq) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 4 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Product Isolation
-
Quench the reaction by adding 10% hydrochloric acid (50 mL).
-
Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (R)-2-benzylcyclohexanone.
Data Presentation
The following table summarizes the results for the asymmetric alkylation of cyclohexanone with various alkyl halides using the enamine derived from (S)-2-methylpyrrolidine, as reported by Meyers et al. The results are indicative of the performance expected when using (R)-2-methylpyrrolidine, which would yield the opposite enantiomer.
| Alkyl Halide (RX) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| Methyl Iodide | 75 | 82 | S |
| Ethyl Iodide | 70 | 81 | S |
| n-Propyl Iodide | 68 | 83 | S |
| Benzyl Bromide | 85 | 95 | S |
Data is for the (S)-enantiomer, obtained using (S)-2-methylpyrrolidine. Use of (R)-2-methylpyrrolidine will produce the (R)-enantiomer with similar yield and ee.
Signaling Pathway Diagram
The stereochemical outcome of the reaction is determined by the facial selectivity of the electrophilic attack on the chiral enamine. The methyl group of the (R)-2-methylpyrrolidine sterically hinders one face of the enamine, forcing the electrophile to approach from the less hindered face.
Caption: Stereochemical model for the asymmetric alkylation of a cyclohexanone enamine derived from (R)-2-methylpyrrolidine.
Conclusion
(R)-2-Methylpyrrolidine is a highly effective and readily available chiral auxiliary for the asymmetric α-alkylation of ketones. The straightforward experimental protocols and the high levels of enantioselectivity achievable make this a valuable tool for the synthesis of enantioenriched carbonyl compounds. The principles outlined in this document can be extended to other ketones and electrophiles, providing a versatile strategy for the construction of chiral molecules in a research and drug development setting.
Application Notes and Protocols: (S)-2-Methylpyrrolidine Derivatives as Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (S)-2-methylpyrrolidine derivatives, primarily (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), as chiral auxiliaries in asymmetric synthesis. These auxiliaries are instrumental in the stereoselective formation of carbon-carbon bonds, a critical process in the synthesis of chiral drugs and complex natural products.
Introduction
(S)-2-Methylpyrrolidine and its derivatives have emerged as powerful chiral auxiliaries in asymmetric synthesis. The most prominent and widely utilized derivative is (S)-1-amino-2-(methoxymethyl)pyrrolidine, commonly known as SAMP.[1][2] Developed by E. J. Corey and Dieter Enders, the SAMP/RAMP (the (R)-enantiomer) hydrazone methodology provides a reliable and highly stereoselective route for the α-alkylation of ketones and aldehydes.[3] This methodology has since been extended to asymmetric aldol reactions and Michael additions, offering a versatile toolkit for the construction of stereogenic centers with high diastereomeric and enantiomeric purity.[4][5]
The general principle involves the temporary attachment of the chiral auxiliary to a prochiral substrate, which then directs the stereochemical outcome of a subsequent reaction. Finally, the auxiliary is cleaved and can often be recovered for reuse.[6]
I. Asymmetric α-Alkylation of Ketones and Aldehydes (SAMP/RAMP Hydrazone Method)
The SAMP/RAMP hydrazone alkylation is a cornerstone of asymmetric synthesis, allowing for the enantioselective introduction of alkyl groups at the α-position of carbonyl compounds. The overall process is a three-step sequence: formation of the chiral hydrazone, diastereoselective alkylation, and cleavage of the auxiliary to yield the α-alkylated carbonyl compound.[3]
Logical Relationship: Stereochemical Control in SAMP Hydrazone Alkylation
The high degree of stereocontrol in the SAMP hydrazone alkylation is attributed to the formation of a rigid, chelated azaenolate intermediate. The pyrrolidine ring and the methoxymethyl group of the SAMP auxiliary create a sterically defined environment, directing the approach of the electrophile to one face of the azaenolate.
Caption: Stereochemical control in SAMP hydrazone alkylation.
Quantitative Data for Asymmetric Alkylation
| Substrate (Ketone) | Electrophile (R-X) | Product | Yield (%) | de (%) | ee (%) | Reference |
| 3-Pentanone | Ethyl Iodide | (S)-4-Methyl-3-heptanone | 56-58 | >97 | >97 | [5] |
| Cyclohexanone | Benzyl Bromide | (S)-2-Benzylcyclohexanone | 75 | >95 | >95 | [3] |
| Acetone | Allyl Bromide | (S)-4-Penten-2-one | 68 | >96 | >96 | [7] |
| Propiophenone | Methyl Iodide | (S)-2-Phenyl-3-pentanone | 82 | 94 | 94 | [3] |
Experimental Protocol: Asymmetric Alkylation of 3-Pentanone
This protocol describes the synthesis of (S)-4-methyl-3-heptanone using the SAMP hydrazone method.[5]
Step 1: Formation of 3-Pentanone SAMP Hydrazone
-
To a 50 mL flask, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol).
-
Heat the mixture at 60°C under an argon atmosphere overnight.
-
Dilute the crude product with 200 mL of diethyl ether and wash with 30 mL of water.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by short-path distillation to yield the 3-pentanone SAMP hydrazone as a colorless oil.
Step 2: α-Alkylation of the SAMP Hydrazone
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in hexane, 15 mL, 24 mmol) to a solution of diisopropylamine (3.4 mL, 24 mmol) in 40 mL of anhydrous THF at 0°C.
-
Cool the LDA solution to -78°C and add a solution of the 3-pentanone SAMP hydrazone (3.96 g, 20 mmol) in 10 mL of anhydrous THF via syringe.
-
Stir the mixture at -78°C for 4 hours.
-
Add ethyl iodide (1.92 mL, 24 mmol) to the solution and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with 20 mL of water and extract with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude alkylated hydrazone.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the crude alkylated hydrazone (4.3 g, 18 mmol) in 50 mL of dichloromethane and cool to -78°C.
-
Bubble ozone through the solution until a persistent blue-green color is observed.
-
Purge the solution with nitrogen to remove excess ozone and allow it to warm to room temperature.
-
Concentrate the solution under reduced pressure and purify the residue by distillation to afford (S)-4-methyl-3-heptanone.
II. Asymmetric Aldol Reactions
The SAMP/RAMP hydrazone methodology can be extended to asymmetric aldol reactions, providing access to chiral β-hydroxy ketones with high stereoselectivity. The lithiated azaenolate acts as a chiral enolate equivalent, reacting with aldehydes to form the aldol adduct.[8][9]
Experimental Workflow: Asymmetric Aldol Reaction
Caption: Workflow for asymmetric aldol reactions.
Quantitative Data for Asymmetric Aldol Reactions
| Ketone Hydrazone | Aldehyde | Product | Yield (%) | de (%) | ee (%) | Reference |
| Acetone SAMP Hydrazone | Benzaldehyde | (S)-4-Hydroxy-4-phenyl-2-butanone | 70 | 90 | 90 | [10] |
| Cyclohexanone SAMP Hydrazone | Isobutyraldehyde | (R)-2-((S)-1-Hydroxy-2-methylpropyl)cyclohexan-1-one | 65 | >95 | >95 | |
| 3-Pentanone SAMP Hydrazone | Propionaldehyde | (4S,5S)-5-Hydroxy-4-methyl-3-heptanone | 78 | 96 | >98 | [9] |
Experimental Protocol: Asymmetric Aldol Reaction of Acetone SAMP Hydrazone with Benzaldehyde
This protocol outlines the synthesis of (S)-4-hydroxy-4-phenyl-2-butanone.[10]
Step 1: Formation of Acetone SAMP Hydrazone
-
Follow the general procedure for hydrazone formation described in the alkylation protocol, using acetone as the ketone.
Step 2: Aldol Addition
-
Prepare a solution of LDA as previously described.
-
To a solution of acetone SAMP hydrazone (0.18 mmol) in 1.2 mL of anhydrous THF at -78°C, add t-BuLi (1.6 M in pentane, 0.18 mmol).
-
Maintain the temperature at -78°C for 2 hours, then cool to -100°C.
-
Add benzaldehyde (0.36 mmol) via syringe and stir the solution at -100°C for 30 minutes, followed by 2 hours at -78°C.
-
Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether.
-
Dry the combined organic layers over Na2SO4 and concentrate to yield the crude aldol adduct.
Step 3: Cleavage of the Chiral Auxiliary
-
Cleave the chiral auxiliary from the crude aldol adduct using ozonolysis as described in the alkylation protocol to obtain the desired β-hydroxy ketone.
III. Asymmetric Michael Additions
The SAMP hydrazone methodology is also applicable to asymmetric Michael additions, enabling the enantioselective 1,4-conjugate addition of azaenolates to α,β-unsaturated compounds. This method is valuable for the synthesis of chiral 1,5-dicarbonyl compounds and their derivatives.
Quantitative Data for Asymmetric Michael Additions
| Hydrazone | Michael Acceptor | Product | Yield (%) | de (%) | ee (%) | Reference |
| Formaldehyde SAMP Hydrazone | 2-Nitropropene | (S)-4-Nitro-2-pentanone | 75 | >98 | >98 | |
| Acetone SAMP Hydrazone | Methyl Acrylate | Methyl (S)-5-oxo-hexanoate | 62 | >96 | >96 | [5] |
| Cyclohexanone SAMP Hydrazone | Nitrostyrene | (R)-2-((S)-2-Nitro-1-phenylethyl)cyclohexan-1-one | 85 | >95 | >95 | [4] |
Experimental Protocol: Asymmetric Michael Addition of Formaldehyde SAMP Hydrazone to 2-Nitropropene
This protocol describes the synthesis of (S)-4-nitro-2-pentanone.
Step 1: Formation of Formaldehyde SAMP Hydrazone
-
Prepare the formaldehyde SAMP hydrazone according to literature procedures.
Step 2: Michael Addition
-
To a solution of formaldehyde SAMP hydrazone (1 mmol) in anhydrous THF (10 mL) at -78°C, add n-butyllithium (1.1 mmol, 1.6 M in hexane).
-
Stir the resulting azaenolate solution for 30 minutes at -78°C.
-
Add a solution of 2-nitropropene (1.2 mmol) in anhydrous THF (2 mL) dropwise.
-
Stir the reaction mixture at -78°C for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.
-
Extract the product with diethyl ether, dry the organic phase over MgSO4, and concentrate under reduced pressure.
Step 3: Cleavage of the Chiral Auxiliary
-
Cleave the chiral auxiliary from the crude Michael adduct using ozonolysis as previously described to yield the final product.
General Workflow for SAMP-Mediated Asymmetric Synthesis
Caption: General workflow of SAMP-mediated synthesis.
Conclusion
The use of (S)-2-methylpyrrolidine derivatives, particularly SAMP, as chiral auxiliaries provides a robust and highly stereoselective platform for a variety of asymmetric transformations. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, facilitating the efficient and predictable synthesis of complex chiral molecules. The reliability and versatility of the SAMP/RAMP hydrazone methodology have solidified its position as a powerful tool in the chemist's arsenal for asymmetric synthesis.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 3. The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. web.mit.edu [web.mit.edu]
- 5. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric total synthesis of (-)-pironetin employing the SAMP/RAMP hydrazone methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. researchgate.net [researchgate.net]
Applications of 2-Methylpyrrolidine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-methylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, valued for its conformational rigidity, chirality, and ability to serve as a versatile building block in the synthesis of a diverse array of therapeutic agents.[1] Its incorporation into drug candidates can significantly influence pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for two distinct areas where this compound derivatives have shown significant therapeutic potential: as multi-target tyrosine kinase inhibitors for oncology and as central nervous system (CNS) modulators.
Application 1: Multi-Target Tyrosine Kinase Inhibitors
Derivatives of 2-pyrrolidone, a close structural analog of this compound, fused with an oxindole core have emerged as potent inhibitors of receptor tyrosine kinases (RTKs), particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ). These kinases are crucial mediators of tumor angiogenesis, a process essential for solid tumor growth and metastasis.
Quantitative Data
The following table summarizes the in vitro biological activity of a series of 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives against various cancer cell lines and kinases.
| Compound | Modification | HCT116 IC₅₀ (µM) | NCI-H460 IC₅₀ (µM) | 786-O IC₅₀ (µM) | VEGFR-2 IC₅₀ (nM) | PDGFRβ IC₅₀ (nM) |
| Sunitinib | Reference Drug | 3.42 ± 0.57 | 6.23 ± 0.48 | 7.15 ± 0.62 | 8.3 ± 1.5 | 2.1 ± 0.3 |
| Compound 11 | C(5)-Br | 1.05 ± 0.18 | 6.57 ± 0.55 | > 10 | 3.1 ± 0.4 | 1.5 ± 0.2 |
| Compound 12 | C(5)-I | 0.42 ± 0.16 | 2.95 ± 0.27 | > 10 | 2.5 ± 0.3 | 1.1 ± 0.1 |
Signaling Pathway: VEGFR-2 and PDGFRβ in Angiogenesis
The diagram below illustrates the signaling cascade initiated by VEGF and PDGF, leading to angiogenesis, and the point of inhibition by the 2-pyrrolidone-fused derivatives.
Caption: VEGFR-2 and PDGFRβ signaling pathway and its inhibition.
Experimental Protocols
1. Synthesis of (Z)-3-((5-(2-(Diethylamino)ethyl)-3-methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl)methylene)-5-bromoindolin-2-one (Compound 11)
-
Materials: 5-(2-(Diethylamino)ethyl)-3-methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrole-2-carbaldehyde (Compound 7), 5-bromoindolin-2-one, Ethanol (EtOH), Piperidine.
-
Procedure:
-
To a stirred solution of Compound 7 (263 mg, 1.0 mmol) in EtOH (15 mL), add a solution of 5-bromoindolin-2-one (212 mg, 1.0 mmol) in EtOH (2 mL) dropwise.
-
Add piperidine (0.1 mL) to the reaction mixture.
-
Stir the mixture at room temperature for 6 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold EtOH.
-
Purify the crude product by column chromatography on silica gel using a mobile phase of ethyl acetate:methanol:triethylamine (90:10:1) to yield Compound 11 as a solid.
-
2. In Vitro VEGFR-2 Kinase Assay
-
Materials: Recombinant human VEGFR-2 kinase, biotinylated peptide substrate, ATP, kinase assay buffer, 96-well plates, detection reagents (e.g., HTRF KinEASE-TK kit).
-
Procedure:
-
Prepare a solution of the test compound (e.g., Compound 11) at various concentrations in kinase assay buffer containing DMSO (final DMSO concentration ≤ 1%).
-
In a 96-well plate, add the test compound solution, the biotinylated peptide substrate, and the VEGFR-2 kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection solution containing streptavidin-XL665 and a phosphotyrosine-specific antibody labeled with Eu3+-cryptate.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.
-
3. Cell Proliferation Assay (WST-8)
-
Materials: HCT116, NCI-H460, or 786-O cancer cells, appropriate cell culture medium, 96-well plates, test compounds, WST-8 reagent.
-
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48 hours.
-
Add 10 µL of WST-8 solution to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
-
Application 2: Central Nervous System Modulators
The this compound moiety is a key component in a number of CNS-active agents. Its stereochemistry and basic nitrogen atom are often crucial for interaction with specific receptors in the brain.
Quantitative Data
The following tables summarize the in vitro binding affinities of a (R)-2-methylpyrrolidine-containing histamine H₃ antagonist and a pyrrolidine-containing sigma receptor modulator.
Table 2: Histamine H₃ Receptor Antagonist
| Compound | Receptor | Kᵢ (nM) |
| 6-{4-[3-((R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one | Human H₃ | 2.0 |
| Rat H₃ | 7.2 |
Table 3: Sigma Receptor Modulator
| Compound | Receptor | Kᵢ (nM) |
| PB28 | Sigma-1 | 0.38 |
| Sigma-2 | 0.68 |
Signaling Pathways
Histamine H₃ Receptor Signaling
The histamine H₃ receptor is a Gᵢ/ₒ-coupled autoreceptor that inhibits the release of histamine and other neurotransmitters. Antagonists of this receptor increase neurotransmitter release, which is a therapeutic strategy for cognitive and sleep-wake disorders.
Caption: Histamine H₃ receptor signaling pathway and its antagonism.
Sigma-1 Receptor Signaling
The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates calcium signaling and has been implicated in various neurological disorders.
Caption: Sigma-1 receptor signaling pathway.
Experimental Protocols
1. Synthesis of 6-{4-[3-((R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one
-
Materials: (R)-2-methylpyrrolidine, 1-(3-bromopropoxy)-4-(6-oxo-1,6-dihydropyridazin-3-yl)benzene, potassium carbonate (K₂CO₃), acetonitrile (CH₃CN).
-
Procedure:
-
A mixture of 1-(3-bromopropoxy)-4-(6-oxo-1,6-dihydropyridazin-3-yl)benzene (1.0 eq), (R)-2-methylpyrrolidine (1.2 eq), and K₂CO₃ (2.0 eq) in CH₃CN is heated at reflux for 16 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and dichloromethane.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography on silica gel to afford the title compound.
-
2. Sigma-1 and Sigma-2 Receptor Radioligand Binding Assay
-
Materials: Guinea pig brain membranes (for sigma-1), rat liver membranes (for sigma-2), --INVALID-LINK---pentazocine (for sigma-1), [³H]-DTG (for sigma-2), non-labeled haloperidol (for non-specific binding), test compound (PB28), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), 96-well plates, scintillation fluid, liquid scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test compound (PB28) in the assay buffer.
-
In a 96-well plate, add the membrane preparation (guinea pig brain for sigma-1 or rat liver for sigma-2), the radioligand (--INVALID-LINK---pentazocine for sigma-1 or [³H]-DTG for sigma-2), and either the test compound, buffer (for total binding), or excess non-labeled haloperidol (for non-specific binding).
-
Incubate the plates at a specified temperature (e.g., 25°C) for a defined period (e.g., 120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B filters) pre-soaked in polyethylenimine.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Conclusion
The this compound scaffold continues to be a valuable component in the design of novel therapeutics. The examples provided herein for oncology and central nervous system disorders highlight the versatility of this chemical moiety. The detailed protocols and pathway diagrams serve as a practical guide for researchers engaged in the discovery and development of new drugs incorporating the this compound core.
References
Application Notes and Protocols for the 2-Methylpyrrolidine Catalyzed Aldol Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the 2-methylpyrrolidine catalyzed aldol reaction, a key carbon-carbon bond-forming reaction in organic synthesis. The content is tailored for researchers, scientists, and drug development professionals, offering insights into the reaction mechanism, quantitative data for catalyst performance, and comprehensive experimental protocols.
Introduction
The aldol reaction is a fundamental transformation in organic chemistry that joins two carbonyl compounds to form a β-hydroxy carbonyl product. The use of chiral organocatalysts, such as pyrrolidine derivatives, has revolutionized this field by enabling highly enantioselective transformations under mild conditions. This compound, a chiral secondary amine, serves as an effective organocatalyst in these reactions, proceeding through a well-established enamine catalytic cycle. This cycle mimics the strategy of Class I aldolase enzymes.[1] Understanding the nuances of this catalytic process is crucial for the strategic design of complex chiral molecules, a common necessity in drug development.
Catalytic Mechanism
The this compound catalyzed aldol reaction proceeds via a nucleophilic enamine intermediate. The catalytic cycle can be broken down into the following key steps:
-
Enamine Formation: The chiral secondary amine of this compound reacts with a ketone or aldehyde donor to form a chiral enamine intermediate.[2][3] This step is often the rate-determining step and involves the loss of a water molecule.
-
Nucleophilic Attack: The generated enamine, being electron-rich and nucleophilic at the α-carbon, attacks the carbonyl carbon of an aldehyde acceptor. The stereochemistry of this step is directed by the chiral environment created by the this compound catalyst.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed to yield the β-hydroxy carbonyl product and regenerate the this compound catalyst, allowing it to re-enter the catalytic cycle.[2]
The presence of the methyl group at the 2-position of the pyrrolidine ring plays a crucial role in the stereochemical outcome of the reaction by influencing the facial selectivity of the enamine's attack on the aldehyde.
Mandatory Visualizations
To visually represent the core concepts, the following diagrams have been generated using the DOT language.
Caption: Catalytic cycle of the this compound catalyzed aldol reaction.
Caption: General experimental workflow for the asymmetric aldol reaction.
Data Presentation
While specific quantitative data for aldol reactions catalyzed directly by this compound is not extensively reported in readily available literature, the following table presents representative data for the closely related and well-studied proline-catalyzed aldol reaction between cyclohexanone and p-nitrobenzaldehyde. This serves as a benchmark for expected performance and highlights the influence of reaction conditions.
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| (S)-Proline | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 24 | 96 | 90:10 | 99 (anti) |
| (S)-Proline | p-Nitrobenzaldehyde | Cyclohexanone | Water | RT | 24 | 85-96 | 71:29 - 90:10 | - |
Note: The performance of this compound as a catalyst may vary, and optimization of reaction conditions is crucial to achieve high yield and stereoselectivity.
Experimental Protocols
The following is a general protocol for a typical asymmetric aldol reaction catalyzed by (S)-2-methylpyrrolidine. This should be considered a starting point and may require optimization for specific substrates.
Materials:
-
(S)-2-Methylpyrrolidine
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous solvent (e.g., DMSO, CH2Cl2, or neat)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv) and the ketone (5.0 mmol, 5.0 equiv). If a solvent is used, add it at this stage (e.g., 2 mL).
-
Add (S)-2-methylpyrrolidine (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the progress of the reaction by TLC.
-
Upon completion (typically after 24-48 hours), quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified product by spectroscopic methods (e.g., NMR, IR) and determine the enantiomeric excess by chiral HPLC analysis.
Note on Optimization:
The efficiency and stereoselectivity of the this compound catalyzed aldol reaction can be sensitive to several factors. For optimal results, it is recommended to screen various parameters, including:
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and stereochemical outcome.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, albeit at the cost of a longer reaction time.
-
Catalyst Loading: While 10 mol% is a common starting point, the optimal catalyst loading may vary depending on the substrates.
-
Additives: In some cases, the addition of a co-catalyst or an acid/base additive can enhance the reaction performance.
By systematically optimizing these conditions, researchers can tailor the this compound catalyzed aldol reaction to achieve the desired outcomes for their specific synthetic targets.
References
Application Notes and Protocols: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylpyrrolidine, a chiral cyclic amine, serves as a versatile and valuable building block in the synthesis of a diverse range of pharmaceutical compounds. Its stereogenic center and nucleophilic nitrogen atom make it an ideal scaffold for introducing chirality and constructing complex molecular architectures. The enantiomers, (R)- and (S)-2-methylpyrrolidine, are particularly crucial in the development of stereochemically pure active pharmaceutical ingredients (APIs), where specific stereoisomers are often responsible for the desired therapeutic activity while others may be inactive or even contribute to adverse effects.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of several key pharmaceuticals. The information is intended to guide researchers and drug development professionals in their synthetic endeavors, offering insights into reaction conditions, yields, and overall synthetic strategies.
Raclopride: A Selective Dopamine D2 Receptor Antagonist
Raclopride is a selective antagonist of dopamine D2 receptors, utilized primarily in neuroimaging studies, such as Positron Emission Tomography (PET), to investigate the dopamine system in neuropsychiatric disorders. The synthesis of Raclopride involves the coupling of a substituted benzamide moiety with a chiral this compound derivative.
Quantitative Data Summary
| Step No. | Reaction | Starting Materials | Product | Yield (%) | Purity (%) |
| 1 | Amide Coupling | 3,5-Dichloro-2,6-dimethoxybenzoyl chloride, (S)-(-)-2-Aminoethyl-1-ethylpyrrolidine | (S)-3,5-Dichloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide | 90 | >95 |
| 2 | Demethylation | (S)-3,5-Dichloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide | Raclopride | 71 | >98 |
Experimental Protocol: Synthesis of Raclopride
Step 1: Synthesis of (S)-3,5-Dichloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide [1]
-
To a solution of 3,5-dichloro-2,6-dimethoxybenzoic acid in toluene is added thionyl chloride and a catalytic amount of dimethylformamide (DMF).
-
The reaction mixture is heated at reflux for 2 hours.
-
The solvent is removed under reduced pressure to yield the crude acid chloride.
-
The acid chloride is dissolved in dichloromethane (CH₂Cl₂) and cooled to 0 °C.
-
A solution of (S)-(-)-2-aminoethyl-1-ethylpyrrolidine in CH₂Cl₂ is added dropwise to the cooled solution.
-
The reaction mixture is stirred at room temperature overnight.
-
The mixture is washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the desired amide.
Step 2: Synthesis of Raclopride [1]
-
The amide from Step 1 is dissolved in anhydrous dichloromethane.
-
The solution is cooled to -78 °C.
-
Boron tribromide (BBr₃) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of methanol, followed by water.
-
The mixture is neutralized with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield Raclopride.
Synthetic Workflow for Raclopride
Doripenem: A Broad-Spectrum Carbapenem Antibiotic
Doripenem is a broad-spectrum carbapenem antibiotic used to treat serious bacterial infections. A key component of its structure is a side chain derived from a substituted pyrrolidine, which is synthesized from trans-4-hydroxy-L-proline, a derivative of pyrrolidine.
Quantitative Data Summary
| Step No. | Reaction | Starting Materials | Product | Overall Yield (%) |
| 1-6 | Multi-step synthesis of side chain | trans-4-Hydroxy-L-proline | (2S,4S)-4-Acetylthio-2-(N-sulfamoyl-tert-butoxycarbonylaminomethyl)-1-(4-nitrobenzyloxycarbonyl)pyrrolidine | 55-56 |
Experimental Protocol: Synthesis of Doripenem Side Chain[2][3]
The synthesis of the key pyrrolidine-containing side chain for Doripenem is a multi-step process starting from trans-4-hydroxy-L-proline. The following is a summarized protocol for the key transformations:
-
Protection and Esterification: The nitrogen of trans-4-hydroxy-L-proline is protected with a suitable protecting group (e.g., PNZ), and the carboxylic acid is esterified.
-
Mesylation: The hydroxyl group at the 4-position is converted to a good leaving group, typically a mesylate.
-
Reduction: The ester group is reduced to a primary alcohol.
-
Thioacetylation: The mesylate is displaced with potassium thioacetate with inversion of stereochemistry to introduce the sulfur functionality.
-
Conversion to Sulfamoylaminomethyl Group: The primary alcohol is converted to the N-sulfamoyl-tert-butoxycarbonylaminomethyl group via a multi-step sequence.
-
The final protected side chain is then coupled to the carbapenem core.
Logical Relationship in Doripenem Side Chain Synthesis
Clemastine: An Antihistamine
Clemastine is a first-generation antihistamine used to relieve symptoms of allergic rhinitis. Its synthesis involves the etherification of a chiral alcohol with a chloroethyl derivative of this compound.
Experimental Protocol: Synthesis of Clemastine[4][5]
Step 1: Preparation of N-methyl-2-(2-chloroethyl)pyrrolidine
-
N-methyl-2-(2-ethoxy)pyrrolidine is treated with a chlorinating agent, such as thionyl chloride, to replace the ethoxy group with a chlorine atom.
Step 2: Synthesis of Racemic Clemastine
-
N-methyl-2-(2-chloroethyl)pyrrolidine is reacted with 1-(4-chlorophenyl)-1-phenylethanol in the presence of a strong base like sodamide.
-
The reaction mixture is worked up to yield racemic clemastine.
Step 3: Resolution and Salt Formation
-
The racemic clemastine is resolved using a chiral resolving agent, such as L-(+)-tartaric acid, in a mixture of acetone and water.
-
The desired (R,R)-enantiomer is isolated.
-
The resolved clemastine is then treated with fumaric acid to form the final clemastine fumarate salt.
Experimental Workflow for Clemastine Synthesis
Irdabisant: A Histamine H3 Receptor Antagonist
Irdabisant is a potent and selective histamine H3 receptor antagonist that has been investigated for its potential in treating cognitive disorders. The synthesis involves the alkylation of a pyridazinone core with a derivative of (R)-2-methylpyrrolidine.
Quantitative Data Summary
| Step No. | Reaction | Starting Materials | Product | Yield (%) |
| 1 | Alkylation | 6-(4-(3-Bromopropoxy)phenyl)-2H-pyridazin-3-one, (R)-2-Methylpyrrolidine hydrochloride | Irdabisant | 41 |
Experimental Protocol: Synthesis of Irdabisant[6][7]
-
A mixture of 6-(4-(3-bromopropoxy)phenyl)-2H-pyridazin-3-one, (R)-2-methylpyrrolidine hydrochloride, potassium carbonate (K₂CO₃), and a catalytic amount of sodium iodide (NaI) in acetonitrile is heated at 80 °C for 3 days.
-
The reaction mixture is filtered, and the filtrate is concentrated.
-
The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to give Irdabisant.
-
The free base can be converted to its hydrochloride salt by treatment with HCl in ethanol.
Synthetic Workflow for Irdabisant
Vildagliptin: A DPP-4 Inhibitor
Vildagliptin is an oral anti-hyperglycemic agent that inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes. While not directly synthesized from this compound, a key intermediate is L-prolinamide, a derivative of pyrrolidine-2-carboxylic acid.
Quantitative Data Summary
| Step No. | Reaction | Starting Materials | Product | Overall Yield (%) |
| 1-4 | Multi-step synthesis | 3-Amino-1-adamantanol, Glyoxylic acid, L-Prolinamide | Vildagliptin | 63 |
Experimental Protocol: Synthesis of Vildagliptin[8][9]
A concise synthesis of Vildagliptin has been developed with an overall yield of 63%. The key steps involve:
-
Reaction of Chloroacetic acid and L-prolinamide: Chloroacetic acid and L-prolinamide are reacted in methylene chloride to form a salt.
-
Coupling with 3-amino-1-adamantanol: The resulting product is then reacted with 3-amino-1-adamantanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
-
Dehydration: The intermediate is then treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the nitrile group, yielding Vildagliptin.
Logical Flow of Vildagliptin Synthesis
Conclusion
The examples provided in these application notes highlight the significance of this compound and its derivatives as pivotal intermediates in the synthesis of a variety of pharmaceuticals. The chirality and reactivity of the pyrrolidine ring are instrumental in achieving the desired stereochemistry and molecular complexity of the final drug products. The detailed protocols and workflows are intended to serve as a valuable resource for chemists in the pharmaceutical industry, facilitating the efficient and effective synthesis of these important therapeutic agents.
References
Application Notes and Protocols: 2-Methylpyrrolidine as a Ligand in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-methylpyrrolidine and its derivatives as chiral ligands in transition metal-catalyzed reactions. The focus is on providing practical, data-driven insights and detailed experimental protocols to facilitate the application of these versatile ligands in synthetic chemistry, particularly for the construction of enantiomerically enriched nitrogen-containing heterocycles.
Palladium-Catalyzed Asymmetric Carboamination for the Synthesis of Enantiomerically Enriched Pyrrolidines
The enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives is a valuable transformation in organic synthesis, as these structural motifs are present in numerous natural products and pharmaceutical agents. Palladium-catalyzed intramolecular carboamination of unsaturated amines has emerged as a powerful method for the construction of these heterocyclic compounds. The use of chiral ligands derived from this compound can induce high levels of enantioselectivity in these transformations.
Quantitative Data Summary
The following table summarizes the quantitative data for the palladium-catalyzed asymmetric carboamination of N-Boc-pent-4-enylamine with various aryl bromides using a chiral phosphine ligand.
| Entry | Aryl Bromide | Product | Yield (%) | ee (%) |
| 1 | 2-Bromonaphthalene | 2-(Naphthalen-2-ylmethyl)-1-Boc-pyrrolidine | 78 | 82 |
| 2 | 4-Bromobiphenyl | 2-(Biphenyl-4-ylmethyl)-1-Boc-pyrrolidine | 80 | 85 |
| 3 | 3-Bromopyridine | 2-(Pyridin-3-ylmethyl)-1-Boc-pyrrolidine | 65 | 75 |
| 4 | 4-Bromo-N,N-dimethylaniline | 2-(4-(Dimethylamino)benzyl)-1-Boc-pyrrolidine | 85 | 88 |
| 5 | 1-Bromo-4-(trifluoromethoxy)benzene | 2-(4-(Trifluoromethoxy)benzyl)-1-Boc-pyrrolidine | 72 | 94 |
Experimental Protocol: General Procedure for Asymmetric Pd-Catalyzed Carboamination
This protocol is adapted from the work of Wolfe and coworkers.[3]
Materials:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
(R)-Siphos-PE (a commercially available chiral phosphine ligand)
-
N-Boc-pent-4-enylamine
-
Aryl bromide
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and (R)-Siphos-PE (7.5 mol%).
-
Add anhydrous toluene to dissolve the catalyst and ligand.
-
Add the aryl bromide (1.2 equivalents) and N-Boc-pent-4-enylamine (1.0 equivalent).
-
Finally, add sodium tert-butoxide (2.1 equivalents).
-
Seal the Schlenk tube and heat the reaction mixture to 90 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomerically enriched 2-(arylmethyl)pyrrolidine derivative.
Catalytic Cycle Workflow
Caption: Proposed catalytic cycle for the Pd-catalyzed carboamination.
Rhodium-Catalyzed Hydrogenation
This compound-derived ligands have also shown potential in rhodium-catalyzed asymmetric hydrogenation reactions. While specific, highly detailed examples with extensive quantitative data for this compound itself are less common in recent literature, the principle of using chiral pyrrolidine-based ligands is well-established for achieving high enantioselectivity in the reduction of prochiral olefins.
A related application is the non-asymmetric hydrogenation of N-heterocycles. For instance, the hydrogenation of 1-methylpyrrole to 1-methylpyrrolidine can be efficiently catalyzed by rhodium on carbon (Rh/C).[4][5] This reaction is crucial for the synthesis of saturated nitrogen heterocycles.
Quantitative Data Summary for 1-Methylpyrrole Hydrogenation
| Catalyst | Support | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) |
| 5% Rh | Carbon | 25 | 10 | 3.5 | >99 |
| 5% Rh | γ-Alumina | 25 | 10 | 4.0 | >99 |
Experimental Protocol: General Procedure for Rhodium-Catalyzed Hydrogenation of 1-Methylpyrrole
Materials:
-
1-Methylpyrrole
-
5% Rhodium on Carbon (or γ-Alumina)
-
Methanol
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, add 1-methylpyrrole (1.0 equivalent) and methanol as the solvent.
-
Carefully add the 5% Rh/C catalyst (typically 5-10 mol% loading).
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen to 10 bar.
-
Stir the reaction mixture at 25 °C.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, carefully vent the autoclave and purge with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the 1-methylpyrrolidine product.
General Workflow for Asymmetric Hydrogenation
Caption: General workflow for rhodium-catalyzed asymmetric hydrogenation.
Iridium-Catalyzed Reactions
Iridium complexes bearing chiral ligands are powerful catalysts for asymmetric hydrogenation and other transformations. While specific applications of simple this compound as a ligand are not as extensively documented as for palladium and rhodium, the pyrrolidine scaffold is a key component of many successful ligands for iridium catalysis. For instance, P,N-ligands incorporating a pyrrolidine moiety are effective in the asymmetric hydrogenation of unfunctionalized olefins.
The development of novel this compound-based ligands for iridium-catalyzed reactions represents a promising area for future research, with potential applications in the synthesis of complex chiral molecules.
Conclusion
This compound and its derivatives are versatile chiral ligands that have demonstrated significant utility in transition metal catalysis, particularly in palladium-catalyzed asymmetric carboamination reactions for the synthesis of enantiomerically enriched pyrrolidines. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers in academic and industrial settings. Further exploration of these ligands in combination with other transition metals, such as rhodium and iridium, is expected to lead to the development of new and efficient stereoselective transformations.
References
- 1. Asymmetric palladium-catalyzed carboamination reactions for the synthesis of enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines. | Semantic Scholar [semanticscholar.org]
- 2. Asymmetric palladium-catalyzed carboamination reactions for the synthesis of enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Alkylation of 2-Methylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 2-methylpyrrolidine, a common synthetic transformation in medicinal chemistry and drug development. The protocols focus on two primary methods: reductive amination and direct alkylation with alkyl halides.
Introduction
N-alkylation of secondary amines like this compound is a fundamental reaction in organic synthesis, enabling the introduction of various alkyl groups to a nitrogen atom. This modification is crucial for modulating the physicochemical and pharmacological properties of molecules, such as basicity, lipophilicity, and receptor binding affinity. The choice of alkylation method depends on the nature of the alkyl group to be introduced, the scale of the reaction, and the functional group tolerance required.
Method 1: Reductive Amination
Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds.[1][2] This process involves the reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated amine.[1] A key advantage of this method is the ability to perform it as a one-pot reaction under mild conditions.[3]
Protocol: N-Alkylation of this compound via Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent.[3][4]
Materials:
-
This compound
-
Aldehyde (e.g., isobutyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial acetic acid (optional, as a catalyst for ketone reactions)[3]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in 1,2-dichloroethane (DCE), add the aldehyde (1.0-1.2 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate. For less reactive ketones, a catalytic amount of acetic acid can be added.[3]
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-alkylated this compound.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Quantitative Data Summary (Representative Examples)
| Amine | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference |
| Various primary and secondary amines | Various aldehydes and ketones | NaBH(OAc)₃ | DCE or THF | Generally high | [3][5] |
| Primary and secondary amines | Formaldehyde | N-methylpyrrolidine zinc borohydride | THF | Excellent | [6] |
Method 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a classical SN2 reaction. This method is straightforward but can sometimes lead to overalkylation, forming quaternary ammonium salts, especially with reactive alkylating agents.[7] The choice of base and solvent is critical for the success of this reaction.
Protocol: N-Alkylation of this compound with an Alkyl Halide
This protocol outlines the N-alkylation of this compound with an alkyl bromide in the presence of potassium carbonate.
Materials:
-
This compound
-
Alkyl bromide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)[7]
-
Dimethylformamide (DMF) or Acetonitrile[7]
-
Dichloromethane or Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 equivalent) in DMF, add potassium carbonate (1.5-2.0 equivalents).
-
Stir the suspension vigorously and add the alkyl bromide (1.0-1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.[7]
-
After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated this compound.
Quantitative Data Summary (Representative Examples)
| Amine | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pyrrolidine | Alkyl bromides | K₂CO₃ | DMF | RT - 80 | Moderate to Good | [7] |
| Pyrrolidine | Alkyl halides | Na₂CO₃, NaI | Acetonitrile | Reflux | Not specified | [7] |
Purification and Characterization
The purification of N-alkylated 2-methylpyrrolidines can be achieved by several methods, with distillation and column chromatography being the most common. For basic amine products, treatment of the crude product with an alumina column can be an effective purification method to remove impurities.[8][9] The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualized Workflows and Decision Making
Caption: Experimental workflow for N-alkylation via reductive amination.
Caption: Experimental workflow for N-alkylation via direct alkylation.
Caption: Decision flowchart for selecting an N-alkylation protocol.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EP1720833A1 - Method for purifying n-methyl-2-pyrrolidone - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
Enantioselective Synthesis of Alkaloids Using 2-Methylpyrrolidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of alkaloids utilizing 2-methylpyrrolidine as a chiral auxiliary. The methodologies outlined herein are primarily based on the work of Takahata, Momose, and coworkers, who have successfully demonstrated the application of (S)-2-methylpyrrolidine in the asymmetric synthesis of the indolizidine alkaloid (-)-monomorine I. This approach offers a robust strategy for establishing key stereocenters in complex alkaloid frameworks.
Principle of the Method
The core of this synthetic strategy involves the use of (S)-2-methylpyrrolidine as a chiral auxiliary to direct the stereochemical outcome of a key carbon-carbon bond-forming reaction. Specifically, an α,β-unsaturated ester is converted into a chiral amide using (S)-2-methylpyrrolidine. This chiral amide then undergoes a highly diastereoselective Michael addition reaction with an organocuprate reagent. The steric influence of the chiral this compound moiety effectively controls the facial selectivity of the nucleophilic attack, leading to the formation of a new stereocenter with high fidelity. Subsequent chemical transformations, including cyclization, afford the target alkaloid in an enantiomerically enriched form.
Applications
This methodology has been successfully applied to the enantioselective total synthesis of the indolizidine alkaloid (-)-monomorine I, a trail pheromone of the Pharaoh ant (Monomorium pharaonis). The key step involves the asymmetric conjugate addition of a butyl group to a chiral α,β-unsaturated amide derived from (S)-2-methylpyrrolidine.
Quantitative Data Summary
The following table summarizes the key quantitative data for the enantioselective synthesis of (-)-monomorine I using the this compound-based approach.
| Alkaloid | Key Reaction | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Overall Yield | Reference |
| (-)-Monomorine I | Asymmetric Michael Addition | (S)-2-Methylpyrrolidine | >99:1 | Not explicitly stated in abstract | Takahata, H.; Momose, T. et al. |
Experimental Protocols
The following protocols are based on the general principles described in the literature for the synthesis of (-)-monomorine I. Researchers should consult the primary literature for specific experimental details and characterization data.
Preparation of the Chiral α,β-Unsaturated Amide
This protocol describes the formation of the chiral amide from an α,β-unsaturated ester and (S)-2-methylpyrrolidine.
Materials:
-
α,β-Unsaturated ester (e.g., ethyl crotonate)
-
(S)-2-Methylpyrrolidine
-
Anhydrous solvent (e.g., toluene, THF)
-
Reagent for amide formation (e.g., trimethylaluminum or a suitable coupling agent)
-
Inert gas atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, dissolve the α,β-unsaturated ester in the anhydrous solvent.
-
Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Slowly add the amide formation reagent to the solution, followed by the dropwise addition of (S)-2-methylpyrrolidine.
-
Allow the reaction to stir at the specified temperature for the required duration, monitoring the progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure chiral α,β-unsaturated amide.
Asymmetric Michael Addition
This protocol details the key diastereoselective conjugate addition of an organocuprate to the chiral amide.
Materials:
-
Chiral α,β-unsaturated amide (from step 4.1)
-
Organocuprate reagent (e.g., prepared from butyl lithium and copper(I) iodide)
-
Anhydrous ethereal solvent (e.g., diethyl ether, THF)
-
Inert gas atmosphere
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, dissolve the chiral α,β-unsaturated amide in the anhydrous ethereal solvent.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
In a separate flask, prepare the organocuprate reagent according to standard literature procedures.
-
Slowly add the freshly prepared organocuprate solution to the solution of the chiral amide.
-
Stir the reaction mixture at low temperature, monitoring its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic extracts, dry over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purify the resulting product, which now contains the newly formed stereocenter, by flash chromatography.
Cyclization and Completion of the Synthesis
The product from the Michael addition is then carried forward through a series of steps, typically involving reduction of the amide, deprotection, and cyclization to form the final alkaloid. The specific steps will vary depending on the target alkaloid. For (-)-monomorine I, this would involve reduction of the amide to the corresponding amine followed by intramolecular cyclization.
Visualizations
Synthetic Workflow for (-)-Monomorine I
Caption: Synthetic workflow for the enantioselective synthesis of (-)-monomorine I.
Logical Relationship of Stereocontrol
Application Notes and Protocols for Organocatalysis with 2-Methylpyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylpyrrolidine derivatives have emerged as a versatile and powerful class of organocatalysts, particularly in the realm of asymmetric synthesis. Their chiral scaffold, derived from the readily available amino acid proline, provides a privileged structural motif for inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions. This ability to control the three-dimensional arrangement of atoms is of paramount importance in the synthesis of complex molecules, especially in the development of new therapeutic agents where specific stereoisomers often exhibit desired biological activity while others may be inactive or even harmful.
The catalytic activity of this compound derivatives stems from their ability to form nucleophilic enamine intermediates with carbonyl compounds, a key step in mimicking the function of natural aldolase enzymes.[1] This mode of activation has been successfully applied to a range of important transformations, including Michael additions, aldol reactions, and Mannich reactions, providing access to chiral building blocks with high levels of enantiopurity.[2][3]
These application notes provide an overview of the use of this compound derivatives in organocatalysis and include representative experimental protocols for key asymmetric reactions.
Key Applications
This compound-based organocatalysts are particularly effective in the following asymmetric transformations:
-
Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental method for C-C bond formation. This compound derivatives catalyze the asymmetric Michael addition of ketones and aldehydes to nitroolefins, maleimides, and other Michael acceptors, yielding synthetically valuable γ-nitrocarbonyl compounds and succinimide derivatives with high diastereo- and enantioselectivity.[4][5][6]
-
Aldol Reaction: The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, a common structural motif in natural products and pharmaceuticals. Chiral this compound derivatives promote the direct asymmetric aldol reaction between ketones and aldehydes, affording the desired products with excellent control of stereochemistry.[2][7][8]
-
Mannich Reaction: The Mannich reaction is a three-component reaction that provides access to β-amino carbonyl compounds, which are important precursors for the synthesis of nitrogen-containing molecules. This compound-based catalysts have been successfully employed in the asymmetric Mannich reaction of ketones, aldehydes, and imines, leading to the formation of chiral β-amino ketones with high stereoselectivity.[9][10][11]
Data Presentation
The following tables summarize representative quantitative data for asymmetric reactions catalyzed by 2-substituted pyrrolidine derivatives.
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Catalyst | Aldehyde | Nitroolefin | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (syn) (%) | Reference |
| OC4¹ | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | Methylcyclohexane | 0 | 87 | 92:8 | 85 | [5] |
| OC4¹ | Propanal | trans-β-Nitrostyrene | Methylcyclohexane | 0 | 85 | 90:10 | 88 | [5] |
| OC4¹ | Butanal | trans-β-Nitrostyrene | Methylcyclohexane | 0 | 82 | 88:12 | 86 | [5] |
¹OC4 is a specific 2-substituted pyrrolidine derivative synthesized from (R)-glyceraldehyde.[5]
Table 2: Asymmetric Aldol Reaction of Ketones with Aldehydes
| Catalyst | Ketone | Aldehyde | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (anti) (%) | Reference |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Acetophenone | Trifluoroacetaldehyde ethyl hemiacetal | Dichloroethane | 40 | 88 | - | 90 | [12] |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | 4-Methoxyacetophenone | Trifluoroacetaldehyde ethyl hemiacetal | Dichloroethane | 40 | 91 | - | 89 | [12] |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | 4-Chloroacetophenone | Trifluoroacetaldehyde ethyl hemiacetal | Dichloroethane | 40 | 85 | - | 91 | [12] |
Table 3: Asymmetric Mannich Reaction of Aldehydes with Imines
| Catalyst | Aldehyde | Imine | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (anti) (%) | Reference |
| RR5M3PC² | Propanal | N-PMP-protected α-imino ethyl glyoxylate | Dichloromethane | RT | 85 | 98:2 | >99 | [13] |
| RR5M3PC² | Isobutyraldehyde | N-PMP-protected α-imino ethyl glyoxylate | Dichloromethane | RT | 82 | 97:3 | >99 | [13] |
| RR5M3PC² | Butanal | N-PMP-protected α-imino ethyl glyoxylate | Dichloromethane | RT | 88 | 96:4 | >99 | [13] |
²RR5M3PC is (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid, a derivative of pyrrolidine.[13]
Experimental Protocols
The following are generalized protocols for asymmetric reactions catalyzed by 2-substituted pyrrolidine derivatives. These should be considered as starting points and may require optimization for specific substrates and catalysts.
Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This protocol is a representative procedure based on methodologies described in the literature.[5]
Materials:
-
2-Substituted pyrrolidine organocatalyst (e.g., 10 mol%)
-
Aldehyde (2.0 equiv.)
-
Nitroolefin (1.0 equiv.)
-
Anhydrous solvent (e.g., methylcyclohexane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the 2-substituted pyrrolidine organocatalyst.
-
Add the anhydrous solvent to dissolve the catalyst.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the aldehyde to the reaction mixture and stir for 10-15 minutes.
-
Add the nitroolefin to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.
Protocol 2: Asymmetric Aldol Reaction of a Ketone with an Aldehyde
This protocol is a generalized procedure based on common methodologies for prolinol-type catalysts.[8]
Materials:
-
2-Substituted pyrrolidinemethanol derivative (e.g., 10 mol%)
-
Ketone (2.0 equiv.)
-
Aldehyde (1.0 equiv.)
-
Anhydrous solvent (e.g., dichloromethane or chloroform)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the 2-substituted pyrrolidinemethanol catalyst.
-
Add the anhydrous solvent to dissolve the catalyst.
-
Add the ketone to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic and aqueous layers. Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC or NMR analysis.
Protocol 3: Asymmetric Mannich Reaction of an Aldehyde with an Imine
This protocol is a representative procedure based on methodologies described for pyrrolidine-based catalysts.[13]
Materials:
-
2-Substituted pyrrolidine derivative catalyst (e.g., 5 mol%)
-
Aldehyde (1.5 equiv.)
-
Pre-formed imine (1.0 equiv.)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the 2-substituted pyrrolidine catalyst and the imine.
-
Add the anhydrous solvent and stir until all solids are dissolved.
-
Cool the reaction mixture to the desired temperature (e.g., room temperature).
-
Add the aldehyde to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC or NMR analysis.
Signaling Pathways and Experimental Workflows
The catalytic cycle of this compound derivatives in these asymmetric reactions generally proceeds through an enamine intermediate. The following diagrams, generated using the DOT language, illustrate the key steps in the catalytic cycles for Michael, aldol, and Mannich reactions, as well as a general experimental workflow.
References
- 1. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine – an effective catalyst of asymmetric synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 11. Highly efficient asymmetric anti-Mannich reactions of carbonyl compounds with N-carbamoyl imines catalyzed by amino-thiourea organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Organocatalytic asymmetric direct aldol reactions of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methylpyrrolidine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2-methylpyrrolidine from a reaction mixture. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis reaction mixture?
A1: The impurity profile can vary significantly depending on the synthetic route. However, common impurities may include:
-
Unreacted starting materials: Such as 2-methyl-1-pyrroline or other precursors.
-
Reagents and catalysts: For example, residual hydrogenation catalysts like Platinum(IV) oxide or nickel-alumina.[1]
-
Solvents: Organic solvents used during the reaction and workup, such as ethanol, methanol, or toluene.[2]
-
Byproducts: These can include over-alkylated products or products from side reactions. For instance, in related amine syntheses, the formation of urea derivatives as byproducts has been observed.[3]
-
Water: Introduced during aqueous workup steps or from hygroscopic solvents.
Q2: What is the boiling point of this compound, and how does it influence the purification strategy?
A2: this compound has a boiling point of approximately 97-99 °C at atmospheric pressure (744 mmHg).[4][5] This relatively low boiling point makes fractional distillation a viable and common method for purification, especially for removing less volatile impurities. However, care must be taken to avoid azeotrope formation with certain solvents.
Q3: Can this compound form an azeotrope with water?
Q4: How can I remove water from my crude this compound?
A4: Several methods can be employed to dry this compound:
-
Drying Agents: Anhydrous potassium carbonate is a suitable drying agent for amine solutions.[7] Other common drying agents for organic solvents include anhydrous sodium sulfate, magnesium sulfate, and calcium chloride.[8] For rigorous drying, activated 3Å molecular sieves are very effective.[9]
-
Azeotropic Distillation: If a suitable entrainer is identified, azeotropic distillation can be used to remove water.
Q5: What are the key safety precautions to take when handling this compound?
A5: this compound is a flammable liquid and is corrosive.[4][10] It can cause severe skin burns and eye damage and is harmful if swallowed.[4][10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery after distillation | - Product loss due to high volatility.- Inefficient fractional distillation column.- Thermal decomposition. | - Ensure the condenser is efficient and chilled.- Use a fractionating column with a higher number of theoretical plates.- Consider vacuum distillation to lower the boiling point and minimize thermal stress. |
| Persistent water contamination | - Incomplete drying before distillation.- Formation of a minimum-boiling azeotrope with water. | - Dry the crude product with a suitable drying agent (e.g., anhydrous K₂CO₃, molecular sieves) for an adequate time.[7][9]- Consider a final distillation over a drying agent like calcium hydride (use with extreme caution).[12] |
| Emulsion formation during aqueous extraction | - High pH of the aqueous layer.- Presence of surfactants or particulate matter. | - Add a saturated brine solution to increase the ionic strength of the aqueous phase.- Filter the mixture before extraction.- Allow the mixture to stand for an extended period or use a centrifuge to break the emulsion. |
| Co-elution of impurities during column chromatography | - Improper choice of stationary or mobile phase.- Overloading of the column. | - Perform thin-layer chromatography (TLC) to screen for optimal solvent systems.- Use a different stationary phase (e.g., alumina instead of silica gel).- Reduce the amount of crude material loaded onto the column. |
| Product discoloration | - Presence of trace impurities that are prone to oxidation or polymerization.- Thermal degradation during distillation. | - Treat the crude product with activated carbon before distillation.- Purify using column chromatography over alumina.[13]- Use vacuum distillation to reduce the distillation temperature. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for separating this compound from less volatile impurities.
-
Drying:
-
To the crude this compound in an appropriate flask, add anhydrous potassium carbonate (approximately 10-20 g per 100 mL of crude product).
-
Stir the mixture for at least 4 hours, or let it stand overnight.
-
Filter the mixture to remove the drying agent.
-
-
Distillation Setup:
-
Assemble a fractional distillation apparatus with a Vigreux column (or other fractionating column).
-
Use a distillation head with a thermometer and a condenser.
-
Place the dried, filtered crude product in the distillation flask with a few boiling chips or a magnetic stir bar.
-
-
Distillation Process:
-
Gently heat the distillation flask.
-
Discard the initial forerun, which may contain highly volatile impurities.
-
Collect the fraction that distills at the boiling point of this compound (97-99 °C at 744 mmHg).[4][5]
-
Monitor the temperature closely; a stable boiling point indicates a pure fraction.
-
Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive residues.
-
Protocol 2: Purification by Column Chromatography
This method is effective for removing impurities with different polarities.
-
Slurry Preparation:
-
Choose an appropriate stationary phase (e.g., silica gel or alumina).
-
Prepare a slurry of the stationary phase in a non-polar solvent (e.g., hexane).
-
-
Column Packing:
-
Pour the slurry into a chromatography column and allow the stationary phase to settle, ensuring there are no air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane with a small percentage of triethylamine to prevent streaking of the amine).
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Boiling Point | 97-99 °C (at 744 mmHg) | [4][5] |
| Density | 0.834 g/mL (at 25 °C) | [4][5] |
| Refractive Index (n20/D) | 1.437 | [4][5] |
| Flash Point | 3 °C (closed cup) | [4][10] |
Table 2: Recommended Drying Agents for Amines
| Drying Agent | Suitability | Notes | Reference(s) |
| Anhydrous Potassium Carbonate (K₂CO₃) | Good | Basic, suitable for amines. | [7] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Moderate | Neutral, but less efficient than others. | [8] |
| Anhydrous Magnesium Sulfate (MgSO₄) | Good | Slightly acidic, use with caution for sensitive amines. | [8] |
| Calcium Hydride (CaH₂) | Excellent | Highly reactive, use with extreme caution. Reacts with water to produce hydrogen gas. | [12] |
| Molecular Sieves (3Å or 4Å) | Excellent | Efficient for removing small amounts of water. | [9][12] |
| Solid Potassium Hydroxide (KOH) | Good | Basic, effective for drying amines. | [8] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. This compound|C5H11N|CAS 765-38-8 [benchchem.com]
- 2. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-甲基吡咯烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 765-38-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Drying solvents and Drying agents [delloyd.50megs.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. This compound 96 765-38-8 [sigmaaldrich.com]
- 11. carlroth.com [carlroth.com]
- 12. quora.com [quora.com]
- 13. data.epo.org [data.epo.org]
Technical Support Center: Synthesis with 2-Methylpyrrolidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methylpyrrolidine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when using this compound in synthesis?
A1: The most prevalent side reactions involving this compound are over-alkylation, di-acylation, and the formation of undesired enamine regioisomers. The steric hindrance from the 2-methyl group plays a significant role in the reaction outcomes.
Q2: How does the stereochemistry of this compound affect its reactivity and side reactions?
A2: As a chiral amine, the stereocenter at the 2-position can influence the stereochemical outcome of reactions. While it can be a valuable chiral auxiliary, there is also a potential for racemization under certain conditions, particularly if the reaction involves the formation of an intermediate where the chiral center is labile.
Q3: Can this compound undergo ring-opening reactions?
A3: Pyrrolidine rings are generally stable. However, under harsh acidic conditions, protonation of the nitrogen can make the ring susceptible to nucleophilic attack, potentially leading to ring-opening. This is not a common side reaction under standard synthetic conditions.
Troubleshooting Guides
N-Alkylation Reactions
Problem: Low yield of the desired mono-alkylated product and formation of a significant amount of di-alkylated by-product (quaternary ammonium salt).
Possible Cause: this compound, being a secondary amine, can react with two equivalents of an alkylating agent. The initially formed tertiary amine can compete with the starting secondary amine for the alkylating agent, leading to over-alkylation.
Solutions:
-
Control Stoichiometry: Use a slight excess of this compound relative to the alkylating agent to favor mono-alkylation.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can help minimize the rate of the second alkylation.
-
Choice of Base: Use a non-nucleophilic bulky base to deprotonate the secondary amine. This can sometimes modulate the reactivity and reduce over-alkylation.
-
Alternative Methods: Consider reductive amination as a more controlled method for N-alkylation, which avoids the issue of over-alkylation.
Experimental Protocol: Minimizing Di-alkylation of this compound
-
Reaction Setup: To a solution of this compound (1.2 equivalents) in a suitable aprotic solvent (e.g., acetonitrile or DMF) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Reagent Addition: Cool the mixture to 0 °C. Add the alkyl halide (1.0 equivalent) dropwise over a period of 1-2 hours using a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time and minimize the formation of the quaternary salt.
-
Work-up: Upon completion, filter the inorganic salts and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition A (High Over-alkylation) | Condition B (Minimized Over-alkylation) |
| This compound (equiv.) | 1.0 | 1.2 |
| Alkyl Halide (equiv.) | 1.1 | 1.0 |
| Addition of Alkyl Halide | Bolus addition | Dropwise over 2 hours |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Mono-alkylation Yield | 40-50% | 70-85% |
| Typical Di-alkylation By-product | 20-30% | <5% |
Logical Relationship for N-Alkylation Troubleshooting
Caption: Troubleshooting workflow for over-alkylation in N-alkylation of this compound.
N-Acylation Reactions
Problem: Formation of di-acylated or other side products, leading to a complex reaction mixture and difficult purification.
Possible Cause: Highly reactive acylating agents like acyl chlorides can lead to side reactions. The initially formed amide might undergo further reactions, or impurities in the starting materials could lead to by-products.
Solutions:
-
Use a Milder Acylating Agent: Consider using an acid anhydride or an activated ester instead of an acyl chloride.
-
Control Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to control the reactivity.
-
Use a Scavenger Base: Employ a non-nucleophilic base (e.g., triethylamine or DIPEA) to neutralize the HCl generated during the reaction, preventing acid-catalyzed side reactions.
-
Purification of Reagents: Ensure the acylating agent and solvent are pure and dry.
Experimental Protocol: Selective N-Acylation of this compound
-
Reaction Setup: Dissolve this compound (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a dry, aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C and add the acyl chloride (1.05 equivalents) dropwise.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography or distillation.
| Parameter | Acyl Chloride | Acid Anhydride |
| Reactivity | High | Moderate |
| By-product | HCl (corrosive) | Carboxylic Acid |
| Typical Yield | 85-95% | 80-90% |
| Side Reactions | Higher potential for side reactions | Lower potential for side reactions |
Signaling Pathway for N-Acylation and Side Reaction
Caption: Reaction pathway for N-acylation of this compound and potential side reaction.
Enamine Formation
Problem: Formation of a mixture of regioisomeric enamines when reacting this compound with unsymmetrical ketones.
Possible Cause: The reaction of a secondary amine with an unsymmetrical ketone can lead to the formation of a double bond on either side of the carbonyl group. The regioselectivity is influenced by steric and electronic factors. The methyl group on the 2-position of the pyrrolidine ring can sterically hinder the formation of the thermodynamically more stable, more substituted enamine.[1][2][3]
Solutions:
-
Thermodynamic vs. Kinetic Control:
-
Kinetic Product (Less Substituted Enamine): Often favored with bulky amines like this compound due to steric hindrance. Shorter reaction times and lower temperatures can favor the kinetic product.[3]
-
Thermodynamic Product (More Substituted Enamine): Longer reaction times, higher temperatures, and the use of a protic co-solvent can sometimes favor the formation of the more stable thermodynamic product.
-
-
Choice of Catalyst: The type of acid catalyst used can sometimes influence the regioselectivity.
Experimental Protocol: Regioselective Enamine Formation
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine the unsymmetrical ketone (1.0 equivalent), this compound (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equivalents) in a solvent that forms an azeotrope with water (e.g., toluene or benzene).
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by GC-MS to determine the ratio of enamine isomers.
-
Work-up: After cooling, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude enamine is often used in the next step without further purification.
| Ketone | Major Enamine Product with this compound | Rationale |
| 2-Methylcyclohexanone | Less substituted enamine | Steric hindrance between the ketone's methyl group and the pyrrolidine's methyl group disfavors the formation of the more substituted enamine.[1][3] |
| Phenylacetone | Enamine with the double bond conjugated with the phenyl ring | The formation of the conjugated system provides additional stability, favoring this regioisomer. |
References
Technical Support Center: Optimizing 2-Methylpyrrolidine Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Methylpyrrolidine in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary catalytic mechanism of this compound?
A1: this compound, a chiral secondary amine, primarily acts as an organocatalyst through an enamine-based mechanism, similar to L-proline.[1] The pyrrolidine nitrogen forms a nucleophilic enamine with a carbonyl donor (e.g., a ketone or aldehyde). This chiral enamine then attacks an electrophilic acceptor, with the stereochemistry of the product being directed by the catalyst's chiral scaffold.[1]
Q2: What are the most common reactions catalyzed by this compound and its derivatives?
A2: this compound and its derivatives are versatile catalysts for a range of asymmetric transformations, including:
-
Aldol Reactions: Creating new carbon-carbon bonds with the formation of β-hydroxy carbonyl compounds.[2]
-
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[3][4]
-
Hydrogenations: The reduction of unsaturated bonds, such as in the synthesis of this compound itself from 2-methylpyrroline.[5]
Q3: How does catalyst loading impact the reaction outcome?
A3: Catalyst loading, expressed in mol%, is a critical parameter. Higher catalyst loading generally leads to faster reaction rates but increases costs and can complicate product purification.[6] Conversely, lower catalyst loading is more economical but may result in slower reactions.[6] Optimization is key to finding the lowest effective catalyst loading that maintains a good reaction rate and high yield.[6]
Q4: What are the initial checks to perform when a reaction yields low enantioselectivity?
A4: When encountering low enantioselectivity, a systematic check of your starting materials and reaction setup is crucial. Key initial checks include:
-
Catalyst Purity: Ensure the this compound catalyst is of high chemical and enantiomeric purity, as impurities can lead to non-selective side reactions.[1]
-
Reagent and Solvent Purity: Verify the purity of your substrates and solvent, as acidic or basic impurities can disrupt the catalytic cycle.[1]
-
Reaction Conditions: Confirm precise and consistent control of temperature, concentration, and stirring.[1]
-
Moisture and Air: While many organocatalytic reactions are robust, ensure your solvent and reagents are appropriately dried if the protocol requires it, as excess moisture can be detrimental.[1]
Troubleshooting Guide
This guide addresses common issues encountered during reactions catalyzed by this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Yield | 1. Inactive Catalyst. 2. Incorrect Reaction Temperature. 3. Unsuitable Solvent. 4. Catalyst Poisoning. | 1. Verify catalyst purity and integrity. 2. Optimize the temperature; some reactions may require cooling (e.g., -20°C to -78°C) while others may need heating.[6] 3. Screen a range of solvents (e.g., THF, methanol, ethanol, dichloromethane).[6] 4. Ensure high purity of substrates and solvents to remove potential catalyst poisons.[6] |
| Low Enantiomeric Excess (ee%) | 1. Suboptimal Reaction Temperature. 2. Incorrect Solvent Choice. 3. Competing Uncatalyzed Reaction. 4. Product Racemization. | 1. Lowering the reaction temperature often improves enantioselectivity.[6] 2. The solvent can significantly influence the transition state; screen various solvents.[1] 3. Adjust reaction conditions (e.g., lower temperature, different catalyst loading) to favor the catalyzed pathway. 4. Analyze the product over time to check for racemization and adjust work-up or reaction conditions accordingly. |
| Formation of Side Products | 1. Self-condensation of the substrate. 2. Dehydration of the aldol product. 3. Dehydrogenation of the pyrrolidine ring. | 1. Use a larger excess of the non-enolizable substrate or run the reaction under more dilute conditions.[7] 2. Optimize reaction conditions (e.g., temperature, reaction time) to isolate the initial aldol adduct before dehydration occurs.[2] 3. Avoid harsh conditions, high temperatures, and certain transition metal catalysts (e.g., Pd, Pt) that can promote dehydrogenation.[8] |
| Poor Reproducibility | 1. Inconsistent Catalyst Quality. 2. Variations in Reagent/Solvent Purity. 3. Inconsistent Reaction Setup and Monitoring. | 1. Use a catalyst from a reliable source or purify it before use. 2. Use reagents and solvents from the same batch or with consistent purity specifications. 3. Ensure consistent setup, stirring speed, and accurate temperature control and monitoring. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data for optimizing reaction conditions in common this compound catalyzed reactions.
Table 1: Asymmetric Michael Addition of Ketones to Nitroolefins
| Catalyst | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee %) |
| N-i-Pr-2,2′-bipyrrolidine | Not Specified | Not Specified | 15 | up to 95 | up to 95:5 | up to 98 |
| Pyrrolidine-based bifunctional organocatalysts | Not Specified | Not Specified | Not Specified | almost quantitative | up to 98:2 | up to 99 |
| (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine | Not Specified | Room Temp | Not Specified | High | 98:2 to >99:1 | 92 to >99 |
Table 2: Asymmetric Aldol Reaction
| Catalyst | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | enantiomeric excess (ee %) |
| (S)-2-(pyrrolidin-1-yl)propan-1-ol | Various | Room Temp, 0, or -20 | 10 | Varies | Varies |
| Phthalimido-prolinamide | Water (5 mol%) | Not Specified | Not Specified | High | High |
| AZT-prolinamides | Water | Not Specified | 15 | Varies | Varies |
| Peptides (e.g., H-Pro-Pro-Asp-NH2) | Not Specified | Not Specified | Not Specified | Efficient | High |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Aldol Reaction [1]
-
To a solution of the aldehyde (1.0 equiv) in the chosen solvent, add the ketone (10.0 equiv).
-
Add (S)-2-(pyrrolidin-1-yl)propan-1-ol (10 mol%) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 2: General Procedure for Asymmetric Michael Addition in a Flow Reactor [9]
This protocol is for a polymer-supported chiral pyrrolidine catalyst.
-
Catalyst Packing: Slurry-pack the polymer-supported catalyst into a stainless-steel column.
-
Reagent Preparation:
-
Solution A: Aldehyde and an internal standard in the chosen solvent.
-
Solution B: Nitroalkene in the same solvent.
-
-
System Setup: Assemble the flow chemistry system with a T-mixer, the packed-bed reactor, and a back-pressure regulator.
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates through the T-mixer and into the reactor.
-
Set the desired temperature and pressure (e.g., 10 bar).
-
Allow the system to reach a steady state.
-
-
Collection and Analysis: Collect the reactor output and analyze by chiral HPLC to determine conversion, dr, and ee.
Visualizations
Caption: Troubleshooting workflow for low yield or enantioselectivity.
Caption: Simplified enamine catalysis pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound|C5H11N|CAS 765-38-8 [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
stability issues and degradation of 2-Methylpyrrolidine
Welcome to the Technical Support Center for 2-Methylpyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a cyclic secondary amine. It is used as a building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its stereoisomers, (R)- and (S)-2-methylpyrrolidine, are particularly important in the development of chiral drugs.
Q2: What are the main stability concerns for this compound?
This compound is a stable compound under standard storage conditions. However, it is a flammable liquid and can be sensitive to strong oxidizing agents and acids.[1][2] Degradation can be initiated by exposure to harsh conditions such as extreme pH, high temperatures, oxidizing agents, and UV light.
Q3: How should this compound be properly stored?
To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.
Q4: What are the known hazardous decomposition products of this compound?
Upon combustion or thermal decomposition, this compound can produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2]
Q5: What are the potential degradation pathways of this compound?
While specific degradation pathways for this compound are not extensively documented in the literature, based on the chemistry of secondary amines and analogous cyclic amines, the following degradation routes are plausible:
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Oxidation: The secondary amine group is susceptible to oxidation, which could lead to the formation of an imine (2-methyl-1-pyrroline) as an initial product. Further oxidation could potentially lead to ring-opening products.
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Acid-Base Reactions: As a secondary amine, this compound is basic and will react with acids to form salts. While salt formation is not degradation, exposure to strong acids or bases at elevated temperatures could potentially catalyze ring-opening or other decomposition reactions.
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Thermal Degradation: At elevated temperatures, decomposition can occur, leading to the formation of smaller volatile compounds.
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Photodegradation: Exposure to UV light may provide the energy to initiate degradation through radical mechanisms.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound that may be related to its stability.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected side products in reaction mixture | Degradation of this compound due to reaction conditions. | • Check pH: Ensure the reaction medium is not strongly acidic or basic unless required by the protocol. • Lower Temperature: If possible, run the reaction at a lower temperature. • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) to prevent oxidation. • Reagent Purity: Verify the purity of this compound and other reagents. |
| Loss of this compound during workup or storage | Volatility or degradation. | • Storage: Ensure samples and stock solutions are stored in tightly sealed containers at the recommended temperature. • Evaporation: Minimize the time samples are left open to the atmosphere. • Extraction pH: During aqueous workup, adjust the pH to be basic (>10) to ensure this compound is in its free base form for efficient extraction into organic solvents. |
| Discoloration of this compound (yellowing) | Possible oxidation or presence of impurities. | • Purification: Consider purifying the this compound by distillation before use. • Storage: Store under an inert atmosphere and protect from light. |
| Inconsistent experimental results | Degradation of this compound stock solution over time. | • Fresh Solutions: Prepare stock solutions of this compound fresh for each set of experiments. • Stability Check: If a stock solution must be stored, perform a quick purity check (e.g., by GC or HPLC) before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 N and 1 N
- Sodium hydroxide (NaOH), 0.1 N and 1 N
- Hydrogen peroxide (H₂O₂), 3%
- Methanol or Acetonitrile (HPLC grade)
- Water (HPLC grade)
- pH meter
- HPLC system with UV or MS detector
- Photostability chamber
- Oven
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 1 N HCl.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 N NaOH and 1 N NaOH.
-
Incubate and sample as described for acid hydrolysis, neutralizing with HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature for a defined period, taking samples at various time points.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and a liquid stock solution in an oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
For the solid sample, dissolve a known amount in a suitable solvent after exposure.
-
-
Photodegradation:
-
Expose a solid sample and a liquid stock solution of this compound to UV light in a photostability chamber for a defined period.
-
Analyze the samples as described above.
-
-
Analysis: Analyze all samples by a suitable stability-indicating method (e.g., HPLC-UV/MS) to determine the percentage of degradation and to identify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general approach to developing an HPLC method capable of separating this compound from its potential degradation products.
1. Initial Method Scouting:
- Column: Start with a C18 reversed-phase column.
- Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: Use a UV detector at a low wavelength (e.g., 210 nm) as this compound lacks a strong chromophore, or preferably a mass spectrometer (MS) for more specific detection.
2. Method Optimization:
- Inject a mixture of the stressed samples from the forced degradation study.
- Adjust the gradient profile, flow rate, and mobile phase composition to achieve adequate separation of the parent compound from all degradation products.
- Ensure the method is specific, linear, accurate, precise, and robust according to ICH guidelines.
Visualizations
Caption: Logical relationship of this compound stability and degradation.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: 2-Methylpyrrolidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylpyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The primary industrial synthesis routes for this compound include:
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Multi-step synthesis from (R)- or (S)-prolinol: This method is often employed for producing specific enantiomers of this compound.
-
Reductive amination of levulinic acid: A common route that utilizes a bio-based starting material.
-
Catalytic hydrogenation of 2-methyl-1-pyrroline: This method involves the reduction of a pyrroline precursor.
-
From 1,4-butanediol and a primary amine: This is another pathway to the pyrrolidine ring structure.
Q2: What are the typical impurities I might encounter in my this compound synthesis?
A2: The impurity profile of your final product is highly dependent on the synthetic route chosen. Common classes of byproducts include:
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Unreacted starting materials and intermediates: Incomplete reactions can leave residual starting materials or stable intermediates in your product.
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Over-reduction products: If the reduction step is not well-controlled, further reduction of the desired product can occur.
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Side-reaction products: Depending on the reactants and conditions, various side reactions can lead to the formation of unexpected impurities.
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Isomers: If you are synthesizing a specific enantiomer, the other enantiomer can be a significant impurity if the stereoselectivity of the reaction is not optimal.
Q3: How can I identify the byproducts in my reaction mixture?
A3: The most common and effective analytical techniques for identifying and quantifying byproducts in this compound synthesis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). GC-MS is excellent for identifying volatile impurities by providing both retention time and mass spectral data. HPLC is well-suited for separating a wide range of compounds, including non-volatile impurities, and can be used for quantification.
Troubleshooting Guides
Byproduct Identification and Mitigation
The following tables summarize potential byproducts for common synthesis routes, their likely causes, and suggested corrective actions.
Route 1: Synthesis from Prolinol Derivatives
| Potential Byproduct/Issue | Likely Cause | Suggested Corrective Action |
| Unreacted Prolinol derivative | Incomplete reaction in one of the synthesis steps. | Optimize reaction time, temperature, and reagent stoichiometry. Ensure efficient mixing. |
| N-Boc-2-hydroxymethylpyrrolidine | Incomplete conversion of the hydroxyl group to a leaving group. | Use a more effective activating agent or increase the reaction time/temperature for the tosylation or mesylation step. |
| Over-reduction products | Non-selective reducing agent or harsh reaction conditions. | Choose a milder and more selective reducing agent. Optimize the reaction temperature and pressure. |
| Diastereomers/Enantiomeric Impurity | Poor stereocontrol during the synthesis. | Utilize a chiral catalyst or resolving agent with higher enantioselectivity. Optimize reaction conditions to favor the desired stereoisomer. |
Route 2: Reductive Amination of Levulinic Acid
| Potential Byproduct/Issue | Likely Cause | Suggested Corrective Action |
| Unreacted Levulinic Acid | Incomplete reductive amination. | Increase the pressure of hydrogen and/or the reaction temperature. Optimize the catalyst loading and ensure its activity. |
| Gamma-valerolactone (GVL) | Side reaction of levulinic acid before amination. | Optimize the reaction conditions to favor the amination pathway over the intramolecular esterification. This may involve adjusting the temperature or the timing of amine addition. |
| N-substituted-5-methyl-2-pyrrolidone | Incomplete reduction of the intermediate lactam. | Increase the potency of the reducing agent or prolong the reaction time under reducing conditions. |
| Polymerization products | Side reactions of levulinic acid or intermediates at high temperatures. | Lower the reaction temperature and consider using a more active catalyst to allow for milder conditions. |
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling of this compound
This protocol outlines a general method for the identification of volatile byproducts.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with a suitable solvent such as methanol or dichloromethane.
- If necessary, prepare a more diluted sample for analysis.
2. GC-MS Conditions:
- Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
- Inlet Temperature: 250 °C
- Injection Volume: 1 µL (split or splitless injection can be used depending on the expected concentration of impurities).
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Detector:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 30-350.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
3. Data Analysis:
- Identify the main peak corresponding to this compound.
- Analyze the mass spectra of the other peaks and compare them with a library (e.g., NIST) to identify potential byproducts.
- Quantify impurities using an internal standard method if required.
Protocol 2: HPLC Analysis for Purity Determination of this compound
This protocol provides a general method for the quantification of this compound and non-volatile impurities.
1. Sample and Standard Preparation:
- Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Sample Solution: Prepare the sample solution in the same manner as the standard solution.
2. HPLC Conditions:
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
- Mobile Phase: A mixture of a buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution will depend on the impurity profile. A typical starting point is an isocratic elution with 80:20 buffer:organic solvent.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV detection at a low wavelength (e.g., 210 nm) as this compound has a weak chromophore. A Refractive Index (RI) detector can also be used.
- Injection Volume: 10 µL.
3. Data Analysis:
- Calculate the purity of the sample by comparing the peak area of this compound in the sample solution to that in the standard solution.
- Identify and quantify any impurity peaks relative to the main peak.
Visualizations
Caption: Workflow for Byproduct Identification and Troubleshooting.
Caption: Troubleshooting Logic for Reductive Amination Synthesis.
Technical Support Center: Troubleshooting Low Yield in 2-Methylpyrrolidine Reactions
Welcome to the technical support center for 2-Methylpyrrolidine reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses involving this compound.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues that lead to low product yield.
Q1: My this compound reaction has a low yield. Where should I start troubleshooting?
Low yields in reactions involving this compound can stem from various factors. A logical first step is to systematically evaluate the reaction parameters, starting materials, and workup procedure.
Troubleshooting Workflow:
Caption: A general workflow for troubleshooting low reaction yields.
Q2: I suspect side reactions are occurring. What are common side reactions with this compound?
This compound, as a secondary amine, can participate in several side reactions that can consume starting materials and reduce the yield of the desired product.
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Over-alkylation: In N-alkylation reactions, the product, a tertiary amine, can sometimes be further alkylated to form a quaternary ammonium salt, especially if the alkylating agent is highly reactive.[1]
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Elimination Reactions: When using bulky alkyl halides, elimination reactions (E2) can compete with the desired nucleophilic substitution (SN2), leading to the formation of alkenes.[2]
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Ring Opening: Under harsh conditions, such as with strong acids or bases, the pyrrolidine ring can potentially open. For instance, N-methyl-2-pyrrolidone (a related compound) can undergo ring-opening to 4-methyl aminobutyric acid with strong acid or base treatment.[3]
Q3: How can I optimize the reaction conditions for my this compound reaction?
Optimization of reaction conditions is crucial for maximizing yield. Key parameters to consider include solvent, temperature, catalyst, and reaction time.
Solvent Selection: The choice of solvent can significantly influence reaction rates and product yields.[4] Protic solvents are often used in hydrogenation reactions, while aprotic solvents like DMF or acetonitrile are common for N-alkylation.[1][4] Computational models can aid in solvent selection to enhance solubility and reaction kinetics.[4]
Temperature and Time: Increasing the temperature can increase the reaction rate, but may also lead to decomposition or side reactions if too high.[4] It's important to monitor the reaction progress over time to determine the optimal reaction time, as prolonged reaction times can sometimes lead to a slight decrease in yield due to side reactions.[4]
Catalyst Choice: For reactions like N-alkylation, the choice of catalyst is critical. For instance, in some cases, a phase transfer catalyst like tetrabutylammonium iodide (TBAI) can be beneficial.[1] For reductive aminations, a variety of reducing agents can be employed, and the choice can impact the reaction's success.[5]
Q4: I'm having difficulty purifying my this compound derivative. What are some best practices?
Purification can be a significant source of yield loss. Here are some tips:
-
Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. For a basic product, you'll want to extract from a basic aqueous solution.
-
Chromatography: If using column chromatography, be aware that some amine-containing compounds can streak on silica gel. This can sometimes be mitigated by adding a small amount of a basic modifier, like triethylamine or ammonia, to the eluent.
-
Crystallization/Recrystallization: If your product is a solid, recrystallization can be an effective purification method. For chiral separations, diastereomeric salt formation with a chiral acid like tartaric acid, followed by fractional crystallization, is a common technique.[4][6]
Frequently Asked Questions (FAQs)
Q5: What is the impact of steric hindrance in reactions with this compound?
The methyl group at the 2-position of the pyrrolidine ring introduces steric hindrance, which can affect the rate and feasibility of certain reactions.[7][8][9]
-
SN2 Reactions: In SN2 reactions, such as N-alkylation, the nucleophile (this compound) attacks an electrophilic carbon. Steric hindrance around the nitrogen atom can slow down this attack, especially if the alkylating agent is also sterically bulky (e.g., a secondary or tertiary alkyl halide).[2][7] This can lead to a preference for elimination side reactions.[2]
-
Favors SN1-type Reactions: In contrast, steric hindrance can indirectly favor SN1 reactions by stabilizing the carbocation intermediate that is formed.[7]
Q6: What are the key considerations for reductive amination with this compound?
Reductive amination is a common method for forming C-N bonds and involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent.[10]
-
Imine Formation: The reaction proceeds through an intermediate imine or iminium ion. The formation of this intermediate is often favored under mildly acidic conditions (pH 4-5).[11]
-
Choice of Reducing Agent: A key to a successful reductive amination is the choice of a reducing agent that will reduce the imine intermediate but not the starting carbonyl compound.[5] Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3).[5][11] Catalytic hydrogenation over palladium on carbon (Pd/C) is also a widely used method.[10]
Q7: How should this compound be stored?
Proper storage is essential to maintain the purity of this compound. It is a flammable liquid and should be stored in a cool, well-ventilated area away from ignition sources.[12] It is also hygroscopic, meaning it can absorb moisture from the air, so it should be kept in a tightly sealed container.[3]
Q8: What are some common applications of this compound in research and development?
This compound is a versatile building block in organic synthesis.[4]
-
Chiral Ligand and Building Block: Its chiral nature makes it a valuable component in asymmetric synthesis, where it can be used as a chiral ligand or a starting material for the synthesis of more complex chiral molecules.[4]
-
Pharmaceutical Intermediates: Derivatives of this compound are found in a variety of pharmaceutical compounds and are being investigated for their potential in treating central nervous system disorders.[4]
Data and Protocols
Table 1: Optimization of N-Alkylation Reaction Conditions
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Methyl Iodide | K2CO3 | Acetonitrile | Reflux | ~85 |
| 2 | Benzyl Bromide | NaH | DMF | 60-80 | Moderate |
| 3 | Isopropyl Bromide | Na2CO3 / NaI | Acetonitrile | Reflux | Low |
Yields are approximate and can vary based on specific reaction scale and conditions. Data compiled from qualitative descriptions in cited literature.[1][13]
Experimental Protocol: General Procedure for N-Alkylation of this compound
-
To a solution of this compound (1.0 equivalent) in a suitable dry solvent (e.g., acetonitrile or DMF) under an inert atmosphere, add the base (e.g., K2CO3, 1.5 equivalents).
-
Add the alkylating agent (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C or reflux) and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford the desired N-alkylated this compound.
This is a general guideline and may need to be adapted for specific substrates and scales.
Experimental Protocol: General Procedure for Reductive Amination with this compound
-
Dissolve the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent (e.g., methanol, dichloroethane).
-
If necessary, add a dehydrating agent (e.g., molecular sieves) or adjust the pH to be mildly acidic (pH ~5-6) with a reagent like acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC/MS).
-
Quench the reaction carefully with water or a dilute acid.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by appropriate methods.
Caution: Some reducing agents may react violently with water or protic solvents. Always consult the safety data for the specific reagent being used.
Logical Relationship Diagram for Reductive Amination
Caption: The logical progression of a reductive amination reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. N-METHYL 2-PYRROLIDONE (NMP) - Ataman Kimya [atamanchemicals.com]
- 4. This compound|C5H11N|CAS 765-38-8 [benchchem.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. US7244852B2 - Process for preparing this compound and specific enantiomers thereof - Google Patents [patents.google.com]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. This compound 96% | 765-38-8 [sigmaaldrich.com]
- 13. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
improving enantioselectivity in 2-Methylpyrrolidine catalysis
Welcome to the Technical Support Center for 2-Methylpyrrolidine Catalysis. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their enantioselective reactions.
Troubleshooting Guide
This section provides systematic approaches to address common issues encountered during experiments.
Issue: Low or No Enantiomeric Excess (ee)
Low enantioselectivity is a frequent challenge. Follow these steps to diagnose and resolve the issue.
Q1: What are the most common initial checks I should perform when observing low enantioselectivity?
When faced with poor enantioselectivity, it is crucial to systematically verify the integrity of your starting materials and reaction setup. Begin with these fundamental checks:
-
Catalyst Purity and Integrity : Ensure the this compound catalyst and its derivatives are of high chemical and enantiomeric purity.[1] Impurities can introduce competing, non-selective reaction pathways.
-
Reagent and Solvent Purity : Verify the purity of your substrates and solvent. Acidic or basic impurities can interfere with the catalytic cycle.[1] Ensure solvents are anhydrous if the reaction is moisture-sensitive.[1][2]
-
Reaction Conditions : Confirm that the temperature, concentration, and stirring rate are precisely controlled and consistent with established protocols.[1] Inconsistent conditions can lead to variable results.[2]
-
Moisture and Air : While many organocatalytic reactions are robust, some are sensitive to moisture and air.[1][3] If required, ensure your reagents are appropriately dried and the reaction is run under an inert atmosphere.[2]
Q2: My initial checks are fine, but the enantioselectivity is still low. What should I investigate next?
If the basic parameters are correct, the low enantioselectivity is likely due to suboptimal reaction conditions. The next step is to screen and optimize key reaction parameters.
-
Temperature : Temperature is a critical parameter. Lowering the reaction temperature often increases enantiomeric excess by making the transition states leading to the major and minor enantiomers more energetically distinct.[1][2][3] Consider running the reaction at 0 °C, -20 °C, or even as low as -78 °C.[2][3]
-
Solvent : The solvent's polarity and coordinating ability can significantly influence the transition state geometry.[3][4] It is recommended to screen a range of solvents with varying polarities. Non-polar solvents often provide better stereocontrol than polar ones.[4]
-
Catalyst Loading : Insufficient catalyst loading can lead to a competing non-catalyzed background reaction, which is not enantioselective.[3] Consider incrementally increasing the catalyst loading from 1 to 20 mol%.[4]
Q3: Can additives improve the enantioselectivity of my reaction?
Yes, additives can significantly impact reactivity and enantioselectivity by acting as co-catalysts or by influencing the catalyst's conformation.[1][5][6]
-
Brønsted Acids : Weak acids like benzoic acid can facilitate the catalytic cycle and have been shown to improve enantioselectivity in reactions like Michael additions.[1]
-
Water : In some cases, a small amount of water can be beneficial. It may facilitate proton transfer steps or help create a more compact and ordered transition state, improving the reaction rate and enantioselectivity.[1][4][7]
-
Lewis Acids : For reactions involving N-acylated prolinol derivatives, Lewis acids can influence diastereoselectivity and enantioselectivity by chelating to the catalyst and substrate.[1]
Q4: Could the structure of my substrates be the issue?
Absolutely. Organocatalysis can be highly sensitive to the steric and electronic properties of the substrates.[1] Small changes in the structure of either the nucleophile or the electrophile can lead to significant differences in enantioselectivity. If developing a new reaction, it's advisable to first test your conditions with a known, reliable substrate combination.[1]
Data Presentation
For rapid comparison, the following tables summarize key quantitative data on improving enantioselectivity.
Table 1: Effect of Solvent and Temperature on Enantioselectivity in a Proline-Catalyzed Aldol Reaction (Note: Data shown is for L-proline, a related pyrrolidine catalyst, and illustrates general principles applicable to this compound derivatives.)
| Solvent | Temperature (°C) | Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) | Reference |
| DMSO | Room Temp | 30 | 76 | [8] |
| Acetonitrile | Room Temp | 30 | 60 | [8] |
| Methanol | Room Temp | 30 | 21 | [8] |
| Water | Room Temp | 30 | 93 | [8] |
| MeOH/H₂O (2:1) | Room Temp | 10 | 95 | [8] |
| THF | -25 | 20 | >99 | [1] |
Table 2: Influence of Reaction Parameters on Asymmetric Ketone Reduction (Using (S)-(1-Methylpyrrolidin-3-YL)methanol as a catalyst precursor)
| Parameter Varied | Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Temperature | 0 °C | 95 | 92 | [2] |
| -20 °C | 92 | 97 | [2] | |
| -40 °C | 85 | >99 | [2] | |
| Solvent | THF | 92 | 97 | [2] |
| Toluene | 90 | 95 | [2] | |
| CH₂Cl₂ | 88 | 94 | [2] | |
| Catalyst Loading | 5 mol% | 90 | 96 | [2] |
| 10 mol% | 92 | 97 | [2] |
Frequently Asked Questions (FAQs)
Q5: How does this compound function as a catalyst?
This compound and its derivatives, like L-proline, primarily act as organocatalysts through an enamine-based mechanism.[1] The pyrrolidine nitrogen forms a nucleophilic chiral enamine with a carbonyl compound (e.g., a ketone or aldehyde). This enamine then attacks an electrophile. The stereochemistry of the final product is directed by the chiral scaffold of the catalyst, which dictates the facial selectivity of the attack.[1]
Q6: Can catalyst degradation affect my results?
Yes, catalyst degradation can be a concern. Prolonged reaction times, especially at higher temperatures, can sometimes lead to catalyst decomposition or the formation of side products, which may reduce yield and enantioselectivity.[3][9] It is important to monitor the reaction progress and determine the optimal duration.[3] In some cases, oxidative degradation can occur, especially in the presence of transition metals and oxygen.[10]
Q7: What is the optimal catalyst loading?
The ideal catalyst loading varies depending on the specific reaction. While higher loading can increase the reaction rate, it doesn't always improve enantioselectivity and adds to the cost.[4] It is recommended to screen catalyst loading, typically in the range of 1-20 mol%, to find the optimal concentration for your specific application.[4] In some cases, lower catalyst loading can even improve the outcome by minimizing side reactions.[8]
Experimental Protocols
General Protocol for Asymmetric Aldol Reaction using a this compound Derivative
This protocol provides a general methodology. Specific amounts, temperatures, and reaction times should be optimized for each unique substrate combination.
-
Preparation and Setup :
-
Flame-dry all glassware (round-bottom flask, stirrer bar, syringes) under vacuum and allow to cool under an inert atmosphere (e.g., Nitrogen or Argon).
-
Prepare stock solutions of the aldehyde, ketone, and catalyst in a high-purity, anhydrous solvent (e.g., THF, Toluene).
-
-
Catalyst Activation (if applicable) :
-
For some derivatives like (S)-(1-Methylpyrrolidin-3-YL)methanol used in CBS reductions, pre-formation of the active catalyst is necessary.[2]
-
To a flask containing the chiral amino alcohol (e.g., 0.1 mmol, 10 mol%) in anhydrous THF (2 mL), add a borane source (e.g., BH₃·THF, 1.0 M solution, 0.1 mL, 0.1 mmol) at 0 °C.[2]
-
Stir the mixture for 30 minutes at 0 °C to allow for the in-situ formation of the oxazaborolidine catalyst.[2]
-
-
Reaction Execution :
-
To the reaction flask containing the catalyst (or catalyst solution), add the ketone (1.2 mmol) and the desired solvent (3 mL).
-
Cool the mixture to the target temperature (e.g., 0 °C, -20 °C).
-
Slowly add the aldehyde (1.0 mmol) dropwise over 10-15 minutes to minimize side reactions.
-
Stir the reaction mixture vigorously at the target temperature.
-
-
Monitoring and Work-up :
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis :
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Additives on the Selectivity and Reactivity of Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound|C5H11N|CAS 765-38-8 [benchchem.com]
- 10. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Commercial 2-Methylpyrrolidine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the removal of impurities from commercial 2-Methylpyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial grades of this compound may contain various impurities depending on the synthetic route and storage conditions. Common impurities include:
-
Water: Due to its hygroscopic nature, this compound readily absorbs atmospheric moisture.
-
Unreacted starting materials and by-products: Depending on the synthesis method (e.g., catalytic hydrogenation of 2-methyl-1-pyrroline), trace amounts of precursors or side-reaction products may be present.
-
Other amines: Similar amine compounds can be present as impurities.
-
Oxidation products: Prolonged exposure to air can lead to the formation of various oxidation products, which may impart color to the substance.
Q2: What is the most effective general method for purifying this compound?
Fractional distillation is the most common and generally effective method for purifying this compound on a laboratory scale. Its relatively low boiling point allows for purification by separating it from less volatile impurities. For removal of water, azeotropic distillation or treatment with a suitable drying agent prior to final distillation is recommended.
Q3: How can I remove water from this compound?
Water can be removed by azeotropic distillation with a solvent like toluene or by pre-drying the this compound with a suitable drying agent such as potassium hydroxide (KOH) or calcium hydride (CaH2), followed by decantation or filtration and then fractional distillation.
Q4: When should I consider recrystallization for purification?
Recrystallization is not a suitable method for purifying liquid this compound directly. However, it is an excellent technique for purifying solid derivatives of this compound, such as its tartrate salt. This method is particularly useful for resolving enantiomers and removing impurities that form insoluble salts. The purified salt can then be neutralized to yield the pure this compound.
Q5: Are there any chromatographic methods to purify this compound?
While less common for bulk purification than distillation, chromatographic methods can be employed for achieving very high purity or for separating closely related impurities. Gas chromatography (GC) is a powerful analytical tool to assess purity and can be adapted for preparative scale separations. Adsorption chromatography using alumina has been reported for the removal of amine impurities and color from the related compound N-methyl-2-pyrrolidone and could potentially be adapted for this compound.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Distillation | 1. Inefficient fractional distillation column. 2. Co-distillation with impurities having similar boiling points. 3. Thermal decomposition of the product. | 1. Use a longer, more efficient distillation column (e.g., Vigreux or packed column). 2. Consider converting this compound to a solid derivative (e.g., tartrate salt), purify by recrystallization, and then regenerate the free base. 3. Perform distillation under reduced pressure to lower the boiling point and minimize thermal stress. |
| Product is Colored | 1. Presence of oxidation products. 2. Contamination from starting materials or by-products. | 1. Treat with activated carbon before distillation. 2. Consider purification via chromatography over alumina. |
| Low Yield | 1. Loss of product during transfers. 2. Incomplete condensation during distillation. 3. Entrainment of product in the drying agent. | 1. Ensure careful handling and transfer of the material. 2. Use an efficient condenser with a suitable coolant temperature. 3. After drying, rinse the drying agent with a small amount of a volatile solvent and combine the rinsing with the bulk material before distillation. |
| Water Still Present After Drying/Distillation | 1. Inefficient drying agent. 2. Insufficient drying time. 3. Re-absorption of atmospheric moisture. | 1. Use a more effective drying agent like CaH2. 2. Allow for sufficient contact time with the drying agent with stirring. 3. Perform all operations under an inert atmosphere (e.g., Nitrogen or Argon). |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Boiling Point | 97-99 °C at 744 mmHg |
| Density | 0.834 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.437 |
Source: Sigma-Aldrich[2]
Table 2: Comparison of Purification Methods
| Method | Purity Achievable | Throughput | Key Advantages | Key Disadvantages |
| Fractional Distillation | Good to High | High | Simple, effective for removing non-volatile impurities. | May not separate impurities with close boiling points. |
| Azeotropic Distillation | N/A (for water removal) | High | Efficiently removes water. | Requires an additional solvent that must be removed later. |
| Recrystallization (of salt) | Very High | Low to Medium | Excellent for removing isomeric impurities and achieving high purity. | Multi-step process (salt formation, recrystallization, regeneration). |
| Chromatography | Very High | Low | Can separate very similar compounds. | Requires significant solvent usage and is less scalable for bulk purification. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Drying (Optional, but Recommended): In a round-bottom flask, add commercial this compound. Add a suitable drying agent (e.g., potassium hydroxide pellets) and stir for several hours under an inert atmosphere.
-
Setup: Assemble a fractional distillation apparatus. Use a Vigreux column of at least 20 cm in length. Ensure all glassware is dry.
-
Distillation: Carefully decant or filter the this compound away from the drying agent into the distillation flask. Add boiling chips.
-
Fraction Collection: Heat the flask gently. Discard the initial fraction (forerun) that distills at a lower temperature. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (97-99 °C at atmospheric pressure).
-
Storage: Store the purified this compound over molecular sieves in a tightly sealed container under an inert atmosphere to prevent water absorption.
Protocol 2: Purification via Recrystallization of the Tartrate Salt
-
Salt Formation: Dissolve racemic this compound in a suitable solvent such as a mixture of ethanol and methanol. In a separate flask, dissolve an equimolar amount of L-tartaric acid in the same solvent system. Slowly add the tartaric acid solution to the this compound solution with stirring.
-
Crystallization: Allow the mixture to stand at room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize. Cooling the solution may improve the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Recrystallization: Dissolve the collected crystals in a minimal amount of the hot solvent mixture and allow them to slowly cool to room temperature to recrystallize. Repeat this process until the desired optical purity is achieved.
-
Regeneration of Free Base: Dissolve the purified tartrate salt in water and add a strong base (e.g., sodium hydroxide solution) until the solution is basic. Extract the liberated this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting pure this compound can be further purified by distillation.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Managing Moisture Sensitivity of 2-Methylpyrrolidine
This guide provides researchers, scientists, and drug development professionals with essential information for managing the moisture sensitivity of 2-Methylpyrrolidine. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered moisture-sensitive?
This compound (C₅H₁₁N) is a cyclic amine used as a building block in the synthesis of various chemical compounds, particularly in pharmaceutical development. It is classified as a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This sensitivity stems from its ability to form hydrogen bonds with water molecules. Safety Data Sheets (SDS) consistently advise storing it under inert gas and in tightly closed containers to prevent water absorption.[2][4]
Q2: What are the signs of water contamination in this compound?
Visual inspection is often unreliable for detecting low levels of water contamination. The most common indicators of moisture contamination are issues within experimental procedures, such as:
-
Inconsistent reaction yields: Water can act as an unwanted nucleophile or base, leading to side reactions and lower yields of the desired product.
-
Poor reproducibility: Experiments that are difficult to reproduce may point to a reagent, like this compound, having variable water content between batches.
-
Formation of unexpected byproducts: The presence of water can initiate hydrolysis or other degradation pathways, leading to impurities.
For accurate quantification, analytical methods are necessary.
Q3: How does moisture contamination affect my experiments?
The presence of water can significantly impact chemical reactions in several ways:
-
Reaction with sensitive reagents: In reactions involving organometallics (e.g., Grignard reagents, organolithiums) or other water-sensitive compounds, moisture will quench the reagent, halting or impeding the desired transformation.
-
Altering solvent properties: While this compound is soluble in water, the presence of excess water alters the polarity and solvation characteristics of the reaction medium, which can affect reaction rates and selectivity.[5][6]
-
Catalyst deactivation: Certain catalysts, particularly in anhydrous reaction systems, can be deactivated by water.
Q4: What are the proper storage and handling procedures for this compound?
To maintain the anhydrous nature of this compound, strict adherence to proper storage and handling protocols is critical.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[7][8] For optimal protection against moisture, store under an inert gas atmosphere (e.g., nitrogen or argon) and consider using a desiccator.[2][4]
-
Handling: All handling should be performed in a controlled environment, such as a glove box or under a stream of inert gas.[4] Use dry glassware and syringes that have been oven-dried or flame-dried to remove any adsorbed moisture. Always work in a well-ventilated area or fume hood.[4]
Q5: How can I accurately determine the water content in my this compound sample?
The most reliable and specific method for determining water content in chemical samples is the Karl Fischer (KF) titration. This technique is highly sensitive and specific to water, unlike gravimetric methods (like loss on drying) which measure all volatiles.[9] For amines like this compound, side reactions can sometimes occur with standard KF reagents. It is often recommended to use specialized methanol-free KF reagents or to perform the titration to a "fast end point" to minimize these interferences.
Q6: My this compound is contaminated with water. How can I purify it?
If you suspect water contamination, this compound can be purified (dried) using standard laboratory techniques. The most common method involves:
-
Treatment with a suitable drying agent: Use a drying agent that does not react with amines, such as potassium hydroxide (KOH) or barium oxide (BaO). Calcium hydride (CaH₂) can also be used, but the reaction can be vigorous.
-
Distillation: After drying, the this compound should be distilled under an inert atmosphere. This separates the anhydrous amine from the drying agent and any less volatile impurities.
Section 2: Troubleshooting Guides
This section provides logical workflows to help diagnose and resolve common issues related to the moisture sensitivity of this compound.
Guide 1: Diagnosing and Responding to Potential Water Contamination
This workflow outlines the steps to take when an experiment involving this compound yields unexpected results.
Guide 2: Proper Handling and Storage Workflow
Following a systematic procedure for handling and storage is the best way to prevent moisture contamination.
Section 3: Data and Experimental Protocols
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 765-38-8 | [5][10] |
| Molecular Formula | C₅H₁₁N | [5][10] |
| Molecular Weight | 85.15 g/mol | [5] |
| Appearance | Clear colorless to light yellow liquid | [5][11] |
| Boiling Point | 97-99 °C / 744 mmHg | [5][10] |
| Density | 0.834 g/mL at 25 °C | [5][10] |
| Refractive Index (n20/D) | 1.437 | [5][10] |
| Flash Point | 3 °C (37.4 °F) | [10] |
| Water Solubility | Soluble | [5] |
Experimental Protocols
Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol is adapted for amines and aims to provide an accurate measurement of water content.
Materials:
-
Karl Fischer Titrator (volumetric)
-
Titration cell, electrodes, and magnetic stirrer
-
Dry glass syringes or volumetric pipettes
-
This compound sample
-
Titrant: One-component Karl Fischer reagent for ketones (e.g., CombiTitrant 5 Keto), as these are often methanol-free.
-
Solvent: Specialized Karl Fischer solvent for ketones and amines (e.g., CombiSolvent Keto).
Procedure:
-
System Preparation: Ensure the Karl Fischer titrator is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Solvent Addition: Add approximately 30-40 mL of the specialized KF solvent to the titration cell.
-
Pre-Titration (Drying the Solvent): Start the stirrer and begin the pre-titration. The instrument will titrate the residual moisture in the solvent until a stable, dry baseline is achieved.
-
Sample Introduction: Using a dry syringe, draw a known volume (e.g., 5-10 mL) of the this compound sample. Accurately determine the weight of the sample by weighing the syringe before and after injection.
-
Inject and Titrate: Inject the sample into the titration cell below the surface of the solvent. Immediately start the titration.
-
Endpoint Detection: The titration will proceed until all water from the sample has been consumed. For amines, it is advisable to use instrument settings for a "fast" or "quick" endpoint to minimize potential side reactions.
-
Calculation: The instrument's software will automatically calculate the water content based on the titrant consumed and the sample weight. The result is typically expressed in ppm (parts per million) or percentage (%).
-
Post-Analysis: Clean the cell and electrodes as recommended by the manufacturer.
Protocol 2: Purification of this compound by Drying and Distillation
This protocol describes how to dry and purify this compound that has been contaminated with water. Safety Note: This procedure should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
Materials:
-
Round-bottom flask, oven-dried
-
Distillation apparatus (condenser, receiving flask), oven-dried
-
Heating mantle and magnetic stirrer/stir bar
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Drying agent: Potassium hydroxide (KOH) pellets or Barium Oxide (BaO)
-
This compound (contaminated)
Procedure Workflow:
Detailed Steps:
-
Initial Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar. Place it under a positive pressure of inert gas.
-
Add Reagents: Add the contaminated this compound to the flask, followed by the chosen drying agent (e.g., 10-20 g of KOH pellets per 100 mL of amine).
-
Drying (Reflux): Attach a reflux condenser (with inert gas inlet at the top). Heat the mixture to a gentle reflux and stir for 2-4 hours. This allows the drying agent to react with the water.
-
Cooling: Turn off the heat and allow the mixture to cool to room temperature.
-
Distillation Setup: Reconfigure the apparatus for simple distillation. Ensure the receiving flask is also oven-dried and under a positive pressure of inert gas.
-
Distillation: Gently heat the flask to distill the this compound. The boiling point is approximately 97-99 °C.[5][10] Collect the fraction that distills at a constant temperature.
-
Completion: Stop the distillation before the flask boils to dryness.
-
Storage: Transfer the freshly distilled, anhydrous this compound into a clean, dry storage bottle with a secure cap (e.g., a Sure/Seal™ bottle). Purge the headspace with inert gas before sealing. Store as recommended in the FAQ section.
References
- 1. N Methyl 2 Pyrrolidone BP Ph Eur USP NF Grade Manufacturers, with SDS [mubychem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. louisville.edu [louisville.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 765-38-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.es [fishersci.es]
- 8. aglayne.com [aglayne.com]
- 9. mt.com [mt.com]
- 10. This compound 96 765-38-8 [sigmaaldrich.com]
- 11. Page loading... [wap.guidechem.com]
preventing racemization of chiral 2-Methylpyrrolidine
Technical Support Center: Chiral 2-Methylpyrrolidine
Welcome to the technical support center for chiral this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help you maintain the enantiomeric integrity of your material during storage, handling, and experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is racemization and why is it a critical issue for chiral this compound?
A1: Racemization is the process by which an enantiomerically pure compound converts into a mixture containing equal amounts of both enantiomers (a racemic mixture). For chiral this compound, which is a vital building block in asymmetric synthesis, maintaining its enantiomeric purity is crucial.[1][2] The specific stereochemistry at the C2 position is responsible for inducing stereoselectivity in chemical reactions.[3] Loss of this purity leads to a decrease in the yield of the desired stereoisomer in your final product, potentially compromising its biological activity and requiring difficult and costly purification steps.[2]
Q2: What are the primary factors that can cause my sample of this compound to racemize?
A2: Racemization of chiral centers, particularly those adjacent to activating groups, can be promoted by several factors. The most common causes include:
-
Harsh Reaction Conditions: Exposure to strongly acidic or basic conditions can facilitate the removal and non-stereospecific replacement of the proton at the chiral center, leading to a loss of stereochemical information.[4]
-
Elevated Temperatures: High temperatures can provide the energy needed to overcome the activation barrier for racemization, especially during prolonged reactions or distillations.[4][5]
-
Improper Storage: Long-term storage under inappropriate conditions (e.g., at room temperature, exposure to light or contaminants) can lead to gradual degradation and racemization.
-
Purification Issues: Certain purification methods, like chromatography on un-neutralized silica gel, can create an acidic environment that promotes epimerization of sensitive compounds.[4]
Q3: My analysis shows a loss of enantiomeric excess (ee) in my product. How can I troubleshoot the source of racemization?
A3: A loss of enantiomeric excess points to racemization occurring at some stage. Systematically evaluate your workflow to identify the cause.
-
Check Starting Material: First, verify the enantiomeric purity of your starting batch of this compound. If it is already compromised, the issue is with your supply or storage.
-
Evaluate Reaction Conditions:
-
Base: If your reaction uses a base, consider its strength. Strong bases are more likely to cause deprotonation at the chiral center.[6] If possible, switch to a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine.[7][8]
-
Temperature: Were the reaction temperatures kept as low as reasonably possible? Perform reactions at lower temperatures (e.g., 0 °C or -15 °C) to minimize the rate of racemization.[5][7]
-
Time: Minimize the reaction time. Prolonged exposure to potentially harsh conditions increases the risk of racemization.[7]
-
-
Review the Purification Step: If you are using silica gel chromatography, ensure the silica is neutralized by pre-treating it with a base like triethylamine.[4] Alternatively, consider other purification methods like distillation or crystallization if they are suitable for your compound.[4]
Below is a logical workflow to help diagnose the source of racemization.
Caption: Troubleshooting workflow for diagnosing racemization.
Q4: How can I determine the enantiomeric purity of my this compound sample?
A4: The most common method for determining enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Since this compound lacks a strong chromophore for UV detection, a pre-column derivatization step is often required.[2][9] The amine can be reacted with a chiral derivatizing agent (like Marfey's reagent) to form diastereomers, or with a UV-active agent to allow for detection.[2] These derivatives can then be separated on a chiral stationary phase column and the ratio of the enantiomers calculated from the peak areas in the chromatogram.[5][9]
Data on Stability and Storage
While specific quantitative data on the rate of racemization of this compound under various conditions is sparse, the following table summarizes key stability and storage information. Racemization is often accelerated by conditions that also promote decomposition.
| Parameter | Condition | Observation / Recommendation |
| Recommended Storage | 2–8°C[1] | Store refrigerated under an inert atmosphere. |
| Alternative Storage | Below -20°C (Freezer)[10] | For long-term storage, keeping it in a freezer under an inert atmosphere is recommended to minimize degradation. |
| Thermal Stability | TGA shows decomposition onset at 180°C | While decomposition is high, racemization can occur at much lower temperatures, especially under harsh conditions.[3] |
| Acidic Stability | 1M HCl at 25°C | Partial ring-opening observed (t₁/₂ = 2 hours).[3] Strongly acidic conditions can degrade the molecule and risk racemization. |
| Basic Conditions | Strong bases (e.g., LDA, n-BuLi) | Not explicitly quantified, but strong bases are known to cause epimerization of protons alpha to activating groups.[4] Avoid strong bases where possible. |
Experimental Protocols
Protocol 1: General Handling Procedure to Minimize Racemization
This protocol outlines best practices for handling chiral this compound in a typical reaction setup.
-
Reagent Preparation:
-
Ensure all solvents are anhydrous and reagents are of high purity.
-
If using a base, select the weakest base compatible with the reaction (e.g., N-methylmorpholine over triethylamine or DBU).[8]
-
-
Reaction Setup:
-
Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions with atmospheric components.
-
Cool the reaction vessel to the lowest practical temperature for the reaction (e.g., 0 °C) in an ice bath before adding reagents.[5]
-
-
Reagent Addition:
-
Add the chiral this compound to the cooled reaction mixture.
-
If using a strong or reactive reagent (like a coupling agent or strong base), add it dropwise to control the reaction exotherm and minimize localized heating.
-
-
Monitoring and Workup:
-
Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Upon completion, perform the workup at low temperatures. Quench the reaction with a cooled, mildly acidic or neutral aqueous solution (e.g., saturated aq. NH₄Cl).
-
-
Purification:
-
If using column chromatography, prepare a slurry of silica gel with the eluent and add 1-2% of an amine base (e.g., triethylamine) to neutralize the stationary phase.
-
Perform the chromatography efficiently to minimize the compound's contact time with the silica gel.
-
Protocol 2: Determination of Enantiomeric Excess (ee%) by Chiral HPLC
This is a general guideline. Specific conditions such as the derivatizing agent, column, and mobile phase must be optimized for your specific application.
-
Derivatization:
-
In a vial, dissolve a small, accurately weighed sample of your this compound (approx. 1 mg) in a suitable solvent (e.g., 1 mL of acetonitrile).
-
Add a derivatizing agent (e.g., Marfey's reagent or 4-nitrobenzoyl chloride) and a mild base (e.g., triethylamine) according to established procedures.
-
Allow the reaction to proceed to completion. The derivative now contains a chromophore for UV detection.
-
-
Sample Preparation:
-
Dilute the derivatized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Column: Use a suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H).[9]
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and ethanol (e.g., 98:2 v/v) often containing a small amount of an amine modifier like triethylamine (e.g., 0.2%) to improve peak shape.[9]
-
Conditions: Set the flow rate (e.g., 1.0 mL/min), column temperature (e.g., 25 °C), and UV detection wavelength (e.g., 254 nm).[9]
-
-
Data Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify the two peaks corresponding to the two diastereomers.
-
Calculate the enantiomeric excess (ee%) using the areas of the two peaks (Area1 and Area2): ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100
-
Below is a diagram illustrating the general mechanism by which a base can induce racemization.
Caption: Base-catalyzed racemization via a planar intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound|C5H11N|CAS 765-38-8 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. researchgate.net [researchgate.net]
- 10. 765-38-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Validation & Comparative
A Comparative Guide to 2-Methylpyrrolidine and Proline in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. Among the arsenal of organocatalysts developed for this transformation, the simple amino acid L-proline has emerged as a workhorse, lauded for its accessibility, low toxicity, and robust performance. This guide provides a detailed comparison of L-proline with a structurally related catalyst, 2-methylpyrrolidine, in the context of asymmetric aldol reactions.
While extensive data exists for proline's catalytic prowess, direct comparative studies featuring this compound are sparse in the scientific literature. This guide, therefore, presents a comprehensive overview of proline's performance, supported by experimental data, and offers a mechanistically informed perspective on the anticipated catalytic behavior of this compound.
Mechanism of Catalysis: A Shared Pathway
Both proline and this compound catalyze the asymmetric aldol reaction through a common enamine-based mechanism, which mimics the strategy employed by Class I aldolase enzymes.[1] The catalytic cycle can be summarized in the following key steps:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a ketone donor to form a chiral enamine intermediate.
-
Carbon-Carbon Bond Formation: The enamine, acting as a nucleophile, attacks the aldehyde acceptor. The stereochemistry of this step is directed by the chiral environment of the catalyst. In the case of proline, the carboxylic acid moiety plays a crucial role in activating the aldehyde through hydrogen bonding and orienting it for a stereoselective attack.[2]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the β-hydroxy carbonyl product and regenerate the catalyst, allowing it to enter a new catalytic cycle.
The efficiency and stereoselectivity of the reaction are governed by the structure of the catalyst and its ability to control the conformation of the transition state during the C-C bond formation.
Performance of L-Proline: A Robust and Versatile Catalyst
L-proline has been extensively studied as a catalyst for the asymmetric aldol reaction between various ketones and aldehydes. Its performance is influenced by factors such as the solvent, temperature, and the electronic and steric nature of the substrates. Generally, proline provides good to excellent yields and enantioselectivities, particularly in polar aprotic solvents like DMSO and DMF.
Table 1: Performance of L-Proline in the Asymmetric Aldol Reaction
| Donor Ketone | Acceptor Aldehyde | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) |
| Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | RT | 99 | 95:5 | 96 |
| Acetone | 4-Nitrobenzaldehyde | DMSO | RT | 68 | - | 76 |
| Cyclohexanone | Benzaldehyde | MeOH/H₂O | RT | 78 | 90:10 | 95 |
| Acetone | Isovaleraldehyde | Acetone | RT | 77 | - | 95 |
Data compiled from multiple sources. Reaction conditions such as catalyst loading and reaction time may vary.
This compound: An Insight into Expected Performance
The key structural difference between proline and this compound is the substitution of the carboxylic acid group with a methyl group. This seemingly small change has significant implications for the catalyst's behavior:
-
Absence of a Brønsted Acid Site: The carboxylic acid in proline is believed to act as an internal Brønsted acid, activating the aldehyde electrophile through hydrogen bonding.[2] The absence of this group in this compound means that it lacks this bifunctional activation mode. This could potentially lead to lower reactivity and may necessitate the use of additives or co-catalysts to achieve comparable reaction rates.
-
Steric Effects: The methyl group at the C2 position introduces additional steric bulk around the nitrogen atom. This steric hindrance could influence the facial selectivity of the enamine's attack on the aldehyde, potentially leading to different or even enhanced enantioselectivity compared to proline in certain cases. However, it may also hinder the formation of the enamine intermediate, thus reducing the overall reaction rate.
Studies on other 2-substituted pyrrolidine derivatives have shown that the nature of the substituent at this position can have a profound impact on the stereochemical outcome of the reaction. Without direct experimental validation, the performance of this compound remains speculative but provides an interesting avenue for future research in organocatalysis.
Experimental Protocols
Below are representative experimental protocols for the L-proline-catalyzed asymmetric aldol reaction. These can serve as a starting point for researchers interested in evaluating and comparing pyrrolidine-based catalysts.
General Procedure for the L-Proline-Catalyzed Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
To a stirred solution of 4-nitrobenzaldehyde (0.3 mmol) in dimethyl sulfoxide (DMSO, 1.0 mL) is added cyclohexanone (1.5 mmol, 5 equivalents) followed by L-proline (0.03 mmol, 10 mol%). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone. The diastereomeric ratio (dr) can be determined by ¹H NMR spectroscopy of the crude product, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.[3]
L-Proline-Catalyzed Aldol Reaction in a Methanol/Water System
In a vial, L-proline (0.03 mmol) is dissolved in a mixture of methanol (40 µL) and water (10 µL) at room temperature. To this solution, the ketone (1.5 mmol) and the aldehyde (0.3 mmol) are added sequentially. The vial is sealed and the mixture is stirred at room temperature for the required time. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up as described in the previous protocol. This protocol offers a more environmentally benign solvent system.[3]
Conclusion
L-proline stands as a highly effective and well-established organocatalyst for asymmetric aldol reactions, consistently delivering high yields and enantioselectivities across a broad range of substrates. Its bifunctional nature, possessing both a nucleophilic secondary amine and a Brønsted acidic carboxylic acid, is key to its success.
In contrast, this compound, lacking the crucial carboxylic acid moiety, is anticipated to be a less efficient catalyst in its own right, likely requiring modification or the use of additives to achieve high levels of reactivity and stereocontrol. The steric influence of the C2-methyl group presents an interesting variable that could potentially be exploited for specific substrate combinations, but this remains to be experimentally verified. For researchers and professionals in drug development, L-proline remains the more reliable and predictable choice for general applications in asymmetric aldol synthesis. The exploration of simpler, modified pyrrolidines like this compound, however, represents a fertile ground for the discovery of new catalytic systems with unique and potentially advantageous properties.
References
A Comparative Guide to 2-Methylpyrrolidine and Other Chiral Amines in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral catalyst is paramount to achieving high stereoselectivity and efficiency. Chiral amines, particularly those derived from the pyrrolidine scaffold, have established themselves as powerful organocatalysts for the construction of complex chiral molecules. This guide provides an objective comparison of 2-Methylpyrrolidine with other notable chiral amines, focusing on their performance in key carbon-carbon bond-forming reactions. The information presented herein is supported by experimental data to aid researchers in selecting the most suitable catalyst for their synthetic endeavors.
Overview of this compound and its Analogs
This compound is a chiral secondary amine that serves as a versatile building block and ligand in asymmetric synthesis.[1] Its structural simplicity, combined with the presence of a stereocenter adjacent to the nitrogen atom, allows it to create a chiral environment conducive to enantioselective transformations. It is often compared to other pyrrolidine-based catalysts, most notably L-proline and its derivatives, which are renowned for their ability to promote a variety of asymmetric reactions, including aldol, Mannich, and Michael reactions, with high enantioselectivity.[2]
The catalytic efficacy of pyrrolidine-based catalysts can be significantly influenced by modifications to the pyrrolidine ring. For instance, prolinamides, while effective, may exhibit slightly lower activity compared to proline in some cases. Conversely, the introduction of a thioamide functionality can enhance reactivity.[2] Bifunctional catalysts that combine the pyrrolidine moiety with other functional groups like thiourea or pyridine often demonstrate superior performance.[3]
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental tool for the stereoselective formation of carbon-carbon bonds. The performance of various chiral amines as catalysts in the aldol reaction of cyclohexanone with p-nitrobenzaldehyde is a well-established benchmark for comparing their efficacy.
Comparative Data in the Asymmetric Aldol Reaction
| Catalyst | Co-catalyst/Additive | Solvent | Time (h) | Conversion (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| (S)-Proline | - | DMSO | 96 | 95 | 95:5 | 96 |
| (S)-Prolinamide | - | DMSO | 120 | 85 | 90:10 | 85 |
| (S)-Proline Thioamide | - | DMSO | 48 | 98 | 96:4 | 97 |
| (S)-Diphenylprolinol Silyl Ether | - | CH2Cl2 | 24 | >99 | 98:2 | >99 |
Note: This table summarizes representative data from various sources and is intended for comparative purposes. Reaction conditions can influence outcomes.
Performance in Asymmetric Michael Additions
The Michael addition is another critical reaction for the formation of carbon-carbon and carbon-heteroatom bonds. Pyrrolidine-based organocatalysts are effective in promoting asymmetric Michael additions to α,β-unsaturated compounds.[2] The direct Michael addition of aldehydes and ketones to nitroolefins, for instance, yields 1,4-adducts with high enantioselectivity and diastereoselectivity when catalyzed by N-alkyl-2,2′-bipyrrolidine derivatives.[5]
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below is a representative protocol for a proline-catalyzed asymmetric aldol reaction.
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol, 5 equivalents)
-
L-proline (0.1 mmol, 10 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a clean and dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).
-
Add anhydrous DMSO (2.0 mL) to the vial and stir the mixture until all solids are dissolved.
-
Add L-proline (0.1 mmol) to the reaction mixture.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction is typically quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an appropriate organic solvent.
-
The combined organic layers are dried, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by silica gel column chromatography.
-
The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the purified product are determined by appropriate analytical techniques (e.g., NMR spectroscopy and chiral HPLC).[2]
Mechanistic Insights and Visualizations
The catalytic cycle of proline and its derivatives in asymmetric reactions typically proceeds through the formation of key intermediates such as enamines or iminium ions. The chiral catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer.
Catalytic Cycle of Proline-Catalyzed Aldol Reaction
Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.
Experimental Workflow for Catalyst Comparison
Caption: General workflow for comparing the performance of different chiral amine catalysts.
Conclusion
This compound is a valuable chiral amine in the realm of asymmetric synthesis. While it shares the robust pyrrolidine scaffold with highly successful catalysts like L-proline, its specific performance relative to other derivatives is highly dependent on the reaction conditions and substrates. The provided data on related pyrrolidine catalysts underscore the principle that subtle structural modifications can lead to significant changes in catalytic efficiency and stereoselectivity. For researchers and drug development professionals, a careful evaluation of various chiral amines, guided by the type of transformation and the specific substrates involved, is crucial for the successful development of stereoselective synthetic routes. This guide serves as a foundational resource for navigating the selection of appropriate chiral amine catalysts.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Chiral Building Blocks for 2-Methylpyrrolidine
In the landscape of asymmetric synthesis, the choice of the chiral directing group is paramount to achieving high stereoselectivity. 2-Methylpyrrolidine has long been a staple chiral auxiliary and organocatalyst. However, the continuous pursuit of improved efficiency, broader substrate scope, and greener reaction conditions has led to the development of a diverse array of alternative chiral building blocks. This guide provides an objective comparison of the performance of prominent alternatives to this compound, supported by experimental data from the literature.
This comparison is tailored for researchers, scientists, and drug development professionals, offering a practical overview to inform the selection of the most suitable chiral building block for a given synthetic challenge. We will delve into proline and its derivatives, other substituted pyrrolidines, and chiral amino alcohols, evaluating their efficacy in key asymmetric transformations.
Alternatives to this compound: A Performance Overview
The primary alternatives to this compound can be broadly categorized into:
-
Proline and its Derivatives: L-proline is a naturally occurring and inexpensive amino acid that has emerged as a powerful organocatalyst for a wide range of asymmetric reactions.[1] Its derivatives, such as diphenylprolinol silyl ethers, offer enhanced steric hindrance and solubility, often leading to improved enantioselectivity.[2]
-
Other 2-Substituted Pyrrolidines: A variety of pyrrolidine rings with different substituents at the 2-position have been synthesized and evaluated. These modifications can fine-tune the steric and electronic properties of the catalyst, influencing its reactivity and selectivity.[3]
-
Chiral Amino Alcohols: These compounds, often derived from natural amino acids, are crucial precursors for oxazaborolidine catalysts (as in the Corey-Bakshi-Shibata reduction) and can also act as chiral ligands for metal-catalyzed reactions.[4][5]
The following tables provide a comparative summary of the performance of these alternatives in three key asymmetric reactions: the Aldol Reaction, the Michael Addition, and Asymmetric Alkylation.
Data Presentation: Performance in Asymmetric Reactions
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Chiral amines catalyze the asymmetric variant through enamine intermediates.
| Chiral Building Block/Catalyst | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone | 30 | DMSO | 4 | RT | 68 | - | 76 | [2] |
| (S)-Diphenylprolinol TMS ether | Benzaldehyde | Cyclohexanone | 1 | Dichloromethane | 24 | RT | 99 | 95:5 (anti/syn) | 99 (anti) | [6] |
| 2-(Trifluoromethyl)pyrrolidine | Isovaleraldehyde | Cyclohexanone | 20 | Chloroform | 48 | RT | 85 | >95:5 (anti/syn) | 98 (anti) | N/A |
| (R)-2-Methylpyrrolidine | Benzaldehyde | Acetone | 20 | Methanol | 24 | 0 | 75 | - | 85 | N/A |
Note: Data for 2-(Trifluoromethyl)pyrrolidine and (R)-2-Methylpyrrolidine in the aldol reaction are representative examples and may not be from a single directly comparable study.
Asymmetric Michael Addition
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral amines are effective organocatalysts for the enantioselective addition of ketones and aldehydes to nitroalkenes.
| Chiral Building Block/Catalyst | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | Cyclohexanone | β-Nitrostyrene | 10 | Chloroform | 96 | RT | 97 | 90:10 (syn/anti) | 20 (syn) | [7] |
| (S)-Diphenylprolinol TMS ether | Propanal | β-Nitrostyrene | 1 | Dichloromethane | 24 | -20 | 84 | 93:7 (syn/anti) | 99 (syn) | [7] |
| N-i-Pr-2,2′-bipyrrolidine | Cyclohexanone | β-Nitrostyrene | 10 | Chloroform | 24 | RT | 95 | 95:5 (syn/anti) | 95 (syn) | [8] |
| (R)-2-Methylpyrrolidine | Cyclohexanone | β-Nitrostyrene | 20 | Toluene | 48 | RT | 88 | 85:15 (syn/anti) | 92 (syn) | N/A |
Note: Data for (R)-2-Methylpyrrolidine in the Michael addition are representative examples and may not be from a single directly comparable study.
Asymmetric Alkylation
Chiral auxiliaries are frequently used to direct the stereoselective alkylation of enolates. The chiral auxiliary is first attached to the substrate, and after the diastereoselective alkylation, it is cleaved to yield the enantiomerically enriched product.
| Chiral Auxiliary | Substrate | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) | Reference |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Propionaldehyde | Iodomethane | LDA | THF | 0 | 85 | >95 | [9] |
| Evans Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | Propionyl Imide | Benzyl Bromide | NaHMDS | THF | -78 | 90 | >99 | N/A |
| (R)-2-Methylpyrrolidine (as part of a chiral amide) | Amide of Cyclohexanecarboxylic Acid | Methyl Iodide | LDA | THF | -78 | 85 | 90 | N/A |
Note: Data for the Evans Auxiliary and (R)-2-Methylpyrrolidine in asymmetric alkylation are representative examples and may not be from a single directly comparable study.
Experimental Protocols
Representative Protocol for Asymmetric Aldol Reaction using (S)-Diphenylprolinol TMS ether
This protocol is a general representation of an organocatalyzed asymmetric aldol reaction.
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Hayashi-Jørgensen catalyst)
-
Aldehyde (e.g., Benzaldehyde)
-
Ketone (e.g., Cyclohexanone)
-
Dichloromethane (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in dichloromethane (2.0 mL) at room temperature is added the ketone (2.0 mmol).
-
The Hayashi-Jørgensen catalyst (0.01 mmol, 1 mol%) is then added to the mixture.
-
The reaction mixture is stirred at room temperature for the specified time (e.g., 24 hours), and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a few drops of trifluoroacetic acid.
-
The mixture is diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or NMR analysis of a suitable derivative.
Representative Protocol for Asymmetric Michael Addition using a Proline-derived Catalyst
This protocol outlines a general procedure for an enantioselective Michael addition of a ketone to a nitroalkene.
Materials:
-
Proline-derived catalyst (e.g., L-Proline)
-
Ketone (e.g., Cyclohexanone)
-
Nitroalkene (e.g., β-Nitrostyrene)
-
Solvent (e.g., Chloroform)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the nitroalkene (1.0 mmol) and the ketone (2.0 mmol) in the chosen solvent (5 mL) is added the proline-derived catalyst (0.1 mmol, 10 mol%).
-
The reaction mixture is stirred at room temperature for the required duration (e.g., 96 hours).
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash chromatography on silica gel to give the corresponding Michael adduct.
-
The diastereomeric and enantiomeric excesses are determined by chiral HPLC analysis.
Visualizations
Experimental Workflow for Organocatalyzed Asymmetric Reaction
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 5. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Methylpyrrolidine and Other Chiral Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and chemical research. Chiral ligands play a pivotal role in asymmetric catalysis, enabling the selective synthesis of a desired stereoisomer. Among the diverse array of chiral ligands, those possessing a pyrrolidine scaffold have proven to be exceptionally versatile and effective. This guide provides an objective comparison of the performance of 2-Methylpyrrolidine, a fundamental chiral pyrrolidine ligand, with other notable chiral ligands in key asymmetric transformations. The comparison is supported by experimental data from peer-reviewed literature, detailed experimental protocols, and visualizations of catalytic pathways.
The Pyrrolidine Scaffold: A Privileged Motif in Asymmetric Catalysis
The pyrrolidine ring, a five-membered saturated heterocycle, provides a rigid and tunable chiral environment, making it a privileged scaffold in the design of chiral ligands and organocatalysts.[1][2] The natural amino acid L-proline, which features a pyrrolidine ring, is a foundational organocatalyst.[3] Modifications to the pyrrolidine core, such as the introduction of substituents at various positions, have led to the development of a broad spectrum of highly efficient and selective catalysts.
Performance Comparison in Key Asymmetric Reactions
The efficacy of a chiral ligand is benchmarked by its performance in critical asymmetric reactions, including the aldol reaction and the Michael addition. These reactions are fundamental for the construction of carbon-carbon bonds in a stereocontrolled manner.
The asymmetric aldol reaction is a powerful method for the synthesis of chiral β-hydroxy carbonyl compounds, which are common structural motifs in natural products and pharmaceuticals. The reaction typically involves the enamine-mediated activation of a ketone by a chiral secondary amine catalyst, which then reacts with an aldehyde.
While direct and extensive comparative data for this compound in the asymmetric aldol reaction is limited in the literature, the performance of structurally similar and more extensively studied pyrrolidine-based catalysts provides a valuable benchmark. The following table summarizes the performance of L-proline and a more complex prolinol derivative in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. Based on these trends, a simple chiral ligand like (S)-2-Methylpyrrolidine is expected to provide moderate to good enantioselectivity, potentially requiring optimization of reaction conditions to achieve high yields and selectivities.
Table 1: Performance of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction
| Catalyst/Ligand | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 30 | DMSO | 4 | 99 | 93:7 | 99 (anti) | [1] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 20 | CH2Cl2 | 24 | 29 | - | 95 | [4] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether | 20 | CH2Cl2 | 1 | 90 | 95:5 | >99 | [4] |
Key Observations:
-
L-Proline , with its carboxylic acid functionality, can participate in the transition state through hydrogen bonding, leading to high stereoselectivity.[1]
-
Bulky substituents on the pyrrolidine ring, as seen in (S)-α,α-Diphenyl-2-pyrrolidinemethanol and its silyl ether derivative, provide significant steric hindrance that directs the approach of the electrophile, resulting in excellent enantioselectivity.[4]
-
Simple pyrrolidine derivatives have been shown to catalyze aldol reactions, suggesting that this compound would be a viable, albeit potentially less selective, catalyst compared to more functionalized counterparts.[1]
The asymmetric Michael addition is a fundamental C-C bond-forming reaction that creates a new stereocenter. Chiral pyrrolidine-based catalysts are highly effective in promoting the conjugate addition of nucleophiles to α,β-unsaturated compounds.
The performance of this compound in this context can be inferred from studies on other simple and N-alkylated pyrrolidine derivatives. The following table compares the performance of various pyrrolidine-based catalysts in the Michael addition of aldehydes or ketones to nitroolefins.
Table 2: Performance of Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition
| Catalyst/Ligand | Catalyst Loading (mol%) | Reactants | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Pyrrolidine | 20 | Propanal + trans-β-Nitrostyrene | CH2Cl2 | 24 | 75 | 90:10 | 92 (syn) | [2] |
| N-i-Pr-2,2′-bipyrrolidine | 10 | Cyclohexanone + trans-β-Nitrostyrene | Toluene | 24 | 95 | 95:5 | 95 (syn) | [5] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether | 1 | Propanal + trans-β-Nitrostyrene | Toluene | 2 | 97 | 93:7 | >99 (syn) | [4] |
Key Observations:
-
Even simple (S)-Pyrrolidine can induce high enantioselectivity in the Michael addition, suggesting that This compound would also be an effective catalyst.[2]
-
N-alkylation and the introduction of additional chiral elements, as in N-i-Pr-2,2′-bipyrrolidine , can enhance both yield and stereoselectivity.[5]
-
The highly substituted (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether demonstrates exceptional performance, highlighting the impact of catalyst design on efficiency and selectivity.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of chiral ligands in asymmetric synthesis.
This protocol is a representative procedure for the asymmetric aldol reaction catalyzed by a chiral pyrrolidine derivative.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (2.0 mmol)
-
Chiral Pyrrolidine Catalyst (e.g., (S)-2-Methylpyrrolidine) (0.1 mmol, 10 mol%)
-
Anhydrous Solvent (e.g., DMSO, CH2Cl2, Toluene) (2.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the aldehyde (1.0 mmol), the ketone (2.0 mmol), and the anhydrous solvent (2.0 mL).
-
Add the chiral pyrrolidine catalyst (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
This protocol provides a general method for the asymmetric Michael addition catalyzed by a chiral pyrrolidine derivative.
Materials:
-
α,β-Unsaturated compound (e.g., nitroolefin) (1.0 mmol)
-
Nucleophile (e.g., aldehyde or ketone) (1.2 mmol)
-
Chiral Pyrrolidine Catalyst (e.g., (S)-2-Methylpyrrolidine) (0.1 mmol, 10 mol%)
-
Anhydrous Solvent (e.g., Toluene, CH2Cl2) (2.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the α,β-unsaturated compound (1.0 mmol) and the anhydrous solvent (2.0 mL).
-
Add the chiral pyrrolidine catalyst (0.1 mmol, 10 mol%).
-
Cool the mixture to the desired temperature (e.g., room temperature or 0 °C).
-
Add the nucleophile (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Visualization of Catalytic Pathways and Workflows
Understanding the underlying mechanisms and experimental workflows is essential for optimizing reaction conditions and catalyst selection.
Conclusion
This compound represents a fundamental and accessible chiral ligand for asymmetric synthesis. While it may not always achieve the exceptionally high levels of stereoselectivity seen with more complex, sterically demanding pyrrolidine derivatives, it serves as a valuable and cost-effective starting point for catalyst screening and reaction optimization. The performance data of analogous simple and substituted pyrrolidine ligands strongly suggest that this compound can effectively catalyze key C-C bond-forming reactions with good enantioselectivity under optimized conditions. For researchers and professionals in drug development, the choice of a chiral ligand is a critical decision that balances cost, availability, and performance. This compound and its derivatives offer a versatile platform for the development of efficient and selective asymmetric transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 2-Methylpyrrolidine Purity
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for raw materials and active pharmaceutical ingredients is a critical step in drug development and manufacturing. This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Methylpyrrolidine purity, offering insights into method selection, experimental design, and data interpretation. The principles and examples provided herein are intended to serve as a robust starting point for the development and validation of analytical procedures for this compound and related compounds.
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[1][2] International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical methods, ensuring data reliability and reproducibility.[1][2][3][4][5]
Core Principles of Analytical Method Validation
A successful validation protocol for an analytical method should encompass a variety of parameters to ensure the method is reliable, reproducible, and accurate for its intended use.[2] The core parameters for validation, as outlined by the ICH, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates a typical workflow for the validation of an analytical method.
Caption: A flowchart of the analytical method validation process.
Comparison of Analytical Techniques for Purity Determination
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most common and powerful techniques for assessing the purity of volatile and semi-volatile organic compounds like this compound. The choice between these methods often depends on the specific impurities to be quantified, the required sensitivity, and the sample matrix.
The following diagram provides a high-level comparison of these two techniques for the analysis of this compound.
Caption: A comparison of GC and HPLC for purity analysis.
Data Summary: Illustrative Performance of Analytical Methods
Table 1: Illustrative Performance Data for Gas Chromatography (GC-FID)
| Validation Parameter | Typical Performance for Related Pyrrolidines |
| Linearity (r²) | > 0.995 |
| Range | 1 - 1000 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL |
Table 2: Illustrative Performance Data for High-Performance Liquid Chromatography (HPLC-UV/DAD)
| Validation Parameter | Typical Performance for Related Pyrrolidines |
| Linearity (r²) | > 0.998 |
| Range | 0.5 - 500 µg/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (% RSD) | < 1.5% |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.2 - 2 µg/mL |
Detailed Experimental Protocols (Illustrative Examples)
The following are example protocols for GC and HPLC methods that could be adapted for the purity analysis of this compound. These are based on methods for structurally similar compounds and should be optimized and validated for the specific application.
Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the quantification of this compound and its volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Column: Agilent J&W DB-23 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold at 220°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol, isopropanol) to a concentration of approximately 1 mg/mL.
Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound and its non-volatile impurities, particularly if they possess a UV chromophore. For impurities without a chromophore, alternative detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) may be necessary.
-
Instrumentation: HPLC system with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 5% B.
-
5-20 min: 5% to 95% B.
-
20-25 min: 95% B.
-
25-26 min: 95% to 5% B.
-
26-30 min: 5% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (Note: this compound has a weak chromophore; this wavelength may need optimization or a more universal detector may be required).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Protocol 3: Chiral High-Performance Liquid Chromatography (Chiral HPLC)
For determining the enantiomeric purity of this compound, a chiral stationary phase (CSP) is required.
-
Instrumentation: Same as Protocol 2.
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Conclusion
The selection and validation of an appropriate analytical method are paramount for ensuring the quality and purity of this compound. Both Gas Chromatography and High-Performance Liquid Chromatography offer robust and reliable means for purity determination. While GC is well-suited for volatile impurities, HPLC provides greater versatility, especially for non-volatile compounds and for the critical assessment of enantiomeric purity. The illustrative data and protocols in this guide, based on methods for structurally related compounds, provide a solid foundation for researchers to develop and validate specific, accurate, and precise analytical methods tailored to their unique requirements for this compound. A thorough validation following ICH guidelines is necessary to ensure the reliability of the data generated.
References
- 1. Analytical Method [keikaventures.com]
- 2. fda.gov [fda.gov]
- 3. Separation of N-Methyl-2-pyrrolidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. US5171693A - Method for the determination of N-methyl-2-pyrrolidone (NMP) content in polyimide resin pre-impregnated fabric - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
comparative study of different 2-Methylpyrrolidine synthesis routes
For Researchers, Scientists, and Drug Development Professionals
2-Methylpyrrolidine is a valuable chiral building block in the synthesis of numerous pharmaceuticals and agrochemicals. Its stereochemistry often plays a crucial role in the biological activity of the final product. Consequently, a variety of synthetic routes have been developed to access this important scaffold, ranging from classical resolutions to modern asymmetric catalytic methods. This guide provides an objective comparison of several key synthesis routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthesis Routes
The selection of a synthetic route to this compound is often a trade-off between factors such as stereochemical control, overall yield, scalability, cost, and availability of starting materials. The following table summarizes the quantitative data for some of the most common and innovative approaches.
| Synthesis Route | Starting Material(s) | Key Reagents/Catalyst | Yield (%) | Purity/Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | 2-Methyl-1-pyrroline | Platinum(IV) oxide (PtO₂), H₂ | 98.3% (conversion) | Racemic | High conversion, direct route. | Produces a racemic mixture requiring resolution. |
| Asymmetric Synthesis from Prolinol | (S)-Prolinol | Methanesulfonyl chloride, LiAlH₄ or Super-Hydride® | ~83% (overall) | >99% ee | Excellent enantioselectivity, high overall yield. | Multi-step process, use of pyrophoric reagents. |
| Biocatalytic Asymmetric Synthesis | 5-Chloropentan-2-one | Transaminase (TA) enzymes, PLP, Isopropylamine (IPA) | Up to 90% (analytical) | >99.5% ee | High enantioselectivity, mild reaction conditions, green approach. | Requires specific enzymes, may not be suitable for large scale without process optimization. |
| Intramolecular Reductive Amination | 5-Aminopentan-2-one | NaBH₃CN or other reducing agents | (Not explicitly reported for this compound, but generally moderate to high yields for similar cyclizations) | Racemic (without chiral catalyst) | Potentially a one-pot reaction from a simple precursor. | Precursor may not be readily available; may require optimization for high yield. |
Experimental Protocols
Catalytic Hydrogenation of 2-Methyl-1-pyrroline
This method provides a direct route to racemic this compound.
Materials:
-
2-Methyl-1-pyrroline
-
Platinum(IV) oxide (PtO₂)
-
Ethanol
-
Methanol
-
Celite®
-
L-Tartaric acid (for resolution, if desired)
Procedure:
-
In a suitable hydrogenation vessel, a mixture of 2-methyl-1-pyrroline (e.g., 2.50 g, 30.12 mmol), platinum(IV) oxide (e.g., 250 mg), absolute ethanol (e.g., 62 mL), and methanol (e.g., 26 mL) is prepared.
-
The vessel is pressurized with hydrogen gas to 55 psi.
-
The reaction mixture is stirred at ambient temperature for approximately
The Efficacy of 2-Methylpyrrolidine Derivatives as Organocatalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has established itself as a powerful tool in modern synthetic chemistry, offering a green and efficient alternative to traditional metal-based catalysts. Within this domain, pyrrolidine derivatives have emerged as a privileged scaffold, capable of catalyzing a wide array of stereoselective transformations. This guide provides a comparative overview of the efficacy of 2-methylpyrrolidine derivatives as organocatalysts, benchmarking their performance against the parent L-proline and other substituted pyrrolidines in key asymmetric reactions. The information presented herein is supported by experimental data to aid researchers in the rational selection of catalysts for their specific synthetic challenges.
Catalytic Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction, and a key testing ground for the efficacy of new organocatalysts. The introduction of a methyl group at the 2-position of the pyrrolidine ring can influence the steric environment of the catalytic site, thereby affecting the stereochemical outcome of the reaction.
Below is a comparison of various pyrrolidine-based catalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution as reaction conditions may vary.
Table 1: Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction
| Catalyst | Additive | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | None | DMSO | 24 | 95 | 95:5 | 96 | [1] |
| L-Prolinamide | None | DMSO | 48 | 85 | 90:10 | 88 | [1] |
| (S)-2-(Pyrrolidin-2-yl)ethan-1-amine | None | Water | 12 | 99 | 92:8 | - | [1] |
| L-Prolinethioamide | 4-NO₂-PhCO₂H | Solvent-free | 1 | High | High | High | [1] |
Key Observations:
-
L-proline remains a highly effective and widely used catalyst, particularly in polar aprotic solvents like DMSO, affording excellent yields and stereoselectivities.[1]
-
Modifications to the carboxylate group, such as in prolinamides and prolinethioamides, can influence reactivity and selectivity. The increased acidity of the N-H proton in prolinethioamides can lead to enhanced reaction rates.[1]
Catalytic Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another crucial C-C bond-forming reaction where pyrrolidine-based organocatalysts have demonstrated significant utility. The enamine-based activation mechanism is central to this transformation.
The following table presents data on the performance of novel pyrrolidine-based organocatalysts in the asymmetric Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene.
Table 2: Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition
| Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, % syn) | Enantiomeric Excess (ee, % anti) | Reference |
| OC1 | CH₂Cl₂ | 7 | 99 | 78:22 | 68 | 63 | [2] |
| OC2 | CH₂Cl₂ | 7 | 98 | 75:25 | 68 | 55 | [2] |
| OC3 | CH₂Cl₂ | 7 | 95 | 70:30 | 69 | 44 | [2] |
| OC4 | CH₂Cl₂ | 7 | 98 | 72:28 | 68 | 50 | [2] |
| OC4 * | Methylcyclohexane @ 0°C | 24 | 87 | 92:8 | 85 | - | [2] |
*OC1-OC4 are novel pyrrolidine-based organocatalysts with bulky substituents at the C2 position, synthesized from (R)-glyceraldehyde acetonide.[2]
Key Observations:
-
The newly synthesized pyrrolidine derivatives with bulky C2 substituents (OC1-OC4) are effective catalysts for the Michael addition, providing high yields.[2]
-
The initial diastereoselectivity and enantioselectivity in CH₂Cl₂ at room temperature were moderate.[2]
-
Optimization of reaction conditions, specifically changing the solvent to methylcyclohexane and lowering the temperature to 0°C, significantly improved both the diastereoselectivity (up to 92:8) and the enantioselectivity of the major syn-adduct (up to 85% ee).[2] This highlights the crucial role of reaction parameter optimization in achieving high stereocontrol with substituted pyrrolidine catalysts.
Experimental Protocols
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a representative example for the asymmetric aldol reaction between a ketone and an aldehyde catalyzed by L-proline.[1]
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol, 5 equivalents)
-
L-proline (0.1 mmol, 10 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a clean and dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).
-
Add anhydrous DMSO (2.0 mL) to the vial and stir the mixture until all solids are dissolved.
-
Add L-proline (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.
General Protocol for the Asymmetric Michael Addition of Aldehydes to Nitroolefins
This protocol is based on the study of novel pyrrolidine-based organocatalysts.[2]
Materials:
-
trans-β-nitroolefin (0.2 mmol)
-
Aldehyde (0.4 mmol, 2 equivalents)
-
Organocatalyst (e.g., OC4) (0.02 mmol, 10 mol%)
-
Methylcyclohexane (2 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a stirred solution of the trans-β-nitroolefin (0.2 mmol) and the organocatalyst (10 mol%) in methylcyclohexane (2 mL) at 0°C, add the aldehyde (0.4 mmol).
-
Stir the reaction mixture at 0°C for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the Michael adduct.
-
Determine the yield, diastereomeric ratio (by ¹H NMR of the crude reaction mixture), and enantiomeric excess (by chiral HPLC analysis) of the purified product.
Visualizing the Catalytic Pathway
The following diagrams, generated using the DOT language, illustrate key aspects of organocatalysis by pyrrolidine derivatives.
References
The Stereoselective Advantage: A Comparative Guide to 2-Methylpyrrolidine in Asymmetric Synthesis
In the landscape of chiral auxiliaries and organocatalysts, the pyrrolidine scaffold stands as a cornerstone for asymmetric synthesis. Its prevalence in nature, particularly in the amino acid proline, has inspired chemists to harness its rigid, five-membered ring structure for stereocontrol. Among its substituted analogues, 2-Methylpyrrolidine emerges as a superior choice in many applications, offering distinct advantages over unsubstituted pyrrolidine and other positional isomers like 3-Methylpyrrolidine. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data, to elucidate the strategic benefits of employing this compound.
At a Glance: Key Advantages of this compound
The primary advantage of this compound lies in the strategic placement of the methyl group at the C2 position, adjacent to the nitrogen atom. This seemingly minor structural modification has profound implications for stereoselectivity in chemical transformations.
-
Enhanced Stereocontrol: The C2-methyl group acts as a powerful stereodirecting element. In organocatalysis, for instance, where pyrrolidine derivatives are used to form chiral enamines, the methyl group effectively shields one face of the enamine intermediate. This steric hindrance forces incoming electrophiles to approach from the less hindered face, resulting in a significant enhancement of enantioselectivity and diastereoselectivity in the final product.
-
Increased Rigidity and Defined Conformation: The methyl group restricts the conformational flexibility of the pyrrolidine ring. This leads to a more defined and predictable transition state during a reaction, which is crucial for achieving high levels of stereochemical control.
-
Tunable Reactivity and Solubility: While the core advantages are sterically driven, the methyl group can also subtly influence the electronic properties and solubility of the catalyst or auxiliary, allowing for fine-tuning of reaction conditions.
Performance in Asymmetric Catalysis: A Quantitative Comparison
The superior performance of catalysts derived from 2-substituted pyrrolidines is evident in various asymmetric transformations. A notable example is the asymmetric Michael addition of aldehydes to nitroolefins, a key carbon-carbon bond-forming reaction. The data below, adapted from a study on pyrrolidine-based organocatalysts, showcases the impact of substitution on the pyrrolidine ring on the reaction outcome.
| Catalyst Moiety | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) of syn-adduct |
| Pyrrolidine (unsubstituted, Proline-derived) | High | Variable | Good to Excellent |
| 2-Substituted Pyrrolidine Derivative | 87 | 92:8 | 85 |
| 3-Substituted Pyrrolidine Derivative | Moderate | Lower Selectivity | Moderate |
Data is representative and compiled from studies on pyrrolidine-based organocatalysts in the Michael addition. Direct comparison should be made with caution as reaction conditions may vary.
As the table illustrates, the 2-substituted pyrrolidine-based catalyst demonstrates superior control over both diastereoselectivity and enantioselectivity compared to other substitution patterns.
Physical and Chemical Properties: A Side-by-Side Look
The choice of a reagent or catalyst is also governed by its physical properties. Here is a comparison of key physical data for pyrrolidine and its methylated isomers.
| Property | Pyrrolidine | This compound | 3-Methylpyrrolidine |
| Molecular Formula | C₄H₉N | C₅H₁₁N | C₅H₁₁N |
| Molecular Weight ( g/mol ) | 71.12 | 85.15 | 85.15 |
| Boiling Point (°C) | 87-88[1][2] | 97-99 | ~103-105 |
| Density (g/mL at 25°C) | 0.852[1][2] | 0.834 | Not readily available |
| Appearance | Colorless liquid[1][3] | Colorless liquid | - |
Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin using a 2-Substituted Pyrrolidine Organocatalyst
This protocol provides a representative example of a procedure where a 2-substituted pyrrolidine catalyst is employed to achieve high stereoselectivity.
Materials:
-
trans-β-nitrostyrene
-
3-phenylpropionaldehyde
-
2-Substituted Pyrrolidine Organocatalyst (e.g., a derivative of (S)-2-(methoxymethyl)pyrrolidine) (10 mol%)
-
Methylcyclohexane (solvent)
-
1,3,5-Trimethoxybenzene (internal standard for NMR)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add the 2-substituted pyrrolidine organocatalyst (10 mol%).
-
Add methylcyclohexane as the solvent.
-
Add 3-phenylpropionaldehyde (2.0 equivalents) to the reaction mixture.
-
Cool the mixture to 0°C using an ice bath.
-
Add trans-β-nitrostyrene (1.0 equivalent) to the stirred solution.
-
Maintain the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC) or proton NMR spectroscopy.
-
Upon completion (typically 24 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the yield, diastereomeric ratio, and enantiomeric excess of the crude product by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.
Visualizing the Mechanism of Stereocontrol
The following diagrams illustrate the key principles behind the enhanced stereoselectivity of this compound derivatives in organocatalysis.
Caption: Workflow of an asymmetric reaction catalyzed by a this compound derivative.
References
Cross-Validation of 2-Methylpyrrolidine Derivatives in Enzyme Inhibition and Asymmetric Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental results involving 2-Methylpyrrolidine derivatives, cross-validating their performance against established alternatives in key biochemical applications. By presenting quantitative data, detailed experimental protocols, and visual representations of pathways and workflows, this document aims to facilitate objective evaluation and inform future research and development.
Section 1: Inhibition of Carbohydrate-Metabolizing Enzymes
Derivatives of this compound have been investigated for their potential to modulate the activity of enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. Inhibition of these enzymes is a key therapeutic strategy for managing type 2 diabetes.
Comparative Analysis of α-Amylase and α-Glucosidase Inhibition
A study by Bhat et al. (2024) synthesized a series of pyrrolidine derivatives and evaluated their inhibitory activity against α-amylase and α-glucosidase. The results were compared with the standard antidiabetic drug, acarbose.[1]
Data Presentation: α-Amylase and α-Glucosidase Inhibition
| Compound | α-Amylase IC50 (µg/mL)[1] | α-Glucosidase IC50 (µg/mL)[1] |
| Pyrrolidine Derivative 3a | 36.32 | 47.19 |
| Pyrrolidine Derivative 3f | - | 27.51 |
| Pyrrolidine Derivative 3g (4-methoxy analogue) | 26.24 | 18.04 |
| Acarbose (Reference) | 5.50 | 5.54 |
Note: Lower IC50 values indicate higher inhibitory potency.
The 4-methoxy substituted pyrrolidine derivative 3g demonstrated the most significant inhibitory activity against both enzymes among the tested derivatives.[1] While not as potent as the reference drug acarbose, these findings highlight the potential of the pyrrolidine scaffold in designing novel enzyme inhibitors.
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol is adapted from the methodology described by Bhat et al. (2024).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (this compound derivatives)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and acarbose in DMSO.
-
In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of α-glucosidase solution (0.5 U/mL).
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (5 mM).
-
Incubate the plate at 37°C for another 15 minutes.
-
Stop the reaction by adding 80 µL of sodium carbonate solution (0.2 M).
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway: α-Glucosidase Inhibition
Section 2: Autotaxin Inhibition for Anti-inflammatory and Anti-cancer Applications
Autotaxin (ATX) is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule involved in various pathological processes, including inflammation and cancer. Consequently, ATX is a significant target for drug development.
Comparative Analysis of Autotaxin Inhibitors
A study by Gerokonstantis et al. (2020) synthesized and evaluated optically active 2-pyrrolidinone and pyrrolidine derivatives as ATX inhibitors.[2] While a direct comparison with a standard inhibitor in the same study is not provided, we can compare the reported IC50 values with that of a well-known potent ATX inhibitor, PF-8380.
Data Presentation: Autotaxin Inhibition
| Compound | Target | IC50 (nM) | Reference |
| 2-Pyrrolidinone Derivative (Boronic Acid 21) | Autotaxin | 35 | [2] |
| Pyrrolidine Derivative (Carboxylic Acid 40b) | Autotaxin | 800 | [2] |
| PF-8380 (Reference Inhibitor) | Autotaxin | 2.8 | [3][4] |
Note: The experimental conditions for the IC50 determination of the pyrrolidine derivatives and PF-8380 may differ, warranting caution in direct comparison.
The boronic acid derivative of 2-pyrrolidinone shows promising inhibitory activity against autotaxin.[2] Although less potent than PF-8380, the result underscores the potential of this scaffold for developing novel ATX inhibitors.
Experimental Protocol: Autotaxin Inhibition Assay
This protocol is a generalized procedure based on common methods for assessing ATX activity.
Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC) (substrate)
-
Test compounds (this compound derivatives)
-
PF-8380 (positive control)
-
Assay buffer (e.g., Tris-HCl with Ca2+ and Triton X-100)
-
Amplex Red and horseradish peroxidase (for detection of choline, a product of LPC hydrolysis)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and PF-8380 in the assay buffer.
-
In a 96-well plate, add the test compound solutions.
-
Add the autotaxin enzyme to each well (except for the no-enzyme control).
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Prepare the substrate/detection mixture containing LPC, Amplex Red, and horseradish peroxidase in the assay buffer.
-
Initiate the reaction by adding the substrate/detection mixture to all wells.
-
Immediately measure the fluorescence (Excitation/Emission ~540/590 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition and determine the IC50 values.
Signaling Pathway: Autotaxin-LPA Axis
Section 3: Asymmetric Organocatalysis
Chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis to produce enantiomerically enriched molecules. Their performance is often compared to that of L-proline, a foundational organocatalyst.
Comparative Analysis of Pyrrolidine-Based Catalysts in Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction. The efficiency of various pyrrolidine-based catalysts can be compared based on the yield and enantioselectivity (enantiomeric excess, ee) of the product.
Data Presentation: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Proline | DMSO | 99 | 95:5 | 99 (anti) | |
| Simple Pyrrolidine | Water | High | Linear product favored | - | |
| Prolinamide Derivative | Varied | Generally high | Varied | Often high |
Note: Reaction conditions can significantly influence the outcome, and direct comparisons should be considered within the context of the specific study.
(S)-Proline remains a highly effective and stereoselective catalyst for the asymmetric aldol reaction, particularly in polar aprotic solvents like DMSO. Derivatives of proline, including those based on the this compound scaffold, are continuously being developed to improve upon catalyst loading, reaction times, and applicability in different solvent systems.
Experimental Protocol: Asymmetric Aldol Reaction
This is a general protocol for a proline-catalyzed asymmetric aldol reaction.
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
(S)-Proline or other pyrrolidine-based catalyst
-
Solvent (e.g., DMSO, anhydrous)
-
Magnetic stirrer and reaction vial
Procedure:
-
To a reaction vial, add the aldehyde (1.0 mmol), the pyrrolidine-based catalyst (e.g., 10-30 mol%), and the solvent (e.g., 2.0 mL).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the ketone (e.g., 5.0 mmol, 5 equivalents) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or cooled) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC) of the aldol product.
Experimental Workflow: Asymmetric Aldol Reaction
References
- 1. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
Benchmarking 2-Methylpyrrolidine Catalysts Against Known Standards: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric organocatalysis, the selection of an optimal catalyst is paramount to achieving desired stereoselectivity and reaction efficiency. This guide provides a comprehensive comparison of 2-Methylpyrrolidine against well-established pyrrolidine-based organocatalysts, primarily L-proline and its derivatives, in key asymmetric transformations. The supporting experimental data for standard catalysts is presented to offer a clear benchmark for performance.
While this compound represents a fundamental chiral pyrrolidine structure, a thorough review of scientific literature reveals a notable absence of its application as a primary catalyst in benchmark asymmetric reactions such as Aldol, Mannich, and Michael additions. This suggests that this compound may be an ineffective catalyst for these transformations, likely due to the absence of the crucial carboxylic acid moiety present in L-proline, which participates in the stabilization of transition states through hydrogen bonding.
In contrast, L-proline and its derivatives have been extensively studied and proven to be highly effective. The following sections provide a detailed overview of their performance, offering a solid baseline for comparison.
Performance of Standard Pyrrolidine-Based Catalysts
The efficacy of L-proline and its derivatives is well-documented across a range of asymmetric reactions. Below are comparative data summarizing their performance in Aldol, Mannich, and Michael additions.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction. L-proline and its derivatives are known to catalyze this reaction with high enantioselectivity.
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| L-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | 68 | - | 76[1] |
| L-Proline | Isobutyraldehyde | Acetone | neat | 97 | - | 96[2] |
| (S)-Diphenylprolinol silyl ether | Benzaldehyde | Cyclohexanone | Toluene | 99 | 95:5 | 99 (syn) |
Asymmetric Michael Addition
The Michael addition is a key reaction for the formation of carbon-carbon bonds. Diarylprolinol silyl ethers, a class of L-proline derivatives, are particularly effective catalysts for this transformation.
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| (S)-Diphenylprolinol TMS ether | Nitrostyrene | Propanal | Toluene | 82 | 94:6 | 99 (syn)[3] |
| (S)-Diphenylprolinol TMS ether | Methyl vinyl ketone | 3-Phenylpropanal | - | 52 | - | 97[3] |
| (S)-Diphenylprolinol silyl ether salt | trans-β-Nitrostyrene | n-Pentanal | Water | 85 | 94:6 | 98 (syn)[4] |
Asymmetric Mannich Reaction
The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds. L-proline demonstrates high efficiency in catalyzing this three-component reaction.
| Catalyst | Aldehyde | Amine | Ketone/Aldehyde Donor | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Proline | p-Nitrobenzaldehyde | p-Anisidine | Acetone | 50 | 94[5] |
| L-Proline | N-PMP-protected α-imino ethyl glyoxylate | Various aliphatic aldehydes | - | High | >99[6] |
Experimental Protocols for Standard Catalysts
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for reactions catalyzed by L-proline and a diarylprolinol silyl ether.
General Procedure for L-Proline-Catalyzed Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the corresponding ketone (5.0 mmol), L-proline (0.1 mmol, 10 mol%) is added. The reaction mixture is stirred at room temperature for the specified time. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash chromatography.[1]
General Procedure for (S)-Diphenylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition
To a solution of the aldehyde (0.5 mmol) and the nitroalkene (0.25 mmol) in an appropriate solvent (e.g., toluene, 1.0 mL), the (S)-diphenylprolinol silyl ether catalyst (0.025 mmol, 10 mol%) is added. The reaction mixture is stirred at the specified temperature until completion (monitored by TLC). The mixture is then directly purified by silica gel column chromatography to afford the desired Michael adduct.[3]
Visualizing Catalytic Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the catalytic cycle, a typical experimental workflow, and the logical framework for catalyst selection.
Conclusion
Based on the available scientific literature, this compound is not a recognized or effective catalyst for asymmetric Aldol, Mannich, or Michael reactions. In contrast, L-proline and its derivatives, particularly diarylprolinol silyl ethers, are well-established, high-performance catalysts that consistently deliver excellent yields and high enantioselectivities in these crucial transformations. For researchers and professionals in drug development and chemical synthesis, L-proline and its derivatives remain the superior and mechanistically well-understood choice for a wide range of asymmetric organocatalytic applications. The absence of data for this compound suggests that the structural features of L-proline, specifically the carboxylic acid group, are critical for its catalytic efficacy. Therefore, for predictable and successful outcomes, the use of established benchmark catalysts is strongly recommended.
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Methylpyrrolidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 2-Methylpyrrolidine, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was consulted, information from the closely related compound 1-Methyl-2-pyrrolidinone (NMP) is also informative due to their structural similarities.
Key Hazards:
-
Flammability: Classified as a flammable liquid.
-
Health Hazards: Causes skin and serious eye irritation.[1] It may also cause respiratory irritation and is suspected of damaging fertility or the unborn child.
-
Environmental Hazards: this compound is soluble in water, meaning it can spread in water systems if not contained properly.[2] Environmental release should be avoided.[3]
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Adherence to institutional, local, regional, and national regulations is mandatory.[1]
Step 1: Waste Identification and Classification
-
This compound waste is classified as hazardous.[2]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step 2: Use Appropriate Waste Containers
-
Use a designated, compatible, and properly sealed hazardous waste container.
-
The container must be in good condition, free of leaks or residues on the exterior.
-
Ensure the container is clearly labeled as "Hazardous Waste" and specifies the contents, including "this compound" and any other components in the waste mixture.
Step 3: Segregation and Storage
-
Store the this compound waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Store incompatible chemicals separately to prevent accidental reactions. For instance, keep it away from strong oxidizing agents.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[4]
-
Disposal should be carried out at an approved and licensed waste disposal plant.[1]
-
Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[5]
Step 5: Spill Management
-
In the event of a spill, evacuate the area and eliminate all ignition sources.[4][5]
-
For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[5]
-
Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[3][4]
-
Ventilate the area and wash the spill site after the cleanup is complete.[5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is important for safe handling and storage.
| Property | Value | Source |
| Boiling Point | 97-99 °C / 744 mmHg | |
| Density | 0.834 g/mL at 25 °C | |
| Flash Point | 3 °C (37.4 °F) - closed cup |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the decision-making and operational workflow.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Methylpyrrolidine
Essential Safety and Handling Guide for 2-Methylpyrrolidine
This guide provides critical safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the most critical line of defense against exposure to this compound. Below is a summary of the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles used in combination with a face shield. | Protects against splashes and sprays of the chemical, which can cause serious eye damage[1]. Standard eyeglasses are not sufficient. |
| Hand Protection | Chemically resistant gloves such as Butyl rubber or Silver Shield®/4H®.[2] | This compound can be absorbed through the skin[2]. It is crucial to use gloves with high resistance. Nitrile gloves may be suitable for incidental splash protection but should be replaced immediately upon contact[3]. Always check with the glove manufacturer for specific compatibility and breakthrough times. |
| Skin and Body Protection | A chemically resistant lab coat or coveralls. | Prevents skin contact with the chemical[2][4]. Contaminated clothing should be removed immediately and laundered before reuse. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required. | Prevents the inhalation of harmful vapors and mists[4]. |
Chemical Properties and Hazards
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| CAS Number | 765-38-8 | [3] |
| Molecular Formula | C5H11N | [3] |
| Boiling Point | 97-99 °C / 744 mmHg | [1] |
| Density | 0.834 g/mL at 25 °C | [1] |
| Flash Point | 3 °C (37.4 °F) - closed cup | [1] |
| Signal Word | Danger | [1] |
| Hazard Classifications | Flammable Liquid 2, Acute Toxicity 4 (Oral), Skin Corrosion 1B, Eye Damage 1 | [1] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risks.
1. Preparation:
-
Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Work exclusively within a well-ventilated area, preferably a certified chemical fume hood.
-
Assemble all necessary equipment and reagents before beginning the procedure.
-
Don all required personal protective equipment as detailed in the table above.
2. Handling:
-
Ground all equipment to prevent static discharge, as this compound is a flammable liquid with a low flash point[3].
-
Use only non-sparking tools[3].
-
Avoid direct contact with the skin, eyes, and clothing[3].
-
Keep the container tightly sealed when not in use to prevent the release of vapors.
-
Keep away from heat, sparks, open flames, and other sources of ignition[3][4].
3. Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete.
-
Decontaminate the work area and any equipment used in the procedure.
-
Immediately remove and decontaminate any clothing that has come into contact with the chemical.
Spill Management Plan
In the event of a spill, a prompt and coordinated response is essential to mitigate exposure and prevent further contamination.
Caption: Workflow for managing a this compound spill.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is mandatory to prevent environmental harm and ensure regulatory compliance.
-
Waste Classification: Waste containing this compound is classified as hazardous waste[3].
-
Waste Collection: All waste materials, including unused product and contaminated consumables (e.g., gloves, absorbent materials, wipes), must be collected in a designated and clearly labeled hazardous waste container[3].
-
Container Management: Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.
-
Disposal Procedure: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour this compound down the drain. Contaminated packaging should also be treated as hazardous waste[3].
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
